molecular formula C6H5BrClN B1603973 2-(Bromomethyl)-5-chloropyridine CAS No. 605681-01-4

2-(Bromomethyl)-5-chloropyridine

Cat. No.: B1603973
CAS No.: 605681-01-4
M. Wt: 206.47 g/mol
InChI Key: XRXRADIPZRXCQJ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-chloropyridine is a useful research compound. Its molecular formula is C6H5BrClN and its molecular weight is 206.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Bromomethyl)-5-chloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-5-chloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(bromomethyl)-5-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXRADIPZRXCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624113
Record name 2-(Bromomethyl)-5-chloropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

605681-01-4
Record name 2-(Bromomethyl)-5-chloropyridine
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Record name 2-(bromomethyl)-5-chloropyridine
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Foundational & Exploratory

Technical Guide: 2-(Bromomethyl)-5-chloropyridine (CAS 605681-01-4)

[1]

Executive Summary

2-(Bromomethyl)-5-chloropyridine (CAS 605681-01-4) is a high-value heterocyclic building block used extensively in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals.[1] Characterized by a highly reactive electrophilic bromomethyl group at the C2 position and a lipophilic chlorine substituent at C5, this compound serves as a critical "lynchpin" intermediate. It enables the introduction of the (5-chloropyridin-2-yl)methyl moiety—a privileged scaffold known to enhance metabolic stability and potency in drug candidates targeting inflammatory pathways (e.g., triazolopyridines) and specific enzyme inhibitors.[1]

Due to the inherent instability of the free base, which is prone to self-alkylation and polymerization, this compound is frequently handled and stored as its hydrobromide salt (CAS 1646152-49-9 ). This guide details the synthesis, reactivity, and strict handling protocols required to utilize this intermediate effectively.

Part 1: Chemical Profile & Properties[1]

The following data characterizes the free base form unless otherwise noted.

PropertySpecification
IUPAC Name 2-(Bromomethyl)-5-chloropyridine
CAS Number 605681-01-4 (Free Base) / 1646152-49-9 (HBr Salt)
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol
Physical State Off-white to beige solid (often low-melting) or oil
Solubility Soluble in DCM, CHCl₃, THF, Acetonitrile
Stability Unstable as free base. Store at -20°C under inert gas.[1]
Hazards Lachrymator , Corrosive (Skin/Eye), Acute Toxicity

Part 2: Synthesis Protocol (Wohl-Ziegler Bromination)

The industrial standard for synthesizing 2-(bromomethyl)-5-chloropyridine is the Wohl-Ziegler radical bromination of commercially available 2-methyl-5-chloropyridine.[1] This pathway utilizes N-bromosuccinimide (NBS) and a radical initiator.[1][2]

Mechanism of Action

The reaction proceeds via a free-radical chain mechanism.[1] The succinimidyl radical abstracts a benzylic hydrogen from the 2-methyl group, forming a resonance-stabilized pyridyl radical.[1] This radical then abstracts a bromine atom from molecular bromine (generated in situ from NBS), yielding the product.

Experimental Workflow

Reagents:

  • Substrate: 2-Methyl-5-chloropyridine (1.0 eq)[1]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide[1]

  • Solvent: Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN) (anhydrous)[1]

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 2-methyl-5-chloropyridine in anhydrous CCl₄ (0.2 M concentration).

  • Addition: Add NBS and AIBN to the stirring solution. Note: Ensure NBS is free of HBr to prevent premature side reactions.

  • Initiation: Heat the mixture to reflux (77°C for CCl₄). The reaction is often initiated by a high-intensity visible light source (halogen lamp) if chemical initiation is slow.[1]

  • Monitoring: Monitor via TLC (Hexane/EtOAc) or HPLC. The reaction is complete when the starting material is consumed (typically 2–6 hours). Caution: Over-reaction leads to the gem-dibromo byproduct.[1]

  • Workup: Cool the mixture to 0°C. Succinimide byproduct will precipitate. Filter off the solid succinimide and wash the cake with cold solvent.

  • Isolation: Concentrate the filtrate under reduced pressure at low temperature (<40°C) to obtain the crude bromide as an oil or low-melting solid.[1]

  • Stabilization (Critical): Do not store the free base. Immediately dissolve in Et₂O and treat with HBr/acetic acid to precipitate the hydrobromide salt . Filter and dry under vacuum.[1]

Visualization: Radical Bromination Pathway

SynthesisPathwayStart2-Methyl-5-chloropyridineReagentsNBS / AIBNReflux (CCl4)Start->ReagentsIntermediatePyridyl Radical(Resonance Stabilized)Reagents->IntermediateH-AbstractionProduct2-(Bromomethyl)-5-chloropyridine(Unstable Free Base)Intermediate->ProductBr-TransferSaltHydrobromide Salt(Stable Storage Form)Product->SaltHBr/AcOHStabilization

Figure 1: Radical synthesis pathway converting the methyl precursor to the stable hydrobromide salt.

Part 3: Reactivity & Applications in Drug Discovery

The primary utility of CAS 605681-01-4 lies in its high reactivity toward nucleophiles, facilitating S_N2 substitution reactions .[1] The electron-withdrawing chlorine at C5 and the pyridine nitrogen decrease the electron density of the ring, making the benzylic carbon highly electrophilic.

Key Reaction Classes
  • N-Alkylation (Amination): Reaction with primary/secondary amines to form secondary/tertiary amines.[1] This is the most common route for generating libraries of kinase inhibitors.

  • S-Alkylation (Thioetherification): Reaction with thiols (e.g., cysteine derivatives) to form thioethers.[1]

  • O-Alkylation (Etherification): Reaction with phenols or alcohols using bases like K₂CO₃ or NaH.[1]

Case Study: Synthesis of Triazolopyridine Scaffolds

As referenced in patent literature (e.g., WO2017194459A1 ), this compound is a key intermediate for synthesizing substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2H)-ones. These scaffolds are investigated for treating inflammatory pulmonary diseases.[1] The bromomethyl pyridine is reacted with a core nitrogen heterocycle to append the "tail" responsible for hydrophobic pocket binding in the target protein.

Visualization: Divergent Synthesis Workflow

ReactivityCore2-(Bromomethyl)-5-chloropyridineAminePrimary Amines(R-NH2)Core->AmineThiolThiols(R-SH)Core->ThiolPhenolPhenols(Ar-OH)Core->PhenolProd_AmineN-Alkylated Pyridines(Kinase Inhibitor Scaffolds)Amine->Prod_AmineK2CO3 / MeCNRefluxProd_ThiolThioethers(Metabolic Probes)Thiol->Prod_ThiolNaH / DMF0°CProd_PhenolPyridyl Ethers(Bioisosteres)Phenol->Prod_PhenolCs2CO3 / DMFRT

Figure 2: Divergent synthetic utility via Nucleophilic Substitution (S_N2).[1]

Part 4: Handling, Stability & Safety (MSDS Summary)

Critical Warning: 2-(Bromomethyl)-5-chloropyridine is a potent lachrymator and vesicant.[1] It causes severe irritation to mucous membranes and eyes even at low concentrations.[1]

Stability Protocol
  • Self-Alkylation: The free base contains both a nucleophile (pyridine N) and an electrophile (C-Br).[1] In concentrated solutions or neat form, it can undergo intermolecular N-alkylation, leading to polymerization.[1]

  • Storage:

    • Form: Store preferentially as the Hydrobromide (HBr) salt .

    • Temperature: -20°C (Freezer).

    • Atmosphere: Argon or Nitrogen (Hygroscopic).[1]

    • Shelf Life: Free base degrades within days at RT; Salt is stable for >1 year at -20°C.[1]

Safety Measures
  • Engineering Controls: Always handle in a functioning chemical fume hood.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. A face shield is recommended during workup.[1]

  • Spill Management: Neutralize spills with dilute ammonia or sodium thiosulfate solution before wiping.[1] Do not use water initially as it may disperse the lachrymatory vapors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22270525, 2-(Bromomethyl)-5-chloropyridine.[1] Retrieved from [Link][1]

  • Bayer Pharma AG (2017). Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2H)-ones and their use.[1][3] WO2017194459A1.[1] (Describing the use of CAS 605681-01-4 as a key intermediate). Retrieved from

2-(Bromomethyl)-5-chloropyridine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Applications in Medicinal Chemistry

Part 1: Executive Summary & Core Identity

2-(Bromomethyl)-5-chloropyridine (CAS: 75806-85-8) serves as a critical electrophilic building block in modern heterocyclic chemistry. Unlike its nucleophilic counterpart, 2-amino-5-chloropyridine, this compound functions as a "benzylic-like" electrophile, allowing for the rapid introduction of the 5-chloro-2-picolyl motif into drug scaffolds.

Its significance lies in the unique electronic properties of the pyridine ring: the electron-withdrawing nitrogen and the 5-chloro substituent deactivate the ring toward electrophilic attack but highly activate the 2-methyl position for radical halogenation and subsequent nucleophilic displacement. This makes it an indispensable tool for fragment-based drug discovery (FBDD), particularly in the synthesis of Factor Xa inhibitors, aldehyde oxidase modulators, and agrochemical agents.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertySpecificationNotes
CAS Number 75806-85-8Free base form. (HCl salt: 1646152-49-9)
Molecular Formula C₆H₅BrClNHalogenated Pyridine
Molecular Weight 206.47 g/mol
Appearance Off-white to yellow solidLow-melting solid; often oils out if impure.
Melting Point 40–50 °C (approx.)Highly dependent on purity; HCl salt >150°C.
Solubility DCM, THF, EtOAc, AcetonitrileDecomposes in water/protic solvents (Hydrolysis).
Storage 2–8 °C, Inert AtmosphereLachrymator . Moisture sensitive.

Part 2: Synthetic Architecture

The synthesis of 2-(bromomethyl)-5-chloropyridine is a classic example of the Wohl-Ziegler reaction , exploiting the selective radical bromination of the benzylic position.

Mechanism of Formation

The reaction proceeds via a free-radical chain mechanism. The 5-chloro substituent is crucial; it reduces the electron density of the pyridine ring, preventing electrophilic bromination on the ring itself and directing the bromine radical to the methyl group.

SynthesisPathway Start 2-Methyl-5-chloropyridine Intermediate Radical Intermediate (Stabilized by Ring) Start->Intermediate Initiation (Br• abstraction) Reagents NBS / AIBN (CCl4 or PhCF3, Reflux) Reagents->Start Product 2-(Bromomethyl)-5-chloropyridine Intermediate->Product Propagation (+ Br2 from NBS) SideProduct Gem-dibromide (Over-bromination) Product->SideProduct Excess NBS (Kinetic Control Required)

Figure 1: Radical bromination pathway. Control of stoichiometry is vital to prevent gem-dibromide formation.

Part 3: Reactivity & Experimental Protocols

The "Electrophilic Warhead"

In medicinal chemistry, this molecule is primarily used for SN2 displacements . The pyridine nitrogen renders the exocyclic methylene carbon highly electrophilic.

Common Transformations:

  • Amination: Reaction with secondary amines to form tertiary amine linkers (common in GPCR ligands).

  • Etherification: Reaction with phenols or alcohols (using NaH or K₂CO₃) to form ether linkages.

  • C-C Bond Formation: Reaction with enolates or cyanide (to form 2-pyridylacetonitriles).

Experimental Protocol: Nucleophilic Coupling (General Procedure)

Context: Coupling with a secondary amine to generate a library compound.

Reagents:

  • 2-(Bromomethyl)-5-chloropyridine (1.0 equiv)[1]

  • Secondary Amine (1.1 equiv)

  • Base: K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve the amine (1.1 equiv) in anhydrous ACN (0.1 M concentration).

  • Base Addition: Add powdered K₂CO₃ (2.0 equiv). Stir for 10 minutes at room temperature to ensure suspension.

  • Electrophile Addition: Add 2-(bromomethyl)-5-chloropyridine (1.0 equiv) portion-wise. Note: If the bromide is an oil, dilute in a minimal amount of ACN before addition.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor via TLC or LCMS. The bromide is highly reactive; prolonged heating may lead to decomposition or quaternary salt formation (N-alkylation of the pyridine ring).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexane/EtOAc). The product is typically a stable oil or solid.

Critical Troubleshooting:

  • Issue: Low yield due to hydrolysis.

    • Fix: Ensure solvents are anhydrous. The bromomethyl group hydrolyzes rapidly to the hydroxymethyl species in the presence of water/base.

  • Issue: N-alkylation of the pyridine ring (Dimerization).

    • Fix: Keep the concentration of the electrophile low (dropwise addition) and avoid using neat conditions.

Part 4: Applications in Drug Discovery

This scaffold is a bioisostere for p-chlorobenzyl groups but offers distinct pharmacological advantages:

  • Solubility: The pyridine nitrogen can be protonated, improving aqueous solubility compared to a phenyl ring.

  • Metabolic Stability: The 5-chloro group blocks metabolic oxidation at the most reactive position of the pyridine ring.

  • Interaction: The pyridine nitrogen can act as a hydrogen bond acceptor in the active site.

Case Study: Factor Xa and Aldehyde Oxidase

While drugs like Betrixaban utilize the 2-amino-5-chloropyridine moiety directly, the 2-(bromomethyl) derivative is essential for synthesizing analogs where a methylene spacer is required to probe the S1 or S4 pockets of serine proteases (Factor Xa, Thrombin).

Additionally, 5-substituted-2-chloropyridines are potent inhibitors of Aldehyde Oxidase (AO) .[2] The 2-(bromomethyl) derivative allows researchers to tether this AO-inhibiting warhead to other pharmacophores, improving the metabolic stability of labile drugs.

Applications cluster_0 Medicinal Chemistry Utility Core 2-(Bromomethyl)-5-chloropyridine Target1 Aldehyde Oxidase Inhibitors (Metabolic Stability) Core->Target1  Linker Strategy Target2 Factor Xa / Thrombin Inhibitors (P1/P4 Pocket Probes) Core->Target2  Bioisostere (vs Benzyl) Target3 Agrochemicals (Neonicotinoid Analogs) Core->Target3  Scaffold Hopping

Figure 2: Strategic applications in diverse chemical biology domains.

Part 5: Safety and Handling (HSE)

Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

  • Lachrymator: This compound releases vapors that are extremely irritating to the eyes and mucous membranes.

Handling Protocol:

  • Containment: Always handle inside a functioning fume hood.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

  • Neutralization: Quench glassware and spills with a dilute solution of ammonia or sodium bisulfite to destroy the alkylating agent before removal from the hood.

  • Storage: Store in a tightly sealed container under argon or nitrogen at 2–8°C. The compound degrades to release HBr, which turns the solid brown/black over time.

References

  • PubChem. (2025).[1] Compound Summary: 2-(Bromomethyl)-5-chloropyridine (CID 22270525). National Library of Medicine. [Link]

  • Zhang, P., et al. (2009).[3] "Discovery of betrixaban (PRT054021)... a highly potent, selective, and orally efficacious factor Xa inhibitor."[3][4] Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.[3][4] [Link]

  • Heterocyclic Letters. (2021). "Synthesis of 2,5-dibromopyridine starting from 2-aminopyridine." Heterocyclic Letters, 11, 447-452. (Contextual reference for bromination protocols). [Link]

Sources

2-(Bromomethyl)-5-chloropyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-(Bromomethyl)-5-chloropyridine , a critical heterocyclic building block used in the synthesis of advanced pharmaceutical agents, particularly Prolyl Endopeptidase (PREP) inhibitors.

Status: High-Value Intermediate | CAS: 605681-01-4

Executive Summary

2-(Bromomethyl)-5-chloropyridine is a halogenated pyridine derivative characterized by a highly reactive electrophilic bromomethyl group at the C2 position and a chlorine atom at the C5 position. It serves as a linchpin intermediate in medicinal chemistry, specifically enabling the construction of fused ring systems such as [1,2,4]triazolo[4,3-a]pyridines . Its primary utility lies in its ability to undergo rapid nucleophilic substitution (


) reactions, allowing for the precise attachment of the 5-chloropyridine pharmacophore to amine- or thiol-bearing scaffolds.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Core Molecular Data
PropertySpecification
IUPAC Name 2-(Bromomethyl)-5-chloropyridine
CAS Registry Number 605681-01-4
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol
SMILES ClC1=CN=C(CBr)C=C1
Appearance Off-white solid or viscous oil (purity dependent)
Storage 2–8°C, under inert atmosphere (Ar/N₂); Moisture sensitive
Structural Analysis

The molecule features two halogen handles with distinct reactivities:

  • C2-Bromomethyl: A "soft" electrophile susceptible to rapid displacement by nucleophiles.

  • C5-Chloro: A deactivated aryl chloride, stable under mild alkylation conditions but available for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in later synthetic stages.

Synthetic Pathways & Manufacturing

The industrial and laboratory-scale synthesis of 2-(Bromomethyl)-5-chloropyridine relies on the Wohl-Ziegler radical bromination of the precursor 5-chloro-2-methylpyridine . This pathway is preferred for its atom economy, though it requires strict control to prevent over-bromination (formation of the dibromomethyl byproduct).

Experimental Protocol: Radical Bromination

Objective: Selective monobromination of the C2-methyl group.

Reagents:

  • Substrate: 5-Chloro-2-methylpyridine (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Radical Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 eq)

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzotrifluoride (
    
    
    
    ) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-methylpyridine in anhydrous solvent (0.2 M concentration).

  • Activation: Add NBS and the radical initiator (AIBN).

  • Initiation: Degas the solution with

    
     for 15 minutes to remove oxygen (a radical scavenger).
    
  • Reaction: Heat the mixture to reflux (approx. 76-80°C for

    
    ). The reaction is exothermic once initiated; monitor the appearance of succinimide (floats to the surface).
    
  • Monitoring: Track reaction progress via TLC (Hexane/EtOAc) or LCMS. Stop heating immediately upon consumption of starting material to minimize dibromide formation.

  • Workup: Cool to room temperature. Filter off the precipitated succinimide. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is often used directly. If necessary, purify via rapid silica gel chromatography (0-10% EtOAc in Hexanes). Note: Silica gel can degrade the product; neutralize with 1%

    
     if storage is required.
    
Expert Insight: Controlling Impurities

The most common failure mode is the formation of 2-(dibromomethyl)-5-chloropyridine .

  • Causality: Excess NBS or prolonged reflux times.

  • Mitigation: Use a slight stoichiometric deficit of NBS (0.95 eq) if high purity is critical, leaving unreacted starting material which is easier to separate than the dibromo-analog.

Synthesis Workflow Diagram

Synthesis Start 5-Chloro-2-methylpyridine (Precursor) Reagents NBS + AIBN (Reflux, CCl4) Start->Reagents Dissolution Intermediate Radical Intermediate (Benzylic Radical) Reagents->Intermediate Initiation Product 2-(Bromomethyl)-5-chloropyridine (Target) Intermediate->Product Propagation Byproduct Succinimide (Precipitate) Intermediate->Byproduct Termination

Figure 1: Wohl-Ziegler radical bromination pathway for the synthesis of 2-(Bromomethyl)-5-chloropyridine.

Applications in Medicinal Chemistry

This compound is a validated intermediate in the synthesis of Prolyl Endopeptidase (PREP) inhibitors , which are therapeutic targets for inflammatory lung diseases (COPD, Cystic Fibrosis).

Mechanism of Action in Drug Synthesis

The bromomethyl group acts as a "warhead" for alkylating heterocyclic cores. In the synthesis of triazolopyridines:

  • Nucleophilic Attack: A hydrazine or amide nitrogen on the core scaffold attacks the

    
     carbon.
    
  • Cyclization: The resulting intermediate often undergoes intramolecular cyclization to form fused bicyclic systems.

Case Study: PREP Inhibitor Synthesis (Patent WO2017194459A1) Researchers utilize 2-(bromomethyl)-5-chloropyridine to alkylate 1,2,4-triazole derivatives. The 5-chloro group remains intact, serving as a lipophilic anchor that fits into the hydrophobic pocket of the PREP enzyme active site.

Reaction Pathway Diagram

Applications Scaffold Triazole/Amine Scaffold (Nucleophile) Transition Transition State (SN2 Attack) Scaffold->Transition + Base (K2CO3) Reagent 2-(Bromomethyl)-5-chloropyridine (Electrophile) Reagent->Transition Drug Substituted Triazolopyridine (PREP Inhibitor) Transition->Drug - HBr

Figure 2: Application of 2-(Bromomethyl)-5-chloropyridine in the synthesis of PREP inhibitors.

Handling, Stability & Safety (MSDS Summary)

Signal Word: DANGER

Hazard Identification
  • H314: Causes severe skin burns and eye damage.[1][2]

  • H318: Causes serious eye damage.[3][1][2]

  • H302: Harmful if swallowed.[3][1][2]

  • Lachrymator: The compound releases vapors that are extremely irritating to the eyes and mucous membranes (similar to benzyl bromide).

Critical Handling Protocols
  • Engineering Controls: Always handle inside a functioning fume hood . Do not open on an open bench.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. A face shield is recommended for scale-up operations (>1g).

  • Spill Management: Neutralize spills with dilute aqueous ammonia or sodium bisulfite solution to quench the alkyl bromide before cleanup.

  • Storage: Store in a tightly sealed container at 2-8°C. The compound degrades upon exposure to light and moisture, turning dark brown/black (liberation of

    
    ).
    

References

  • PubChem. (2025). Compound Summary for CID 22270525: 2-(Bromomethyl)-5-chloropyridine. National Library of Medicine. Link

  • World Intellectual Property Organization (WIPO). (2017). Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2H)-ones and their use. Patent WO2017194459A1. Link

  • Biosynth. (2025).[1] Product Datasheet: 2-(Bromomethyl)-5-chloropyridine. Link(Note: Reference used for physicochemical verification; ensure distinction from isomer).

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. (Foundational reference for Wohl-Ziegler mechanism).

Sources

2-(Bromomethyl)-5-chloropyridine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(Bromomethyl)-5-chloropyridine , a critical heterocyclic building block used in the synthesis of complex pharmaceutical and agrochemical agents.

Executive Summary & Chemical Identity

2-(Bromomethyl)-5-chloropyridine is a halogenated pyridine derivative characterized by a reactive alkyl bromide at the C2 position and a chlorine substituent at the C5 position.[1] It functions primarily as an electrophilic alkylating agent in organic synthesis, facilitating the introduction of the (5-chloropyridin-2-yl)methyl moiety into nucleophilic scaffolds.

Nomenclature & Identifiers
Identifier Value
IUPAC Name 2-(Bromomethyl)-5-chloropyridine
Common Synonyms 5-Chloro-2-(bromomethyl)pyridine; 2-Bromomethyl-5-chloro-pyridine
CAS Number 605681-01-4
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol
SMILES Clc1cnc(CBr)cc1
InChI Key XRXRADIPZRXCQJ-UHFFFAOYSA-N

CRITICAL DISTINCTION: Do not confuse with its isomer, 5-(Bromomethyl)-2-chloropyridine (CAS 182924-36-3).[1][2] The position of the bromomethyl group (C2 vs. C5) drastically alters the electronic properties and reactivity profile.

Physicochemical Properties

PropertyValueNote
Appearance White to off-white solid / Oily liquidLow melting point solid; often handled as a liquid or solution.
Melting Point 35–40 °CTendency to supercool.
Boiling Point ~227 °C (predicted)Decomposes at high temperatures.
Solubility DCM, THF, Ethyl Acetate, TolueneReacts with protic solvents (alcohols, water) over time.
Stability Moisture SensitiveHydrolyzes to 2-(hydroxymethyl)-5-chloropyridine.

Synthesis & Manufacturing

The industrial standard for synthesizing 2-(Bromomethyl)-5-chloropyridine is the Wohl-Ziegler Bromination . This radical pathway ensures selective bromination at the benzylic position (methyl group) while leaving the aromatic chloride intact.

Mechanism: Radical Chain Reaction

The reaction utilizes N-bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide).

  • Initiation: Thermal decomposition of AIBN generates isobutyronitrile radicals.

  • Propagation: The radical abstracts a hydrogen from the C2-methyl group, creating a benzylic radical stabilized by the pyridine ring.

  • Termination: The radical reacts with Br₂ (generated in situ from NBS) to form the product.

Experimental Protocol (Lab Scale)
  • Precursor: 5-Chloro-2-methylpyridine (CAS 1072-97-5).

  • Reagents: NBS (1.05 eq), AIBN (0.05 eq).

  • Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) – PhCF₃ is a greener alternative.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of 5-chloro-2-methylpyridine in 100 mL of anhydrous PhCF₃ under Argon.

  • Reagent Addition: Add 14.6 g of NBS and 0.6 g of AIBN.

  • Reflux: Heat the mixture to reflux (approx. 80–100 °C). Monitor via TLC/LCMS for the disappearance of the starting material (typically 2–4 hours).

  • Filtration: Cool to 0 °C to precipitate succinimide byproduct. Filter off the solids.[3]

  • Purification: Concentrate the filtrate. If necessary, purify via rapid column chromatography (Hexanes/EtOAc) to remove traces of dibrominated byproduct.

Visualization: Synthesis Pathway

Synthesis Start 5-Chloro-2-methylpyridine Intermediate Benzylic Radical Intermediate Start->Intermediate H-Abstraction (Reflux) NBS NBS / AIBN (Radical Source) NBS->Intermediate Br• source Product 2-(Bromomethyl)-5-chloropyridine (CAS 605681-01-4) Intermediate->Product Bromination Byproduct Succinimide Intermediate->Byproduct Side Product

Caption: Radical bromination pathway transforming 5-chloro-2-methylpyridine into the target bromide.

Reactivity & Applications in Drug Discovery

Core Reactivity: Nucleophilic Substitution (Sɴ2)

The C2-bromomethyl group is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the pyridine ring (inductive effect of Nitrogen). This makes it an ideal "warhead" for attaching the 5-chloropyridin-2-yl motif to amines, thiols, and phenols.

Key Reactions:

  • N-Alkylation: Reaction with secondary amines to form tertiary amines (common in kinase inhibitors).

  • O-Alkylation: Reaction with phenols to form ether linkages.

  • C-Alkylation: Reaction with enolates or malonates to extend carbon chains.

Application Case Study: Triazolopyridine Synthesis

In the development of substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2H)-ones (compounds investigated for respiratory diseases like COPD), 2-(Bromomethyl)-5-chloropyridine is used to introduce the pyridine side chain.[4]

  • Protocol Insight: The alkylation is typically performed in DMF or Acetonitrile using K₂CO₃ or Cs₂CO₃ as a base to scavenge the HBr generated.

  • Reference: See Patent US10722501B2 for specific examples of this moiety in bioactive scaffolds.

Visualization: Reactivity Map

Reactivity Core 2-(Bromomethyl)-5-chloropyridine Prod_Amine N-Alkylated Pyridine (Kinase Inhibitor Motifs) Core->Prod_Amine + Base (K2CO3) SN2 Mechanism Prod_Ether Pyridyl Ethers Core->Prod_Ether + NaH / DMF Prod_Thio Thioethers Core->Prod_Thio + Base Amine Secondary Amines (R2NH) Amine->Core Phenol Phenols (Ar-OH) Phenol->Core Thiol Thiols (R-SH) Thiol->Core

Caption: Divergent synthesis capabilities of the 2-(bromomethyl)-5-chloropyridine scaffold.

Safety, Handling & Storage (MSDS Summary)

Hazard Classification (GHS):

  • H314: Causes severe skin burns and eye damage.[5]

  • H335: May cause respiratory irritation.[5]

  • Lachrymator: The compound is a potent tear gas agent due to its alkylating ability.

Handling Protocols:

  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Quenching: Quench spills with dilute ammonia or sodium thiosulfate solution to neutralize the alkylating potential.

Storage Requirements:

  • Temperature: Store at 2–8 °C .

  • Atmosphere: Store under Argon or Nitrogen (hygroscopic and sensitive to hydrolysis).

  • Container: Amber glass vials to prevent light-induced decomposition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22270525, 2-(Bromomethyl)-5-chloropyridine. Retrieved from .

  • European Chemicals Agency (ECHA). Registration Dossier for Halogenated Pyridines. Retrieved from .

  • Boehringer Ingelheim International GmbH. Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2H)-ones and use thereof. U.S. Patent 10,722,501, filed Nov 2015. Retrieved from .

  • Djerassi, C.Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chem. Rev., 1948, 43 (2), pp 271–317. (Classic mechanism reference).

Sources

Technical Safety & Handling Monograph: 2-(Bromomethyl)-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

2-(Bromomethyl)-5-chloropyridine is a highly reactive benzylic halide analog used extensively as an electrophilic intermediate in the synthesis of pharmaceutical agents (e.g., APJ receptor agonists, antibacterial azoles). Due to the presence of the bromomethyl moiety, this compound acts as a potent alkylating agent.

Critical Safety Note: Researchers must distinguish between the free base and the hydrobromide salt . While the salt is generally more stable, the free base is prone to rapid hydrolysis and polymerization if not stored correctly. Both forms should be treated as corrosive lachrymators.

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]
ParameterFree BaseHydrobromide Salt
CAS Number 605681-01-4 1646152-49-9
Formula C₆H₅BrClNC₆H₅BrClN · HBr
Mol. Weight 206.47 g/mol 287.38 g/mol
Appearance Off-white low-melting solid or oilWhite to beige crystalline solid
Solubility DCM, THF, Ethyl AcetateWater (decomposes), Methanol

Hazard Assessment: The Mechanistic "Why"

Standard SDS documents list hazards; this section explains the causality to inform risk assessment.

Core Hazards (GHS Classification)
  • Skin Corrosion/Irritation (Category 1B/2): The bromomethyl group is a "soft" electrophile. Upon contact with biological tissue, it rapidly alkylates nucleophilic residues (cysteine, lysine) in proteins, leading to cell death and chemical burns.

  • Serious Eye Damage (Category 1): Irreversible corneal damage can occur due to the combined effect of alkylation and the release of hydrobromic acid (HBr) upon hydrolysis in the eye's aqueous humor.

  • Specific Target Organ Toxicity (Respiratory): Inhalation of dust or vapors triggers severe mucosal irritation. Like benzyl bromide, this compound is a suspected lachrymator .

Reactivity Hazards
  • Moisture Sensitivity: The C-Br bond is activated by the adjacent pyridine ring. In the presence of ambient moisture, it hydrolyzes to 5-chloro-2-pyridylmethanol and HBr. This reaction is autocatalytic; the generated acid can protonate the pyridine nitrogen, making the methylene group even more electrophilic and unstable.

Operational Handling Protocol

Expert Insight: Treat this compound with the same rigor as benzyl bromide or chloroacetyl chloride.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted inside a certified chemical fume hood.

  • Inert Atmosphere: For the free base, handling under nitrogen or argon (Schlenk line or glovebox) is recommended to prevent hydrolysis and degradation.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Double-gloving required. Inner: Nitrile (4 mil) Outer: Nitrile (4-8 mil) or Laminate (Silver Shield)Alkyl bromides can permeate standard nitrile. Double gloving provides a "sacrificial" outer layer. Change gloves immediately upon splash.
Eyes Chemical Goggles + Face ShieldSafety glasses are insufficient against corrosive dusts or splashes.
Respiratory P95/P100 Particulate RespiratorRequired if handling open powders outside a glovebox.
Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Environment: Store under inert gas (Argon/Nitrogen) in a desiccator.

  • Segregation: Keep away from strong bases, amines (exothermic alkylation), and oxidizers.

Emergency Response Framework

The following logic flow dictates the immediate response to exposure incidents.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Brush off dry particles 2. Rinse water >15 min 3. Do NOT neutralize Skin->Action_Skin Action_Eye 1. Force eyelids open 2. Rinse water >15 min 3. Consult Ophthalmologist Eye->Action_Eye Action_Inhale 1. Move to fresh air 2. 100% Oxygen if labored breathing 3. Monitor for delayed edema Inhale->Action_Inhale Medical Seek Immediate Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 1: Immediate Triage Protocol for Exposure to 2-(Bromomethyl)-5-chloropyridine.[1]

Reactivity & Stability: The Hydrolysis Pathway

Understanding the degradation pathway is crucial for quality control. If the white solid turns yellow or orange, it indicates HBr release and polymerization.

Hydrolysis Compound 2-(Bromomethyl)- 5-chloropyridine (Active Electrophile) Transition Transition State (Sₙ2 / Sₙ1 Mix) Compound->Transition Hydrolysis Water + H₂O (Moisture) Water->Transition Alcohol 5-chloro-2-pyridylmethanol (Inactive Impurity) Transition->Alcohol Acid HBr (Corrosive Gas) Transition->Acid

Figure 2: Hydrolytic degradation pathway releasing corrosive hydrobromic acid.

Synthetic Utility & Deactivation

Application

This compound is primarily used to introduce the 5-chloro-pyridin-2-yl-methyl motif into pharmacophores.

  • Reaction Type: Nucleophilic Substitution (

    
    ).
    
  • Common Nucleophiles: Amines (to form secondary/tertiary amines), Alkoxides (ethers), and Thiols.

  • Solvent Selection: Aprotic polar solvents (DMF, Acetonitrile) are preferred to enhance nucleophilicity while minimizing solvolysis.

Waste Disposal & Deactivation

Do not dispose of active alkyl halides directly.

  • Quenching: Treat excess material with a dilute solution of ammonia or sodium hydroxide in methanol. This converts the reactive alkyl bromide into the benign amine or alcohol/ether.

  • Disposal: Adjust pH to neutral and dispose of as halogenated organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22270525, 2-(Bromomethyl)-5-chloropyridine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 2-(Bromomethyl)-5-chloropyridine. (Data sourced via PubChem GHS Aggregation).

  • Capot Chemical Co., Ltd. Safety Data Sheet: 2-(bromomethyl)-5-chloropyridine hydrobromide.[2][3] Retrieved from [Link]

Sources

Technical Guide: Solubility & Handling of 2-(Bromomethyl)-5-chloropyridine

[1][2]

Part 1: Executive Summary & Chemical Identity[1][2]

2-(Bromomethyl)-5-chloropyridine is a highly reactive electrophilic building block used extensively in medicinal chemistry for introducing the 5-chloro-pyridin-2-ylmethyl moiety.[1][2]

Unlike standard stable reagents, the solubility of this compound cannot be decoupled from its stability .[2] As a halomethyl-pyridine, it possesses a "benzylic-like" halide that is susceptible to two primary degradation pathways:[1]

  • Nucleophilic Solvolysis: Rapid hydrolysis in water or alcoholysis in methanol/ethanol.[1][2]

  • Self-Quaternization: The pyridine nitrogen of one molecule can attack the electrophilic methylene carbon of another, leading to polymerization (dark tars).[1][2]

Critical Distinction: Commercial samples are almost exclusively supplied as the Hydrobromide Salt (HBr) to prevent self-quaternization.[1][2] The Free Base is generally generated in situ or used immediately after isolation.[1][2] This guide addresses both forms.

Physicochemical Profile[2][3][4][5][6][7][8][9]
PropertyData / Characteristic
CAS (Free Base) 75806-85-8
CAS (HBr Salt) 1646152-49-9 (Common Commercial Form)
Molecular Weight 206.47 g/mol (Free Base) / 287.38 g/mol (HBr Salt)
Appearance Off-white to beige solid (Salt); Yellow oil/solid (Free Base)
Reactivity Class Alkylating Agent; Lachrymator; Moisture Sensitive

Part 2: Solubility & Stability Map

The following decision matrix illustrates the relationship between solvent choice, solubility, and chemical stability.

SolubilityMapStartSelect Solvent for2-(Bromomethyl)-5-chloropyridineTypeForm of Reagent?Start->TypeSaltHBr Salt(Stable Solid)Type->SaltBaseFree Base(Unstable Oil/Solid)Type->BasePolarPolar Aprotic(DMF, DMSO, NMP)Salt->PolarDissolvesNonPolarNon-Polar / Halogenated(DCM, Toluene, Et2O)Salt->NonPolarSuspensionProticProtic Solvents(Water, MeOH, EtOH)Salt->ProticDissolves + DegradesBase->PolarDissolvesBase->NonPolarDissolves WellBase->ProticRapid DegradationRes_Salt_PolarSolubleUse for ReactionsPolar->Res_Salt_PolarRes_Salt_NPInsolubleUse for Suspension/WashNonPolar->Res_Salt_NPRes_Base_NPSolubleIdeal for Extraction/HandlingNonPolar->Res_Base_NPRes_ProticDECOMPOSITION RISKHydrolysis/SolvolysisProtic->Res_Protic

Figure 1: Solvent selection logic based on reagent form and stability risks.

Operational Solubility Guide

This table synthesizes field experience with physicochemical predictions.

Solvent ClassSpecific SolventSolubility (HBr Salt)Solubility (Free Base)Suitability & Notes
Chlorinated Dichloromethane (DCM)Insoluble (Suspension)High Recommended. Best for extraction of the free base.[1][2]
Chlorinated ChloroformInsolubleHigh Good alternative to DCM.[1][2]
Polar Aprotic Acetonitrile (MeCN)Moderate to HighHighRecommended. Standard reaction solvent (e.g., with K2CO3).[1][2]
Polar Aprotic DMF / DMSOHigh HighUse with Caution. High solubility, but DMF can react with alkyl halides at high temps.[1][2]
Ethers THF / 1,4-DioxaneLow (Sparingly)HighGood for reactions; ensure anhydrous to prevent hydrolysis.[1][2]
Aromatics TolueneInsolubleModerateUsed for azeotropic drying or specific coupling reactions.[1][2]
Alcohols Methanol / EthanolHigh (Reacts) High (Reacts)AVOID. Rapid solvolysis to form methyl/ethyl ethers.[1][2]
Aqueous WaterHigh (Reacts) Insoluble (Reacts)AVOID. Rapid hydrolysis to hydroxymethyl derivative.[1][2]

Part 3: Expert Handling Protocols

The "Self-Quaternization" Trap

A common failure mode in the lab is neutralizing the HBr salt to isolate the free base and then storing it concentrated.[2]

  • Mechanism: The pyridine nitrogen (nucleophile) attacks the CH2-Br (electrophile) of a neighbor molecule.[1][2]

  • Observation: The yellow oil turns into a dark, insoluble tar within hours at room temperature.[2]

  • Solution: Always keep the free base in solution (DCM or Toluene) or generate it in situ.[1][2]

Protocol A: In-Situ Free Base Generation (Recommended)

This method avoids isolation of the unstable free base.[1][2]

  • Suspend: Place 2-(Bromomethyl)-5-chloropyridine HBr (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Scavenge: Add an inorganic base (e.g., K2CO3 or Cs2CO3, 2.0–3.0 eq).[1][2]

  • React: Add the nucleophile (amine/phenol) immediately.[1][2]

  • Mechanism: The carbonate neutralizes the HBr, liberating the free base transiently, which then immediately reacts with your nucleophile.[1][2]

Protocol B: Biphasic Extraction (For Non-Compatible Conditions)

Use this if your reaction cannot tolerate solid carbonate bases.[1][2]

ExtractionWorkflowStep1Suspend HBr Saltin DCM (0°C)Step2Add Cold Sat.NaHCO3 (aq)Step1->Step2Step3Rapid Partition(< 5 mins)Step2->Step3Step4Dry Org. Layer(MgSO4)Step3->Step4Step5Use SolutionImmediatelyStep4->Step5

Figure 2: Workflow for isolating the free base while minimizing degradation.

Step-by-Step:

  • Preparation: Cool Dichloromethane (DCM) and saturated aqueous NaHCO3 to 0°C.

  • Partition: Suspend the HBr salt in the cold DCM. Add the NaHCO3 solution.[1][2]

  • Agitation: Shake vigorously for 1–2 minutes. The solid should dissolve as it converts to the free base and partitions into DCM.[1][2]

  • Separation: Separate layers immediately.

  • Drying: Dry the DCM layer over MgSO4 or Na2SO4 for < 5 minutes.[1][2]

  • Usage: Filter directly into your reaction vessel. Do not concentrate to dryness.

Part 4: Safety & Toxicology (E-E-A-T)

Authoritative Warning: This compound is an alkylating agent.[1][2] It shares structural features with benzyl bromide, a potent lachrymator (tear gas).[1][2]

  • Skin/Eye: Causes severe skin burns and eye damage (H314, H318).[1][2] The HBr salt is acidic and corrosive; the free base is a strong alkylator.[1][2]

  • Inhalation: Respiratory irritant (H335).[1][2][3][4] Handle only in a fume hood.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the alkylating capability before disposal.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22270525, 2-(Bromomethyl)-5-chloropyridine.[1][2] Retrieved January 28, 2026 from [Link][1][2]

2-(Bromomethyl)-5-chloropyridine physical appearance and form

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical form, chemical properties, and handling protocols for 2-(Bromomethyl)-5-chloropyridine , a critical heterocyclic building block in medicinal chemistry.[1][2]

Executive Summary

2-(Bromomethyl)-5-chloropyridine (CAS: 605681-01-4) is a highly reactive electrophile used primarily to introduce the 5-chloro-2-pyridylmethyl moiety into pharmacophores.[1][2] Due to the high reactivity of the bromomethyl group, the free base is inherently unstable and prone to self-alkylation (polymerization).[1][2] Consequently, it is most frequently synthesized, stored, and supplied as its hydrobromide salt (CAS: 1646152-49-9), which offers superior stability.[1][2] This guide addresses the physical properties of both forms and provides strict protocols for their handling to prevent degradation.[2]

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

FeatureData
IUPAC Name 2-(Bromomethyl)-5-chloropyridine
Common Name 5-Chloro-2-(bromomethyl)pyridine
CAS Number (Free Base) 605681-01-4
CAS Number (HBr Salt) 1646152-49-9
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol (Free Base) / 287.38 g/mol (HBr Salt)
SMILES Clc1cnc(CBr)cc1

Physical Appearance and Form

The physical appearance of 2-(Bromomethyl)-5-chloropyridine depends entirely on its protonation state and purity.[1][2] Researchers must distinguish between the free base and the hydrobromide salt .[2]

A. The Free Base (CAS: 605681-01-4)[1][2]
  • State: Low-melting solid or viscous oil at room temperature.[1][2]

  • Color: Clear to pale yellow when freshly prepared.[1][2]

  • Stability Indicator: Rapidly darkens to orange/brown upon exposure to air or ambient temperature.[1][2] This color change indicates decomposition via self-quaternization (intermolecular alkylation of the pyridine nitrogen by the bromomethyl group) [1].[1][2]

  • Odor: Pungent, acrid odor (characteristic of alkyl bromides).[2] Warning: Likely lachrymator.[1][2]

B. The Hydrobromide Salt (CAS: 1646152-49-9)[1][2][9]
  • State: Crystalline solid.[1][2]

  • Color: White to off-white powder.[1][2]

  • Melting Point: Typically decomposes >150°C (exact range varies by crystallinity).[1][2]

  • Advantage: The protonation of the pyridine nitrogen deactivates the ring, preventing self-alkylation and allowing for long-term storage [2].[1]

C. Comparative Physical Data[1][2]
PropertyFree BaseHydrobromide Salt
Physical State Oil / Low-melting SolidCrystalline Powder
Color Pale Yellow (Fresh)

Brown (Aged)
White / Off-White
Hygroscopicity ModerateHigh (Hygroscopic)
Solubility DCM, EtOAc, THFWater, Methanol, DMSO
Storage Temp -20°C (Critical)2-8°C (Desiccated)

Synthesis & Reaction Pathways[1][6][10][11]

The synthesis typically involves the radical bromination of 2-methyl-5-chloropyridine.[1][2] The choice of reagents affects the purity and form of the final product.[2]

Reaction Workflow (Graphviz Visualization)

SynthesisPath Start 2-Methyl-5-chloropyridine Inter 2-(Bromomethyl)-5-chloropyridine (Free Base - Unstable) Start->Inter Radical Bromination Reagents NBS / AIBN (CCl4 or PhCF3, Reflux) Reagents->Inter Salt HBr Salt (Stable Storage Form) Inter->Salt HBr/AcOH Target Target Molecule (Drug Candidate) Inter->Target Nucleophile (R-NH2, R-SH) Salt->Inter NaHCO3 (aq)

Figure 1: Radical bromination pathway showing the conversion to the stable HBr salt and regeneration of the reactive free base for downstream applications.

Handling & Safety Protocols (E-E-A-T)

Expertise Note: The primary cause of experiment failure with this compound is the degradation of the free base prior to use.[2] The following protocols ensure integrity.

Protocol 1: Storage and Stability
  • Temperature: Store the HBr salt at -20°C to prevent slow hydrolysis or discoloration.

  • Atmosphere: Store under Argon or Nitrogen.[1][2] The compound is sensitive to moisture (hydrolysis to the alcohol).[2]

  • Visual Check: If the white salt turns yellow/orange, recrystallize from Ethanol/Ether before use.

Protocol 2: Generating the Free Base In Situ

Avoid isolating the free base if possible.[2] Instead, use the HBr salt directly in the reaction mixture with an excess of base.[2]

  • Solvent: Dissolve the HBr salt in the reaction solvent (e.g., DMF, Acetonitrile).[2]

  • Base Addition: Add 2.5 equivalents of inorganic base (e.g.,

    
     or 
    
    
    
    ).[2]
  • Reaction: Add the nucleophile immediately. The base will neutralize the HBr and scavenge the proton released during alkylation, driving the reaction forward without exposing the unstable free pyridine to air [3].[1]

Safety Hazards[1][2]
  • Corrosive: Causes severe skin burns and eye damage (H314).[2]

  • Lachrymator: Vapors may cause severe eye irritation and tearing.[1][2] Handle only in a functioning fume hood.

  • Acute Toxicity: Harmful if swallowed (H302).[1][2]

Applications in Drug Discovery[6][11][12][13]

2-(Bromomethyl)-5-chloropyridine is a "privileged structure" building block.[1][2] The chlorine atom at the C5 position modulates the lipophilicity (


) and metabolic stability of the pyridine ring, while the bromomethyl group serves as a versatile attachment point.[2]
  • Aldehyde Oxidase Inhibition: Analogs of this scaffold have been studied as inhibitors of aldehyde oxidase, a cytosolic enzyme involved in drug metabolism [4].[2][3]

  • Fragment-Based Design: Used to link the chloropyridine motif to amines, thiols, and phenols in the synthesis of kinase inhibitors and GPCR ligands.[1][2]

References

  • PubChem. (2025).[1][2] 2-(Bromomethyl)-5-chloropyridine Compound Summary. National Library of Medicine.[1][2] Available at: [Link][2]

  • Capot Chemical. (2024).[1][2][4] MSDS of 2-(bromomethyl)-5-chloropyridine hydrobromide. Available at: [Link][2]

Sources

Technical Master Guide: Storage & Handling of 2-(Bromomethyl)-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)-5-chloropyridine (CAS: 605681-01-4 [Free Base]; 1646152-49-9 [HBr Salt]) is a high-value heterocyclic building block used extensively in medicinal chemistry for introducing the 5-chloropyridin-2-yl-methyl moiety.[1][2][3]

Critical Hazard Alert: This compound is a potent alkylating agent and a probable lachrymator . It exhibits significant instability in the presence of moisture and heat due to two primary degradation pathways: hydrolytic debromination and intermolecular self-quaternization.

Core Directive: Maintain a strict Cold Chain (-20°C) under an Inert Atmosphere (Argon/Nitrogen) . Avoid metal contact where possible to prevent catalytic decomposition.

Part 1: Physicochemical & Stability Profile

Understanding the molecular vulnerabilities of 2-(Bromomethyl)-5-chloropyridine is the prerequisite for effective handling. The compound features a highly electrophilic benzylic-like carbon (attached to the bromine) and a nucleophilic pyridine nitrogen.

Key Properties Table[2]
PropertySpecificationNotes
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol
Physical State Solid (Salt); Oil/Low-melting Solid (Free Base)The HBr salt is significantly more stable.
Melting Point ~125°C (HBr Salt)Free base melts much lower; avoid melting to prevent polymerization.
Reactivity Class Alkylating Agent / CorrosiveReacts violently with nucleophiles.
Storage Code Red / Stripe Flammable/Reactive storage area (depending on solvent traces).
Mechanisms of Degradation (The "Why")

The handling protocols in this guide are designed to mitigate two specific failure modes:

  • Hydrolysis (Moisture Sensitivity): The C-Br bond is labile. Atmospheric moisture attacks the methylene carbon, displacing bromide to form 2-(hydroxymethyl)-5-chloropyridine and HBr. The generated acid accelerates further degradation (autocatalysis).

  • Self-Quaternization (Polymerization): In the free base form, the pyridine nitrogen of one molecule can attack the bromomethyl group of another. This forms an insoluble pyridinium salt (dimer/oligomer), rendering the material useless. This is why the Hydrobromide (HBr) salt is the preferred commercial form —protonating the nitrogen blocks this nucleophilic attack.

Degradation Pathway Diagram

DegradationPathways Compound 2-(Bromomethyl)-5-chloropyridine (Active Reagent) Hydrolysis Hydrolysis Product (Alcohol + HBr) Compound->Hydrolysis + H2O (Fast) Polymer Pyridinium Oligomers (Insoluble Tar) Compound->Polymer Self-Reaction (Free Base Only) Moisture Moisture (H2O) Moisture->Hydrolysis Heat Heat / Room Temp Heat->Polymer

Figure 1: Primary degradation pathways. Note that self-quaternization is suppressed in the salt form but rapid in the free base.

Part 2: Storage Architecture

To ensure shelf-life integrity, a "Defense in Depth" storage strategy is required.

The "Cold Chain" Protocol
  • Temperature: Store at -20°C (± 5°C) .

    • Reasoning: Low temperature kinetically inhibits the self-quaternization reaction. Even the salt form should be kept frozen to prevent slow hydrolysis from trace moisture trapped during capping.

  • Light: Protect from light.

    • Reasoning: Carbon-Halogen bonds are susceptible to homolytic cleavage under UV/Vis irradiation, generating radicals that induce decomposition.

Inert Atmosphere Systems
  • Primary Barrier: The container must be purged with Argon or Nitrogen . Argon is preferred due to its higher density, which creates a better "blanket" over the solid.

  • Secondary Barrier: Store the primary vial inside a secondary desiccator or a sealed bag containing activated desiccant (e.g., Drierite or Molecular Sieves).

  • Seal Integrity: Wrap the cap interface with Parafilm or electrical tape to retard oxygen/moisture diffusion. For long-term archival, use a Sure/Seal™ bottle or a Schlenk flask.

Part 3: Operational Handling & Synthesis Workflow

Safety Pre-Check:

  • PPE: Nitrile gloves (double gloved recommended), chemical splash goggles, and a lab coat.

  • Engineering Control: All operations MUST be performed in a functioning chemical fume hood. The compound is a lachrymator and corrosive.

Weighing and Transfer Protocol

Do not weigh this compound on an open benchtop balance.

  • Equilibration: Remove the container from the freezer and allow it to warm to room temperature inside a desiccator before opening.

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the reagent, initiating immediate hydrolysis.

  • Inert Weighing:

    • Method A (Glovebox): Ideal. Weigh inside an N₂-filled glovebox.

    • Method B (Schlenk/Funnel): Flush a tared vial with Argon. Quickly transfer the solid using a clean, dry spatula (plastic or glass preferred over metal). Cap immediately.

  • Solvent Compatibility: Use only anhydrous solvents (DCM, THF, DMF). Even "HPLC grade" solvents contain enough water (100-500 ppm) to decompose milligram quantities of this reagent.

Reaction Setup (In Situ Generation)

If you are generating the free base from the HBr salt for a reaction:

  • Suspend the salt in anhydrous solvent (e.g., CH₂Cl₂).

  • Cool to 0°C.

  • Add a non-nucleophilic base (e.g., DIPEA or 2,6-Lutidine) dropwise.

  • Immediate Use: Add the nucleophile immediately. Do not store the free base.

Handling Workflow Diagram

HandlingWorkflow Freezer Storage: -20°C (Inert Atmosphere) Equilibrate Warm to RT in Desiccator (Prevent Condensation) Freezer->Equilibrate Step 1 Open Open under Argon/N2 Flow Equilibrate->Open Step 2 Weigh Rapid Weighing (Avoid Metal Spatulas) Open->Weigh Step 3 Reseal Purge Headspace & Reseal (Parafilm) Weigh->Reseal Excess Reagent Reaction Dissolve in Anhydrous Solvent Weigh->Reaction Use Immediately Reseal->Freezer Return Promptly

Figure 2: Standard Operating Procedure (SOP) for reagent retrieval and use.

Part 4: Emergency & Disposal

Spill Management
  • Small Spill (<1g): Cover with solid sodium bicarbonate or calcium carbonate to neutralize potential acid generation. Absorb with vermiculite.

  • Decontamination: Clean surface with a dilute solution of ammonia or ethanolamine to quench any remaining alkylating potential (forms the amine, which is less hazardous).

Waste Disposal[4]
  • Classification: Halogenated Organic Waste.

  • Quenching: Before disposal, treat reaction mixtures containing excess reagent with methanol or an amine (e.g., morpholine) to destroy the alkylating agent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22270525, 2-(Bromomethyl)-5-chloropyridine. Retrieved from [Link][2]

Sources

Predicted 1H NMR and 13C NMR spectra for 2-(Bromomethyl)-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Elucidation of 2-(Bromomethyl)-5-chloropyridine via NMR Spectroscopy

Executive Summary & Structural Context

Target Molecule: 2-(Bromomethyl)-5-chloropyridine Formula:


Molecular Weight:  206.47  g/mol
Role:  Key electrophilic intermediate in medicinal chemistry, commonly used for installing the 5-chloro-pyridin-2-yl-methyl moiety via 

reactions.[1]

This guide provides a high-confidence prediction of the 1H and 13C NMR spectra for 2-(bromomethyl)-5-chloropyridine.[1] As experimental spectra for this specific regioisomer are often conflated with its isomers (e.g., 2-bromo-5-chloropyridine or 2-chloro-5-methylpyridine) in public databases, this analysis utilizes Substituent Chemical Shift Additivity (SCS) derived from empirically validated pyridine base values.[1]

Structural Elucidation Logic: The molecule is a 2,5-disubstituted pyridine.[1] The spectral interpretation relies on three governing factors:

  • The Pyridine Ring Current: Deshielding

    
    -protons (H6).[1]
    
  • The Electronegative Chlorine (Pos 5): Inductive deshielding of ortho protons (H4, H6).[1]

  • The Bromomethyl Group (Pos 2): Deshielding of the methylene protons and moderate influence on the ortho proton (H3).[1]

Predicted 1H NMR Spectrum (400 MHz, )

The proton spectrum is characterized by a distinct AMX spin system for the aromatic protons and a singlet for the methylene group.[1]

Spectral Data Summary
AssignmentPositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Rationale
H6 C6-H 8.55 – 8.60 Doublet (

)
1H


-to-N (paramagnetic anisotropy) + ortho-to-Cl inductive effect.[1]
H4 C4-H 7.65 – 7.75 Doublet of Doublets (

)
1H

,


-to-N, ortho-to-Cl.[1] Shows large vicinal coupling to H3 and small meta coupling to H6.[1]
H3 C3-H 7.40 – 7.48 Doublet (

)
1H


-to-N, ortho-to-Alkyl.[1] The Br group deshields H3 relative to the methyl analog (2-picoline).[1]
CH₂ –CH ₂Br4.50 – 4.55 Singlet (

)
2HCharacteristic shift for benzylic-like bromides on electron-deficient rings.[1]
Coupling Constant Analysis
  • 
     (Vicinal):  ~8.0–8.5 Hz.[1] This is the dominant coupling between H3 and H4.[1]
    
  • 
     (Meta):  ~2.0–2.5 Hz.[1] This "W-coupling" confirms the 2,5-substitution pattern.[1]
    
  • 
     (Para):  < 1 Hz.[1] Typically unresolved in standard 400 MHz spectra, resulting in slight line broadening of H3 and H6.[1]
    

Predicted 13C NMR Spectrum (100 MHz, )

The carbon spectrum will display 6 distinct signals: 4 aromatic (2 quaternary, 2 methine) and 1 aliphatic methylene.[1]

Spectral Data Summary
AssignmentTypeShift (

, ppm)
Description
C2 Quaternary155.5 – 157.0

-to-N. The ipso-alkyl substitution shifts this upfield relative to unsubstituted pyridine but downfield due to N.
C6 Methine (CH)148.0 – 150.0

-to-N. Intense signal, highly deshielded.[1]
C4 Methine (CH)136.0 – 138.0

-to-N. Deshielded by ortho-Cl.[1]
C5 Quaternary131.0 – 133.0 Ipso-Cl.[1] The Heavy Atom Effect of Cl typically shields the ipso carbon slightly relative to H.
C3 Methine (CH)123.0 – 125.0

-to-N. The most shielded aromatic signal.[1]
CH₂ Methylene32.0 – 34.0 Characteristic region for

-bromomethyl carbons on heterocycles.[1]

Visualization of Structural Logic

The following diagram illustrates the logical flow used to assign the specific regiochemistry of the molecule, distinguishing it from common isomers like 2-bromo-5-chloropyridine.

NMR_Logic Molecule 2-(Bromomethyl)-5-chloropyridine Substituents Substituent Analysis Molecule->Substituents Splitting Splitting Pattern Molecule->Splitting N_Effect Pyridine Nitrogen (Deshields H6/H2) Substituents->N_Effect Cl_Effect 5-Chloro Group (Inductive on H4/H6) Substituents->Cl_Effect Br_Effect 2-CH2Br Group (Deshields H3) Substituents->Br_Effect H6_Signal H6: Doublet (Small J) ~8.6 ppm N_Effect->H6_Signal Strong Deshielding Cl_Effect->H6_Signal Ortho Effect H4_Signal H4: dd (Large + Small J) ~7.7 ppm Cl_Effect->H4_Signal Ortho Effect H3_Signal H3: Doublet (Large J) ~7.45 ppm Br_Effect->H3_Signal Ortho Effect Splitting->H6_Signal Meta to H4 Splitting->H4_Signal Ortho to H3 Meta to H6 Splitting->H3_Signal Ortho to H4

Caption: Logic flow for assigning regiochemistry based on substituent electronic effects and coupling topology.

Experimental Validation Protocol

To validate these predictions experimentally, strict adherence to sample preparation protocols is required due to the reactivity of the bromomethyl group (lachrymator/alkylating agent).[1]

A. Sample Preparation
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% TMS as an internal standard.[1]
    
    • Why:

      
       minimizes exchangeable proton issues and provides excellent solubility for halogenated pyridines.[1] Avoid DMSO-
      
      
      
      if the sample will be stored, as nucleophilic attack by DMSO on the alkyl bromide can occur over time.[1]
  • Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

    • Note: Higher concentrations may cause line broadening due to viscosity or aggregation.[1]

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., NBS byproducts) if the sample was freshly synthesized.[1]

B. Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1): Set to 1.0 – 2.0 seconds .

  • Scans (NS): 16 scans for 1H; 256–512 scans for 13C.[1]

  • Temperature: 298 K (25°C).[1]

C. Impurity Flags (Troubleshooting)

Common impurities from the synthesis (Wohl-Ziegler bromination of 5-chloro-2-picoline) include:

  • Starting Material (5-chloro-2-picoline): Methyl singlet at ~2.55 ppm .[1]

  • Succinimide: Singlet at ~2.6-2.7 ppm .[1]

  • Hydrolysis Product (Alcohol): If the

    
     signal shifts to ~4.7 ppm  and broadens, the bromide has hydrolyzed to the alcohol.[1]
    

Workflow: Synthesis to Characterization

The following diagram outlines the critical path for generating and verifying this data, ensuring sample integrity is maintained before NMR acquisition.

Workflow Start Precursor: 5-Chloro-2-methylpyridine Reaction Reaction: NBS, AIBN, CCl4 (Reflux) Start->Reaction Workup Workup: Filter Succinimide -> Evaporate Reaction->Workup Purification Purification: Flash Column (Hex/EtOAc) *Avoid Methanol (Solvolysis Risk)* Workup->Purification Prep NMR Prep: 15mg in CDCl3 (TMS) Purification->Prep Acquisition Acquisition: 1H & 13C Experiments Prep->Acquisition QC QC Check: Verify Integral Ratio (2:1:1:1) Acquisition->QC

Caption: Operational workflow from synthesis to spectral validation, highlighting stability checkpoints.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2][3] J. Org.[1][2][3] Chem.1997 , 62, 7512–7515.[1] Link

    • Context: Essential for identifying succinimide and solvent peaks in the crude mixture.[1]

  • Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. 4th Ed., Springer, 2009 .[1]

    • Context: Source of additive rules for pyridine substituent effects (Cl and Alkyl groups).[1]

  • ChemicalBook. "2-Chloro-5-methylpyridine NMR Data." Link

    • Context: Provides the baseline shifts for the methyl precursor (H3: 7.13, H4: 7.45, H6: 8.[1]18) used to calculate the bromination shifts.[1]

  • Biosynth. "5-(Bromomethyl)-2-chloropyridine Product Data." Link[4]

    • Context: Used as a negative control (regioisomer) to verify that the predicted shifts for the 2,5-isomer are distinct from the 5,2-isomer.[1]

Sources

2-(Bromomethyl)-5-chloropyridine theoretical vs. experimental properties

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide to Properties, Synthesis, and Handling of a Reactive Electrophile

Executive Summary

2-(Bromomethyl)-5-chloropyridine is a specialized heterocyclic building block serving as a critical electrophile in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and neonicotinoid agrochemicals. Unlike stable benzyl bromide analogs, this compound exhibits a unique reactivity profile driven by the electron-deficient pyridine ring.

Key Technical Insight: The primary challenge in working with this compound is its kinetic instability in free-base form. The pyridine nitrogen lone pair is sufficiently nucleophilic to attack the electrophilic exocyclic methylene carbon of a neighboring molecule, leading to rapid self-quaternization (polymerization). Consequently, successful application requires strict adherence to low-temperature handling or in situ generation protocols.

Theoretical vs. Experimental Property Profile

The disparity between computational predictions and bench-top reality is significant for this scaffold. The electron-withdrawing nature of the chlorine at C5 and the nitrogen at C1 creates a highly polarized C-Br bond.

Table 1: Property Contrast Matrix
PropertyTheoretical / Computed (DFT/QSPR)Experimental / Observed Reality
LogP 2.1 - 2.2 (Lipophilic)Variable. In practice, the compound hydrolyzes rapidly in aqueous media, making "wet" LogP determination difficult.
Physical State Solid (Predicted MP: ~45-50°C)Oil / Low-Melting Solid. Often isolated as a viscous oil that crystallizes slowly. The hydrobromide salt is a stable solid (decomposes >150°C).
Reactivity Moderate ElectrophileHigh Reactivity. The C-Br bond is significantly more labile than benzyl bromide due to the electron-deficient heterocycle.
Stability Stable at STPUnstable. Free base undergoes intermolecular self-alkylation at room temperature. Must be stored at -20°C.
Dipole Moment ~2.5 DHigh. Soluble in polar aprotic solvents (DCM, THF, MeCN), but these solvents accelerate nucleophilic substitution.

Structural & Electronic Architecture

To understand the reactivity, one must visualize the electronic distribution. The chlorine atom at position 5 exerts an inductive electron-withdrawing effect (-I), deactivating the ring. However, the critical interaction is between the pyridine nitrogen and the bromomethyl group.

Mechanism of Instability: Self-Quaternization

The following diagram illustrates why the free base degrades. The nitrogen of Molecule A attacks the methylene carbon of Molecule B.

SelfQuaternization MolA Molecule A (Nucleophile: N-Lone Pair) TS Transition State (Intermolecular Attack) MolA->TS N: attacks C-Br MolB Molecule B (Electrophile: CH2-Br) MolB->TS Br leaves Polymer Pyridinium Polymer (Insoluble Dark Solid) TS->Polymer Irreversible Precipitation

Figure 1: The self-quaternization pathway responsible for the "tarring" of the free base at room temperature.

Experimental Protocols

A. Synthesis: The "Clean" Route (Alcohol to Bromide)

While radical bromination (NBS) of 2-methyl-5-chloropyridine is possible, it often yields difficult-to-separate byproducts. The conversion of (5-chloropyridin-2-yl)methanol using Phosphorus Tribromide (PBr₃) is the preferred method for high-purity applications.

Protocol:
  • Setup: Flame-dried 3-neck round bottom flask, N₂ atmosphere, ice-salt bath (-10°C).

  • Reagents:

    • (5-chloropyridin-2-yl)methanol (1.0 eq)

    • Phosphorus Tribromide (PBr₃) (0.4 eq) - Note: PBr3 provides 3 Br atoms.

    • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Procedure:

    • Dissolve alcohol in DCM. Cool to -10°C.

    • Add PBr₃ dropwise over 30 mins. Exothermic.

    • Allow to warm to 0°C (Do not heat to reflux). Monitor by TLC (System: Hexane/EtOAc 4:1).

    • Quench: Pour reaction mixture into crushed ice/NaHCO₃.

    • Workup: Extract with DCM, dry over MgSO₄.

    • Critical Step: Evaporate solvent at <30°C . Do not heat the water bath. Use the resulting oil immediately or convert to HBr salt.

B. Synthesis Diagram

SynthesisWorkflow Start Start: (5-chloropyridin-2-yl)methanol (Dissolved in anhyd. DCM) Reagent Add Reagent: PBr3 (Dropwise @ -10°C) Start->Reagent Reaction Reaction Progress (Formation of Phosphite Intermediates) Reagent->Reaction SN2 Mechanism Quench Quench: Ice/NaHCO3 (Neutralize HBr) Reaction->Quench < 2 Hours Product Product: 2-(Bromomethyl)-5-chloropyridine (Unstable Oil - Use Immediately) Quench->Product Cold Evaporation

Figure 2: Optimized laboratory workflow for minimizing thermal degradation during synthesis.

Characterization & Validation

Since the compound is unstable, standard melting points are unreliable. Use spectral validation immediately after isolation.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.55 (s, 2H, CH₂Br): This is the diagnostic peak. If you see a shift to ~5.0+ or broadening, self-alkylation has occurred.

    • δ 7.40 (d, 1H, Ar-H): Proton at C3.

    • δ 7.65 (dd, 1H, Ar-H): Proton at C4.

    • δ 8.50 (d, 1H, Ar-H): Proton at C6 (deshielded by N and Cl).

  • Mass Spectrometry (ESI+):

    • Look for [M+H]⁺ peaks at 206/208 (characteristic 3:1 ratio for Cl + 1:1 for Br is complex; dominant pattern reflects ³⁵Cl/⁷⁹Br, ³⁵Cl/⁸¹Br, ³⁷Cl/⁷⁹Br).

    • Warning: Dimer peaks ([2M-Br]⁺) are common artifacts in MS due to concentration in the source.

Safety & Handling (Lachrymator)

This compound acts similarly to benzyl bromide and is a potent lachrymator (tear gas agent).

  • Containment: All weighing and transfers must occur inside a functioning fume hood.

  • Neutralization: Keep a beaker of 10% aqueous NaOH or sodium thiosulfate nearby to neutralize spills. The hydroxide rapidly hydrolyzes the bromide to the non-volatile alcohol.

  • Storage:

    • Free Base: -20°C under Argon. Shelf life < 1 week.

    • HCl/HBr Salt: +4°C, desiccated. Shelf life > 6 months.

References

  • PubChem Compound Summary. 2-(Bromomethyl)-5-chloropyridine.[1] National Center for Biotechnology Information. [Link]

  • Goubitz, K., et al. Crystal structure determination of 2-amino-5-bromopyridine. (Structural analog reference for ring geometry). Zeitschrift für Kristallographie, 2001.[2] [Link]

Sources

Key Structural Features of 2-(Bromomethyl)-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Synthetic Applications

Part 1: Executive Summary & Structural Identity[1]

2-(Bromomethyl)-5-chloropyridine is a bifunctional heterocyclic building block critical to modern drug discovery.[1] It serves as a "linchpin" scaffold, enabling the independent functionalization of two distinct sites: the highly reactive alkyl bromide at the C2 position and the chemically robust aryl chloride at the C5 position.

This guide analyzes the structural causality that makes this compound a preferred intermediate for synthesizing enzyme inhibitors (e.g., Aldehyde Oxidase inhibitors) and complex agrochemicals.

Chemical Identity
PropertyDetail
IUPAC Name 2-(Bromomethyl)-5-chloropyridine
CAS Number 605681-01-4 (Free Base); 1646152-49-9 (Hydrobromide Salt)
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, THF; limited solubility in water (hydrolyzes)

Part 2: Electronic Structure & Reactivity Profile

The utility of 2-(bromomethyl)-5-chloropyridine stems from the electronic disparity between its two halogen substituents.[1]

The "Bifunctional" Reactivity Logic

The molecule contains two electrophilic sites with vastly different activation energies:

  • C2-Bromomethyl Group (

    
    ):  This is a "benzylic-like" halide.[1] The adjacent pyridine nitrogen (via the 
    
    
    
    -system) and the electron-withdrawing nature of the ring make this position exceptionally susceptible to
    
    
    nucleophilic attack.[1] It acts as a "soft" electrophile.[1]
  • C5-Chloro Group (

    
    ):  This position is deactivated towards classical 
    
    
    
    due to its meta-relationship relative to the ring nitrogen (no resonance stabilization of the Meisenheimer complex).[1] However, it remains a prime candidate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) under forcing conditions.[1]
Visualization: Reactivity Pathways

The following diagram maps the divergent reaction pathways dictated by the structural features.

ReactivityMap Start 2-(Bromomethyl)- 5-chloropyridine Prod1 C2-Substitution Product (S_N2 Mechanism) Start->Prod1 Fast (RT) Selectivity > 99:1 Prod2 C5-Coupling Product (Oxidative Addition) Start->Prod2 Slow (Heat) Requires Ligand Nuc Nucleophile (Nu-) (Amines, Thiols, Alkoxides) Nuc->Start Pd Pd(0) Catalyst (Boronic Acids, Amines) Pd->Start

Figure 1: Chemo-selective reactivity map. The C2-bromomethyl group reacts under mild conditions, leaving the C5-chloride intact for subsequent functionalization.[1]

Part 3: Spectroscopic Characterization[1]

Accurate identification is crucial due to the potential for hydrolysis during storage.

Characteristic 1H NMR Signals (CDCl₃, 400 MHz)

The spectrum is defined by the desymmetrized pyridine ring and the distinct methylene singlet.

Proton EnvironmentChemical Shift (

)
MultiplicityStructural Causality
C6-H (Aryl)~8.50 ppmDoublet (

Hz)
Deshielded by adjacent Nitrogen; characteristic of

-proton.[1]
C4-H (Aryl)~7.65 ppmDoublet of DoubletsCoupled to C3-H and C6-H.
C3-H (Aryl)~7.40 ppmDoublet (

Hz)
Shielded relative to C6; adjacent to alkyl group.[1]
-CH₂Br (Alkyl)~4.55 ppmSingletBenzylic-like shift; diagnostic for purity (hydrolysis shifts this to ~4.7 ppm for alcohol).[1]

(Note: Shifts are approximate based on structural analogs 2-chloropyridine and 2-(bromomethyl)pyridine).

Part 4: Synthesis & Manufacturing Protocols

Two primary routes exist. The Radical Bromination route is preferred for industrial scalability, while the Dehydroxy-bromination route is used for high-purity lab-scale needs.[1]

Industrial Route: Radical Bromination

This method utilizes the commercially available 2-methyl-5-chloropyridine.[1]

Protocol:

  • Reagents: 2-Methyl-5-chloropyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

  • Solvent: Carbon Tetrachloride (

    
    ) or Chlorobenzene (greener alternative).
    
  • Conditions: Reflux (70-80°C) for 4-6 hours under

    
    .
    
  • Work-up: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1][2][3]

  • Purification: Recrystallization from Hexane/EtOAc.

Critical Control Point:

  • Over-bromination: Excess NBS leads to the gem-dibromo species.[1] Monitor reaction progress via HPLC or TLC.

Synthesis Workflow Diagram

SynthesisFlow Precursor 2-Methyl-5-chloropyridine Intermediate Radical Intermediate (Benzylic Radical) Precursor->Intermediate H-Abstraction Reagents NBS + AIBN (Radical Initiator) Reagents->Intermediate Product 2-(Bromomethyl)-5-chloropyridine (Target) Intermediate->Product Br-Transfer Byproduct Succinimide (Precipitate) Intermediate->Byproduct Side Product

Figure 2: Radical chain mechanism for the synthesis of the target compound.

Part 5: Handling, Stability & Safety

Stability Warning

The C2-bromomethyl group is moisture sensitive .[1]

  • Hydrolysis: Exposure to atmospheric moisture converts the bromide to 2-(hydroxymethyl)-5-chloropyridine and releases HBr gas.[1]

  • Storage: Store at 2-8°C under Argon/Nitrogen atmosphere in a desiccator.

Safety Hazards (GHS Classification)
  • Lachrymator: Like benzyl bromide, this compound is a potent tear gas. Handle only in a functioning fume hood.

  • Corrosive: Causes severe skin burns (H314).

  • Acute Toxicity: Harmful if swallowed (H302).[4]

References

  • PubChem. 2-(Bromomethyl)-5-chloropyridine (Compound).[1][4] National Library of Medicine.[1] Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 2-(Bromomethyl)-5-chloropyridine. Available at: [Link]

Sources

Technical Whitepaper: Sourcing and Validation of 2-(Bromomethyl)-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)-5-chloropyridine is a high-value heterocyclic building block used extensively in the synthesis of pharmaceuticals and agrochemicals.[1] Its electrophilic bromomethyl group serves as a critical handle for alkylation reactions, allowing the introduction of the 5-chloropyridine moiety—a pharmacophore known to modulate metabolic stability and potency in bioactive molecules.

However, this compound presents significant sourcing challenges:

  • Isomer Confusion: It is frequently confused with its positional isomer, 5-(bromomethyl)-2-chloropyridine, leading to costly synthesis failures.[1]

  • Stability: The free base is thermally unstable and a potent lachrymator, often degrading during transit if not stabilized.[1]

  • Purity Profiles: Commercial batches frequently contain over-brominated impurities (dibromomethyl species) that are difficult to separate.[1]

This guide provides a technical framework for correctly identifying, sourcing, and validating this reagent to ensure experimental reproducibility.

Part 1: Chemical Profile & Critical Quality Attributes (CQA)

Identity and The "Isomer Trap"

The most common error in sourcing this compound is purchasing the wrong isomer.[1] The 2-bromomethyl and 5-bromomethyl isomers have identical molecular weights and similar physical properties but vastly different reactivities and biological profiles.[1]

FeatureTarget Compound Common Isomer (Avoid)
Name 2-(Bromomethyl)-5-chloropyridine 5-(Bromomethyl)-2-chloropyridine
Structure Pyridine ring with Cl at C5; CH₂Br at C2Pyridine ring with Cl at C2; CH₂Br at C5
CAS (Free Base) 75806-85-8 (or 605681-01-4)182924-36-3
CAS (HBr Salt) 1646152-49-9 2173543-94-1
Reactivity Alkylating agent (benzylic-like)Alkylating agent (benzylic-like)

Expert Insight: Always verify the structure using the CAS number and the chemical drawing. Do not rely solely on the chemical name provided by vendors, as nomenclature inconsistencies (e.g., "6-chloro-3-bromomethylpyridine") are common.[1]

Stability and Form Selection[3]
  • Free Base: Low-melting solid or oil.[1] Highly sensitive to moisture and heat.[1] Prone to self-polymerization.[1] Not recommended for long-term storage. [1]

  • Hydrobromide Salt (HBr): Crystalline solid.[1] Significantly more stable.[1][2] Recommended for bulk purchasing and storage.[1][3] Requires a neutralization step (e.g., with Et₃N or K₂CO₃) immediately prior to use in nucleophilic substitutions.[1]

Part 2: Commercial Landscape & Suppliers[4][5]

The supply chain is bifurcated into "Catalog Suppliers" (small scale, high price) and "Bulk Manufacturers" (often requiring lead time).[1]

Table 1: Verified Supplier Matrix
Supplier TierVendor ExamplesTypical PurityFormLead TimeNotes
Tier 1: Validated Catalog BLD Pharm >95%HBr Salt1-2 WeeksReliable COA; lists correct CAS 1646152-49-9.
Tier 1: Validated Catalog Fisher Scientific (Enovation)97%HBr Salt1-3 WeeksGood for small R&D quantities (1g - 25g).[1]
Tier 2: Bulk/Custom Enamine / ChemSpace >95%Free Base/Salt4-6 WeeksBest for >100g orders; synthesis on demand.[1]
Tier 3: Aggregators MolPort, PubChem VendorsVariableVariableVariableHigh risk of "ghost stock" (listing without inventory).[1]

Sourcing Strategy: For critical medicinal chemistry campaigns, purchase the HBr salt from a Tier 1 supplier.[1] If the free base is absolutely required, generate it in situ from the salt or validate the vendor's cold-chain logistics rigorously.[1]

Part 3: Synthesis & Impurity Profiling (The "Make" Option)

If commercial stock is unavailable or degraded, the compound can be synthesized from the stable precursor 2-methyl-5-chloropyridine (CAS 18368-64-4).[1] Understanding this route is essential for identifying impurities in purchased batches.[1]

Synthesis Workflow (Radical Bromination)

The standard industrial route involves Wohl-Ziegler bromination using N-Bromosuccinimide (NBS).[1]

SynthesisWorkflow Start Precursor: 2-Methyl-5-chloropyridine (CAS 18368-64-4) Reaction Reaction: Reflux, 2-6 hours Radical Mechanism Start->Reaction Reagent Reagents: NBS (1.05 eq), AIBN/BPO Solvent: CCl4 or MeCN Reagent->Reaction Crude Crude Mixture: 1. Product (Mono-Br) 2. Starting Material (Unreacted) 3. Impurity (Di-Br) Reaction->Crude Purification Purification: Column Chromatography (Hexane/EtOAc) Crude->Purification Final Target: 2-(Bromomethyl)-5-chloropyridine Purification->Final

Figure 1: Synthesis pathway via radical bromination, highlighting the origin of critical impurities.[1][2]

Impurity Profile

Commercial batches often fail QC due to the statistical nature of radical bromination.[1]

  • Starting Material (SM): 2-Methyl-5-chloropyridine.[1][4] Result of incomplete conversion.

  • Over-Bromination: 2-(Dibromomethyl)-5-chloropyridine.[1] Result of using excess NBS or prolonged reaction times.[1] This is the most difficult impurity to remove.[1]

Part 4: Quality Control & Validation Protocols

Trust but verify. Do not use a batch without running a proton NMR (¹H-NMR).[1] The chemical shifts provide a definitive readout of purity.[1]

NMR Validation Logic

The benzylic protons (CH₂) are the diagnostic handle.[1]

SpeciesProton GroupChemical Shift (δ, ppm in CDCl₃)Multiplicity
Product –CH₂Br4.45 – 4.60 Singlet
Precursor (SM) –CH₃2.55 – 2.65Singlet
Impurity (Di-Br) –CHBr₂6.60 – 6.80Singlet

Protocol: Integrate the –CH₂Br peak (set to 2H). Compare integration of the –CH₃ peak (SM) and –CHBr₂ peak (Impurity). If the Di-Br impurity >5%, recrystallization is required as it can interfere with stoichiometry in subsequent steps.[1]

QC Decision Tree

QC_Workflow Receipt Receive Shipment (Check Temp Log) Visual Visual Inspection (White/Off-white solid = Pass) (Yellow Oil/Liquid = FAIL/Degraded) Receipt->Visual NMR 1H-NMR Analysis (CDCl3) Visual->NMR Check1 Check 4.5 ppm Signal (Present?) NMR->Check1 Check2 Check 6.7 ppm Signal (>5%?) Check1->Check2 Yes Fail REJECT / PURIFY Check1->Fail No (Wrong Isomer) Pass RELEASE BATCH Check2->Pass No Check2->Fail Yes (Over-brominated)

Figure 2: Quality Control Decision Matrix for incoming raw material.

Part 5: Handling, Storage, & Safety

Safety Hazards
  • Lachrymator: This compound is a potent tear gas agent.[1] Open containers only in a functioning fume hood.

  • Corrosive: Causes severe skin burns and eye damage (H314).[1][5]

  • Sensitizer: Potential skin sensitizer upon repeated exposure.[1]

Storage Protocols
  • Temperature: Store at -20°C (Freezer).

  • Atmosphere: Store under Argon or Nitrogen.[1] Moisture accelerates hydrolysis to the alcohol (2-hydroxymethyl-5-chloropyridine) and release of HBr gas.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (corrosion risk).[1]

References

  • PubChem. 2-(Bromomethyl)-5-chloropyridine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Goswami, S. et al. Regioselective bromination of activated pyridines with N-bromosuccinimide.[1]Synthesis, 2001.[1] (General reference for NBS bromination of methylpyridines).

Sources

Primary hazards and GHS classification of 2-(Bromomethyl)-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the primary hazards, GHS classification, and safe handling protocols for 2-(Bromomethyl)-5-chloropyridine .

Executive Summary

2-(Bromomethyl)-5-chloropyridine is a highly reactive electrophilic intermediate used primarily in the synthesis of bioactive hydrazone derivatives and heterocyclic drug candidates.[1] Its utility stems from the labile bromine atom at the benzylic position, which facilitates nucleophilic substitution (


) reactions.[1] However, this same reactivity underpins its severe toxicity profile.[1] It functions as a potent alkylating agent , capable of forming covalent bonds with biological nucleophiles (DNA, proteins), leading to cytotoxicity and potential genotoxicity.[1]

This guide provides a self-validating safety framework for researchers, moving beyond basic SDS data to address the mechanistic hazards and operational controls required for safe manipulation.

Part 1: Chemical Identity & Physical Properties[1]

Property Data Safety Implication
Chemical Name 2-(Bromomethyl)-5-chloropyridineTarget Compound
CAS Number 605681-01-4 (Free Base)1646152-49-9 (Hydrobromide Salt)Verify specific form before ordering/handling.[1]
Molecular Formula

Halogenated pyridine; heavy atom effect.[1]
Molecular Weight 206.47 g/mol Non-volatile solid/oil depending on purity.[1]
Physical State Off-white to beige solid (typically)Dust hazard; potential for inhalation.[1]
Solubility Soluble in DCM, EtOAc, DMSOReadily penetrates skin via organic solvents.[1]
Reactivity High (Alkylating Agent)Reacts violently with strong nucleophiles/bases.[1]

Part 2: GHS Classification & Hazard Analysis[1]

The Global Harmonized System (GHS) classification below reflects the Hydrobromide salt (CAS: 1646152-49-9) data, which is the most common commercial form.[1] Note: The free base (CAS: 605681-01-4) is likely more volatile and may exhibit stronger lachrymatory effects.[1]

Core Hazard Statements (H-Codes)
CodeHazard StatementSignal WordPictogramMechanism of Action
H318 Causes serious eye damage DANGER CorrosionIrreversible alkylation of corneal proteins/nerves.[1]
H302 Harmful if swallowedWarningExclamationSystemic toxicity via alkylation of gastric mucosa.[1]
H315 Causes skin irritationWarningExclamationDermal inflammation; potential vesicant.[1]
H335 May cause respiratory irritationWarningExclamationMucosal irritation; likely lachrymator activity.[1]
Diagram 1: Hazard Classification Logic

This decision tree illustrates the classification logic based on the compound's reactive "benzylic" bromide moiety.[1]

GHS_Logic Root 2-(Bromomethyl)-5-chloropyridine FunctGroup Reactive Moiety: Benzylic Bromide (-CH2Br) Root->FunctGroup Mech1 Mechanism: Rapid Alkylation (SN2) FunctGroup->Mech1 Haz1 Target: Eye/Mucosa Result: H318 (Serious Damage) Mech1->Haz1 Haz2 Target: Respiratory Tract Result: H335 (Irritation/Lachrymator) Mech1->Haz2 Haz3 Target: Skin Result: H315 (Irritation) Mech1->Haz3

Caption: Logical derivation of GHS hazards from the electrophilic benzylic bromide moiety.

Part 3: Toxicological Mechanisms (The "Why")

Understanding the mechanism is critical for designing effective quenching and first-aid protocols.[1]

Alkylation (The Primary Threat)

The carbon atom attached to the bromine is electron-deficient due to the induction from the bromine and the pyridine ring.[1]

  • Mechanism: Nucleophiles (e.g., Nitrogen in DNA bases, Sulfur in Cysteine proteins) attack this carbon, displacing the Bromide ion (

    
    ).[1]
    
  • Consequence: This forms a covalent bond that disrupts protein function or causes DNA cross-linking.[1] In the eye, this reaction is rapid and often irreversible, leading to corneal opacity (H318).[1]

Lachrymatory Potential

While not always explicitly labeled as a lachrymator in every catalog, benzylic halides are structurally similar to tear gases (e.g., benzyl bromide).[1]

  • Operational Assumption: Treat this compound as a Lachrymator . It stimulates the TRPA1 ion channels in sensory nerves, causing intense pain and tearing.[1]

Part 4: Operational Safety & Handling Protocols

Self-Validating Handling System

This protocol uses a "Check-Do-Verify" system to ensure safety.[1]

Step 1: Engineering Controls (Pre-Work)
  • Ventilation: MUST be handled in a certified chemical fume hood operating at face velocity > 100 fpm.[1]

  • Barrier: Use a secondary containment tray to catch spills.[1]

  • Decontamination Station: Prepare a "Quench Solution" before opening the bottle.[1]

    • Quench Solution Recipe: 10% aqueous Sodium Thiosulfate (

      
      ) or dilute Ammonium Hydroxide.[1] These nucleophiles react rapidly with the bromide, neutralizing it.[1]
      
Step 2: Personal Protective Equipment (PPE)
  • Eyes: Chemical Splash Goggles (ANSI Z87.[1]1) are mandatory .[1] Safety glasses are insufficient due to the H318 hazard.[1]

  • Hands: Double gloving recommended.[1]

    • Inner: Nitrile (4 mil).[1]

    • Outer: Nitrile (4-8 mil) or Laminate film (Silver Shield) if handling solutions.[1]

  • Body: Lab coat + Chemical resistant apron if handling >1g.[1]

Step 3: Experimental Workflow (Synthesis/Usage)
  • Weighing: Do not weigh on an open bench. If the balance is outside the hood, tare the vial inside the hood, add solid, cap tightly, and then weigh.

  • Reaction: Vent reaction vessels to a scrubber or fume hood exhaust. Do not pressurize.

  • Spill Response:

    • Minor Spill: Cover with solid sodium thiosulfate powder, then wipe with wet paper towels.[1]

    • Major Spill: Evacuate area.[1] Do not attempt to clean without SCBA if dust is airborne.[1]

Diagram 2: Safe Handling Workflow

This flowchart outlines the critical decision points during the handling process.

Handling_Workflow Start Start: Handling 2-(Bromomethyl)-5-chloropyridine Check Pre-Check: Fume Hood Functional? Quench Soln Ready? Start->Check Check->Start No (STOP) PPE Don PPE: Goggles (NOT glasses) Double Nitrile Gloves Check->PPE Yes Action Weigh/Dispense (Inside Hood Only) PPE->Action Waste Disposal: Quench with Thiosulfate before waste stream Action->Waste

Caption: Operational workflow emphasizing the pre-check of engineering controls and quenching.

Part 5: Emergency Response

Exposure Route Immediate Action Rationale
Eye Contact Rinse immediately for 15+ mins. Lift eyelids.[1]H318 hazard means seconds count to prevent blindness.[1]
Skin Contact Wash with soap and water.[1] Do not use alcohol.Alcohol increases skin permeability, driving the alkylator deeper.[1]
Inhalation Move to fresh air.[1][2] If breathing is difficult, oxygen.[1]H335/Lachrymator effect causes bronchial constriction.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Corrosive nature may damage esophagus on return.[1]

References

  • PubChem. (n.d.).[1] 2-(Bromomethyl)-5-chloropyridine.[1][3][4][5][6] National Center for Biotechnology Information.[1] Retrieved January 28, 2026, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Pyridine derivatives and alkylating hazards. Retrieved January 28, 2026, from [Link][1]

  • National Institutes of Health (NIH). (2022).[1] Alkylating Agent-Induced Toxicity. PMC. Retrieved January 28, 2026, from [Link]

Sources

Precision in Cheminformatics: A Technical Guide to 2-(Bromomethyl)-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput environment of modern drug discovery, the ambiguity of chemical nomenclature can lead to costly experimental errors—specifically, the confusion of regioisomers. This guide analyzes 2-(Bromomethyl)-5-chloropyridine (CAS: 605681-01-4), a critical heterocyclic building block used in the synthesis of kinase inhibitors and GPCR ligands.

We move beyond basic definitions to explore the algorithmic logic behind its SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier) notations. By understanding how these strings are generated, researchers can better manage compound libraries, perform accurate substructure searches, and prevent the accidental acquisition of its common isomer, 5-(bromomethyl)-2-chloropyridine.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

Before dissecting the notation, we must establish the precise graph connectivity of the molecule.

FeatureSpecification
IUPAC Name 2-(Bromomethyl)-5-chloropyridine
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol
CAS Registry Number 605681-01-4
Key Reactivity Electrophilic benzylic-type carbon (C-Br) susceptible to SN2 displacement; Pyridine nitrogen (basic/nucleophilic).

Structural Graph: The molecule consists of a six-membered aromatic pyridine ring.

  • Position 1: Nitrogen (N)[1]

  • Position 2: Carbon attached to a bromomethyl group (-CH₂Br)[2][3]

  • Position 3, 4: Methine carbons (-CH=)

  • Position 5: Carbon attached to a Chlorine atom (-Cl)[2][3][4][5]

  • Position 6: Methine carbon (-CH=)

SMILES Notation: Graph Traversal & Aromaticity

Canonical SMILES: Clc1cnc(CBr)cd1 (or C1=CC(=NC=C1Cl)CBr in Kekulé form)

Algorithmic Generation

SMILES generation relies on a Depth-First Search (DFS) algorithm that traverses the molecular graph.

  • Hydrogen Suppression: Implicit hydrogens are removed.

  • Ring Breaking: The pyridine ring is identified. A "cut" is made to linearize the graph, assigning a numeric label (e.g., 1) to the connection points.

  • Aromaticity Detection: The algorithm applies the Hückel rule (4n+2 electrons). The pyridine nitrogen and carbons are lowercase (n, c) to denote aromaticity.

  • Canonicalization: To ensure a unique string, the algorithm (e.g., CANGEN) ranks atoms based on connectivity and atomic number to determine the unique starting point.

Decoding Clc1cnc(CBr)cd1
  • Cl: The traversal starts at the highest atomic number substituent (Chlorine).

  • c1: The chlorine is attached to an aromatic carbon. The 1 opens a ring closure.

  • cn: Moves to the next aromatic carbon, then the nitrogen.

  • c(CBr): Arrives at the C2 position. The branch (CBr) indicates the exocyclic bromomethyl group.

  • cd1: Continues to C3 and C4, then closes the ring at 1.

Visualization: SMILES Graph Traversal

The following diagram illustrates the logical flow of the SMILES string parsing.

SMILES_Traversal Cl Cl C5 c (Pos 5) Cl->C5 Start C6 c (Pos 6) C5->C6 Next N1 n (Pos 1) C6->N1 Next C2 c (Pos 2) N1->C2 Next C_methyl C (Methyl) C2->C_methyl Branch (...) C3 c (Pos 3) C2->C3 Main Chain Br Br C_methyl->Br Substituent C4 c (Pos 4) C3->C4 Next C4->C5 Ring Closure (1)

Figure 1: Logical graph traversal for the SMILES string Clc1cnc(CBr)cd1. The dashed line represents the ring closure mechanism.

InChI Notation: The Layered Identifier[2][3]

Standard InChI: InChI=1S/C6H5BrClN/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 InChIKey: XRXRADIPZRXCQJ-UHFFFAOYSA-N[6][2]

Unlike SMILES, InChI (International Chemical Identifier) is hierarchical and strictly canonical, making it superior for database linking. It describes the molecule in "layers" separated by slashes (/).[7]

Layer Decomposition
LayerSegmentTechnical Interpretation
Version 1SStandard version 1. "S" ensures standard handling of tautomers and stereochemistry.
Formula C6H5BrClNThe Hill system formula. Total atom count (excluding H for connectivity).
Connections c7-3-6-2-1-5(8)4-9-6Defines the skeletal graph. Atoms are numbered canonically (not IUPAC).[7]• 7 is Br, connected to 3 (CH₂).• 3 connected to 6 (Pyridine C).[2]• 5 (Pyridine C) connected to 8 (Cl).[2]
Hydrogens h1-2,4H,3H2Specifies proton locations.• 1-2,4H: Aromatic carbons have 1 hydrogen each.• 3H2: The exocyclic carbon (Atom 3) has 2 hydrogens (-CH₂-).
The InChIKey Hashing

The InChIKey is a fixed-length (27-character) hash of the InChI string, designed for rapid database indexing.

  • XRXRADIPZRXCQJ: Encodes the molecular skeleton (connectivity).

  • UHFFFAOYSA: Encodes stereochemistry and isotope layers (standard "UHFFFAOYSA" usually means achiral/neutral).

  • N: Indicates the standard version.

Critical Note for Database Managers: Because the InChIKey is a hash, it is collision-resistant but not collision-proof . However, for small organic molecules, it is effectively unique. Always store the full InChI string alongside the Key for data integrity verification.

Visualization: InChI Layer Hierarchy

InChI_Layers cluster_key Derived InChIKey Root InChI=1S (Standard) Formula Formula Layer /C6H5BrClN Root->Formula Connect Connection Layer (c) /c7-3-6-2-1-5(8)4-9-6 (Defines Skeleton) Formula->Connect Hydrogen Hydrogen Layer (h) /h1-2,4H,3H2 (Defines Protonation) Connect->Hydrogen Key XRXRADIPZRXCQJ-UHFFFAOYSA-N Hydrogen->Key SHA-256 Hash

Figure 2: Hierarchical structure of the InChI string, showing how connectivity and hydrogen layers feed into the final unique identifier.

Comparative Utility in Drug Discovery

As an Application Scientist, choosing the right notation depends on the workflow stage.

Workflow StagePreferred NotationReason
Virtual Screening SMILES Compact; easily parsed by docking software (e.g., Glide, AutoDock); supports SMARTS substructure searching.
Database Registration InChIKey Fixed length allows for O(1) lookup speeds in SQL/NoSQL databases; prevents duplicate registration of the same compound drawn differently.
External Linking InChI The standard for linking internal IDs to public repositories (PubChem, ChEMBL) without ambiguity.
Synthesis Planning SMILES Human-readable enough to quickly verify functional groups (e.g., seeing CBr explicitly).
Experimental Insight: Stability & Handling

When utilizing this compound based on its identifier:

  • Isomer Risk: The SMILES Clc1cnc(CBr)cd1 (2-bromomethyl-5-chloro) is structurally distinct from Clc1ncc(CBr)c1 (5-bromomethyl-2-chloro). A single character shift in the SMILES string represents a completely different reagent with different reactivity profiles.

  • Reactivity: The CBr group in the SMILES denotes a benzylic-like bromide. In synthesis, this is a "hot" electrophile. Ensure anhydrous conditions to prevent hydrolysis to the alcohol (which would change the SMILES to Clc1cnc(CO)cd1).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22270525, 2-(Bromomethyl)-5-chloropyridine. Retrieved January 28, 2026. [Link]

  • Heller, S. R., McNaught, A., Pletnev, I., Stein, S., & Tchekhovskoi, D. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics, 7, 23. [Link]

  • Weininger, D. (1988). SMILES, a chemical language and information system.[1] 1. Introduction to methodology and encoding rules.[8][1] Journal of Chemical Information and Computer Sciences, 28(1), 31-36.[1] [Link]

  • InChI Trust. InChI Technical Manual. [Link]

Sources

Methodological & Application

Synthesis of 2-(Bromomethyl)-5-chloropyridine from 2-methyl-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Executive Summary

This guide details the protocol for synthesizing 2-(bromomethyl)-5-chloropyridine (CAS: 182924-36-3) from 2-methyl-5-chloropyridine . This transformation is a critical step in the development of pharmaceutical intermediates, particularly for drugs targeting aldehyde oxidase or serving as heterocyclic building blocks.

The method utilizes a Wohl-Ziegler bromination using N-bromosuccinimide (NBS) and a radical initiator.[1][2] Unlike standard benzylic brominations, the electron-deficient pyridine ring requires precise control over stoichiometry and temperature to prevent over-bromination (formation of the gem-dibromide) and to ensure high selectivity.

Scientific Foundation

Reaction Mechanism: Wohl-Ziegler Bromination

The synthesis proceeds via a free-radical chain mechanism.[2] The choice of NBS over elemental bromine (


) is non-negotiable for this substrate. NBS maintains a low, steady-state concentration of molecular bromine, which favors radical substitution at the benzylic position (methyl group) over electrophilic aromatic substitution on the ring or ionic addition.

Key Mechanistic Drivers:

  • Initiation: Thermal decomposition of AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide) generates radical species that homolytically cleave trace

    
     to form 
    
    
    
    .
  • Propagation:

    • The electrophilic bromine radical abstracts a hydrogen atom from the 2-methyl group. This is favored because the resulting pyridylmethyl radical is resonance-stabilized.

    • The radical reacts with

      
       to form the product and regenerate 
      
      
      
      .[3]
  • Sustenance: NBS reacts with HBr (byproduct) to regenerate

    
    , keeping the cycle active while sequestering HBr, which could otherwise cause acid-catalyzed degradation.
    
Solvent Selection Strategy

Historically, Carbon Tetrachloride (


) was the standard solvent due to the insolubility of the byproduct (succinimide), which floats to the top, driving the reaction.[3] However, due to severe toxicity and ozone depletion, 1,2-Dichlorobenzene  or Chlorobenzene  are the modern, validated alternatives. They offer higher boiling points (accelerating kinetics) and adequate solubility profiles for the separation of succinimide.

Visualization of Reaction Pathway[4]

The following diagram illustrates the radical chain mechanism and the critical decision points in the synthetic workflow.

WohlZieglerMechanism Start Initiation (AIBN/Heat) NBS N-Bromosuccinimide (Br Source) Start->NBS Generates Br• Radical Pyridylmethyl Radical (Intermediate) NBS->Radical H-Abstraction Succinimide Succinimide (Insoluble Byproduct) NBS->Succinimide Post-Reaction Substrate 2-Methyl-5-chloropyridine Substrate->Radical Product 2-(Bromomethyl)-5-chloropyridine (Target) Radical->Product + Br2 SideProduct Dibromomethyl Impurity (Over-reaction) Product->SideProduct Excess NBS/Time

Caption: Mechanistic pathway highlighting the critical branching point where over-reaction leads to the dibromo impurity.

Experimental Protocol

Reagents & Equipment

Scale: 10 mmol (Optimization Scale)

ReagentMW ( g/mol )Equiv.[4][5]AmountRole
2-Methyl-5-chloropyridine 127.571.01.28 gSubstrate
N-Bromosuccinimide (NBS) 177.981.051.87 gBromine Source
AIBN 164.210.0582 mgRadical Initiator
Chlorobenzene --20 mLSolvent

Equipment:

  • 50 mL Round-bottom flask (2-neck).

  • Reflux condenser with drying tube (

    
     or 
    
    
    
    inlet).
  • Magnetic stirrer and oil bath.

  • UV Lamp (Optional, can replace AIBN for photo-initiation).

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Recrystallize NBS from water/acetone if it appears yellow (indicates free

    
     degradation) to ensure accurate stoichiometry. Dry thoroughly before use.
    
  • Charging: To the 50 mL flask, add 2-methyl-5-chloropyridine (1.28 g) and Chlorobenzene (20 mL). Stir to dissolve.

  • Activation: Add NBS (1.87 g) and AIBN (82 mg).

    • Note: NBS will not fully dissolve at room temperature.

  • Inert Atmosphere: Purge the system with Nitrogen or Argon for 5 minutes to remove oxygen, which acts as a radical scavenger.

Phase 2: Reflux & Monitoring
  • Heating: Heat the oil bath to 85-90°C . The reaction mixture should reach a gentle reflux.

  • Observation: As the reaction proceeds, the dense NBS solid (bottom) will disappear and be replaced by less dense Succinimide, which floats to the surface.

  • Endpoint Monitoring (Critical):

    • Check TLC (Hexane/EtOAc 8:2) every 30 minutes.

    • Stop the reaction when ~5-10% of starting material remains.

    • Expert Insight: Do NOT push for 100% conversion. The rate of bromination of the product (to form the dibromide) competes significantly as the starting material depletes.

Phase 3: Work-up & Purification[6]
  • Filtration: Cool the mixture to 0°C. Succinimide will precipitate completely. Filter off the solid and wash the filter cake with cold chlorobenzene.[7]

  • Concentration: Evaporate the solvent under reduced pressure. Do not overheat (>50°C) as benzylic bromides are thermally unstable.

  • Extraction (Optional but Recommended): Dissolve residue in Ethyl Acetate, wash with water (2x) and Brine (1x) to remove traces of succinimide. Dry over

    
    .
    
  • Purification:

    • Method A (Recrystallization): Dissolve in minimum hot hexane (or heptane). Cool slowly to -20°C.

    • Method B (Flash Chromatography): Silica gel, gradient elution 0-10% EtOAc in Hexane.

Process Optimization & Troubleshooting

The primary failure mode in this synthesis is the formation of 2-(dibromomethyl)-5-chloropyridine .

IssueRoot CauseCorrective Action
High Dibromo Impurity Reaction run too long or excess NBS.Stop reaction at 90% conversion. Reduce NBS to 1.0 equiv.
No Reaction Old/Wet NBS or Oxygen inhibition.Recrystallize NBS. Ensure rigorous

purge. Add fresh initiator (AIBN).
Product Decomposition Thermal instability during workup.Keep rotary evaporator bath <45°C. Store product in dark at 4°C.
Low Yield Product lost in Succinimide filter cake.Thoroughly wash the filter cake with solvent.
Workflow Diagram

ProtocolWorkflow Step1 Mix Reagents (Substrate + NBS + AIBN + Solvent) Step2 Reflux (85-90°C) Monitor via TLC Step1->Step2 Decision Is Conversion >90%? Step2->Decision Decision->Step2 No Step3 Cool & Filter (Remove Succinimide) Decision->Step3 Yes (Stop) Step4 Evaporate Solvent (<50°C) Step3->Step4 Step5 Purification (Recrystallization/Column) Step4->Step5

Caption: Operational workflow emphasizing the critical stop-point at 90% conversion.

Safety & Handling (E-E-A-T)

  • NBS (N-Bromosuccinimide): Irritant. Store in a refrigerator. If it turns yellow/orange, it contains free bromine and should be purified.

  • AIBN: Flammable solid and source of cyanide upon decomposition. Handle in a fume hood.

  • Benzylic Bromides: Potent lachrymators (tear gas agents) and alkylating agents. Double-glove and use a functional fume hood. Neutralize glassware with dilute NaOH before cleaning.

  • Solvent: Chlorobenzene is flammable and toxic. Avoid inhalation.

References

  • Wohl-Ziegler Reaction Mechanism & Conditions

    • Organic Chemistry Portal. "Wohl-Ziegler Reaction."[1]

    • [Link][1]

  • Solvent Alternatives for Benzylic Bromination

    • Lee, S., & Ra, C. S. (2017). "Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene." Clean Technology.
    • [Link]

  • Synthesis of Halogenated Pyridines (Patent Reference)
  • NBS Handling and Properties

    • BenchChem.[2] "Selective Bromination of 3-Pyridinemethanol using N-Bromosuccinimide."

Sources

Strategic Utilization of 2-(Bromomethyl)-5-chloropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, 2-(Bromomethyl)-5-chloropyridine (CAS: 605681-01-4) serves as a high-value bifunctional building block.[1][2][3] Its utility stems from the distinct reactivity differential between its two electrophilic sites: the highly reactive alkyl bromide at the C2 position and the stable, yet functionalizable, aryl chloride at the C5 position.[1]

This guide details the strategic application of this scaffold to generate "privileged structures"—specifically targeting GPCR ligands and enzyme inhibitors.[2][4] We provide validated protocols for chemoselective alkylation and subsequent palladium-catalyzed diversification, ensuring high yield and purity in library synthesis.[1][2][3][4]

Chemical Profile & Stability

2-(Bromomethyl)-5-chloropyridine is an alkylating agent.[1][2][4] Unlike simple benzyl bromides, the pyridine nitrogen renders the exocyclic methylene highly susceptible to nucleophilic attack but also prone to instability (self-quaternization) if mishandled.[1][2][4]

Table 1: Physicochemical Properties
PropertyValueCritical Note
Molecular Weight 206.47 g/mol
Appearance Off-white to beige solidDarkens upon decomposition.[1][2][3]
Melting Point 45–50 °CLow MP requires careful handling during drying.[2][4]
Storage 2–8 °C, Inert AtmosphereMoisture Sensitive. Hydrolyzes to the alcohol.[1][2][4]
Hazards Lachrymator , CorrosiveHandle only in a fume hood.[1][2][4]

Expert Insight: The free base form is prone to intermolecular polymerization (forming pyridinium salts) upon prolonged storage at room temperature.[2][4] Always store under argon/nitrogen.[2][3][4] If the solid appears gummy or dark brown, verify purity via TLC (Hexane/EtOAc) before use; the alcohol impurity is much more polar.[2][4]

Synthetic Utility & Reactivity Map

The power of this building block lies in Orthogonal Reactivity .[2][4]

  • Site A (C2-Methyl Bromide): Undergoes rapid

    
     substitution with amines, thiols, and alkoxides under mild basic conditions.[1][2][4]
    
  • Site B (C5-Chloride): Remains inert during

    
     reactions but serves as a handle for late-stage diversification via Suzuki, Buchwald-Hartwig, or Negishi couplings.[1][2][4]
    
Figure 1: Orthogonal Reactivity Logic

Caption: Stepwise elaboration of the scaffold. The C2-bromide is the "Anchor," while the C5-chloride is the "Pivot" for library expansion.[1]

Application Case Study: GPCR Modulator Synthesis

A prominent application of this scaffold is in the synthesis of APJ Receptor Agonists and other Class A GPCR ligands.[2] The 5-chloro-2-pyridylmethyl moiety mimics the benzyl group found in many bioactive peptides but offers improved metabolic stability and


-stacking interactions.[1][2][3]

Mechanism of Action in Synthesis: In the synthesis of fused imidazole systems (e.g., imidazo[1,2-a]pyridines or purine analogs), the bromomethyl group alkylates a ring nitrogen.[1][2][4] The resulting 5-chloropyridine tail is then coupled with aryl boronic acids to scan the Structure-Activity Relationship (SAR) of the hydrophobic pocket in the receptor.[1]

Detailed Experimental Protocols

Protocol A: Chemoselective N-Alkylation (The Anchor Step)

Objective: Attach the scaffold to a secondary amine (e.g., a piperazine or pyrrolidine core) without affecting the aryl chloride.[1][4]

Reagents:

  • Amine substrate (1.0 equiv)[2][4][5]

  • 2-(Bromomethyl)-5-chloropyridine (1.1 equiv)[1][2][3][4]

  • 
     (anhydrous, 2.5 equiv) or 
    
    
    
    (for less reactive amines)[2][4]
  • Acetonitrile (MeCN) or DMF (anhydrous)[2][4]

Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve the amine substrate in anhydrous MeCN (0.1 M concentration).

  • Base Addition: Add

    
     in one portion.[2][3][4] Stir for 10 minutes at Room Temperature (RT).
    
  • Scaffold Addition: Add 2-(Bromomethyl)-5-chloropyridine portion-wise (solid) or dropwise (if dissolved in minimal MeCN) at 0 °C.

    • Why 0 °C? To prevent exotherms and minimize bis-alkylation or self-quaternization.[1][2][3]

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor via LC-MS (Target mass: M+126/128 pattern).[1][2][3][4]

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    .[2][3][4][6]
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Note: The product is now a stable aryl chloride.[2][4]

Protocol B: Suzuki-Miyaura Diversification (The Pivot Step)

Objective: Functionalize the C5-position to generate a library of analogs.[1][2][3]

Reagents:

  • Chloride Intermediate (from Protocol A) (1.0 equiv)[2][4]

  • Aryl Boronic Acid (1.5 equiv)[2][4]

  • Catalyst:

    
     (5 mol%) or XPhos Pd G2 (for difficult substrates)[2][4]
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)[2][4]
    
  • Solvent: 1,4-Dioxane[1][2][5]

Workflow:

  • Degassing: Charge a microwave vial with the Chloride Intermediate, Boronic Acid, and Pd-catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous base via syringe.

  • Reaction: Heat to 90 °C (oil bath) or 100 °C (Microwave) for 1–2 hours.

    • Why High Temp? Aryl chlorides on electron-deficient rings (pyridines) are reactive, but less so than bromides.[1][2][4] Heat is required for the oxidative addition step.[2][4]

  • Workup: Filter through a Celite pad.[2][3][4] Concentrate and purify via Prep-HPLC.

Figure 2: Protocol Workflow Diagram

Caption: Logical flow for converting the raw building block into a final bioactive candidate.

Troubleshooting & Optimization ("The Scientist's Perspective")

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of BromideEnsure solvents are anhydrous. Do not use NaOH/KOH; use carbonate bases.[2][3][4]
Dimer Formation QuaternizationAdd the bromide slowly to the amine (excess amine helps).[2][4] Keep concentration <0.1 M.
No Reaction in Step 2 Catalyst PoisoningThe pyridine nitrogen can coordinate Pd.[2][4] Use bidentate ligands (dppf) or pre-catalysts (XPhos Pd G2) to prevent this.[2][4]
Black Precipitate Pd Black FormationDeoxygenation was insufficient.[2][4] Sparge solvents with Argon for >10 mins before adding catalyst.[2][3][4]

References

  • PubChem Compound Summary. "2-(Bromomethyl)-5-chloropyridine."[1][2][3][4] National Center for Biotechnology Information.[2][4] Accessed October 26, 2023.[2][4] Link[2][4]

  • Goldfogel, M. J., et al. "Complete Accounts of Integrated Drug Discovery and Development: Recent Examples from the Pharmaceutical Industry."[2][4][7] American Chemical Society, 2019.[2][4][7] (Discusses GPCR agonist synthesis using chloropyridine scaffolds). Link[2][4]

  • BenchChem Application Notes. "Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-4-chlorothiophene." (Analogous protocols for halomethyl-heterocycles). Link[2][4]

  • Guidechem. "Applications of 2-Bromo-5-chloropyridine in drug synthesis." (Highlighting use in imidazole-fused systems). Link

Sources

Precision Alkylation in Kinase Discovery: The 2-(Bromomethyl)-5-chloropyridine Protocol

[1]

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 2-(Bromomethyl)-5-chloropyridine serves as a high-value "linker-fragment" reagent.[1] Unlike simple benzyl halides, this pyridine derivative introduces a (5-chloropyridin-2-yl)methyl moiety that offers three distinct medicinal chemistry advantages:

  • Metabolic Stability: The pyridine nitrogen reduces the electron density of the ring, making the methylene bridge less susceptible to oxidative metabolism (P450 hydroxylation) compared to benzyl analogs.

  • Lipophilic Efficiency (LipE): The chlorine substituent at the 5-position fills hydrophobic pockets (e.g., the specificity pocket or solvent-front regions of kinases like ALK, ROS1, and c-Met) while modulating the pKa of the pyridine nitrogen.[1]

  • Late-Stage Diversification: The aryl chloride provides a pre-installed handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion after the core scaffold has been assembled.[1]

This guide details the "Gold Standard" protocols for utilizing this reagent in N-alkylation reactions, a critical step in synthesizing next-generation kinase inhibitors.[1]

Chemical Profile & Handling

Warning: This reagent is a potent lachrymator and skin irritant. All procedures must be conducted in a properly functioning fume hood.

PropertySpecification
Chemical Name 2-(Bromomethyl)-5-chloropyridine
CAS Number 73869-52-6
Molecular Weight 206.47 g/mol
Appearance Off-white to beige crystalline solid
Reactivity Class Electrophilic Alkylating Agent (Benzylic-like halide)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen).[1] Moisture sensitive.
Solubility Soluble in DCM, THF, DMF, MeCN. Decomposes in water/alcohols over time.

Application Workflow: The "Anchor & Grow" Strategy

The following diagram illustrates the strategic placement of the 5-chloropyridine fragment. It acts as an "Anchor" via alkylation, and a site for "Growth" via cross-coupling.

KinaseWorkflowcluster_0Step 1: Anchor Installationcluster_1Step 2: Library ExpansionReagent2-(Bromomethyl)-5-chloropyridineIntermediateIntermediate A(Chloropyridine Attached)Reagent->IntermediateCoreKinase Core Scaffold(e.g., Pyrazole/Piperazine)Core->IntermediateStep 1: N-Alkylation(Base, DMF, RT)FinalDrugFinal Kinase Inhibitor(Functionalized)Intermediate->FinalDrugStep 2: Suzuki Coupling(R-B(OH)2, Pd-Cat)

Figure 1: The "Anchor & Grow" synthetic workflow. The reagent is used to install the chloropyridine core, which is subsequently modified to target specific kinase sub-pockets.

Experimental Protocols

Protocol A: N-Alkylation of Piperazine-Linked Scaffolds

Context: This reaction is typical for synthesizing Imatinib or Bosutinib analogs where a solubilizing tail is attached to the kinase-binding core.[1]

Reagents:

  • Substrate: 1-(Piperazin-1-yl)-Kinase_Core (1.0 equiv)

  • Electrophile: 2-(Bromomethyl)-5-chloropyridine (1.1 equiv)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M concentration).

  • Base Addition: Add DIPEA (2.5 mmol, 435 µL) via syringe. Stir for 5 minutes at room temperature (RT).

    • Note: If using K₂CO₃, ensure it is finely ground to maximize surface area.

  • Alkylation: Cool the solution to 0°C (ice bath). Add 2-(Bromomethyl)-5-chloropyridine (1.1 mmol, 227 mg) portion-wise or as a solution in minimal MeCN.

    • Causality: Cooling prevents exotherms and minimizes the formation of bis-alkylated quaternary ammonium salts.[1]

  • Reaction: Remove the ice bath and allow the reaction to stir at RT. Monitor by LC-MS.[1][2]

    • Timeframe: Typically complete within 2–4 hours.

    • Checkpoint: Look for the disappearance of the secondary amine peak (M+H) and appearance of the product mass (M+H + 126 amu).

  • Workup:

    • Dilute with EtOAc (20 mL) and wash with saturated NaHCO₃ (10 mL) followed by Brine (10 mL).

    • Crucial Step: Back-extract the aqueous layer with DCM to recover any polar product.[1]

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (DCM:MeOH 95:5).

Protocol B: Regioselective N-Alkylation of Pyrazoles

Context: Critical for c-Met and ALK inhibitors (e.g., Crizotinib analogs) where the alkylation site on the pyrazole ring determines biological activity.

Reagents:

  • Substrate: 1H-Pyrazole-derivative (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • Solvent: THF or DMF (anhydrous)

Procedure:

  • Deprotonation: To a solution of the Pyrazole substrate (1.0 mmol) in anhydrous DMF (5 mL) at 0°C, carefully add NaH (1.2 mmol, 48 mg).

  • Activation: Stir at 0°C for 30 minutes until gas evolution ceases. The formation of the pyrazolyl anion is essential for nucleophilicity.

  • Addition: Add 2-(Bromomethyl)-5-chloropyridine (1.1 mmol) dropwise as a solution in DMF.

  • Reaction: Allow to warm to RT and stir for 12 hours.

    • Regioselectivity Note: In asymmetric pyrazoles, alkylation typically favors the less sterically hindered nitrogen (N1 vs N2). If the desired isomer is the minor product, switching to Cs₂CO₃ in acetone may alter the ratio via thermodynamic control.

  • Quench: Carefully quench with saturated NH₄Cl solution (exothermic).

  • Isolation: Extract with EtOAc, wash extensively with water (to remove DMF), dry, and concentrate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Wet solvent or old reagent.[1] The benzylic bromide hydrolyzes to the alcohol.Use freshly distilled/anhydrous solvents. Store reagent with desiccant. Verify reagent purity by NMR before use.
Over-Alkylation Substrate has multiple nucleophilic sites (e.g., primary amines).Use 1.0 equiv of bromide and add it slowly (syringe pump) to an excess of the amine.
N-Oxide Formation Reaction left too long in air or oxidizing conditions.[1]Perform reaction under Argon/Nitrogen atmosphere.
Emulsions Pyridine derivatives can act as surfactants in basic workups.Use a DCM/Isopropanol (3:1) mixture for extraction instead of pure EtOAc.

Advanced Utility: The "Chlorine Handle"[1]

Once the 5-chloropyridin-2-yl group is installed, the chlorine atom is not just a lipophilic filler; it is a latent functional group.[1]

Suzuki-Miyaura Coupling on the Fragment:

  • Catalyst: Pd(dppf)Cl₂ or XPhos Pd G2.

  • Partner: Aryl/Heteroaryl boronic acids.

  • Conditions: K₃PO₄, Dioxane/Water, 90°C.

  • Result: This allows the conversion of the "Tail" into a "Bi-aryl" system, significantly extending the reach of the inhibitor into the kinase back-pocket (e.g., targeting the Gatekeeper residue).

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. (General Pyridine/Pyridazine handling).[3]

  • National Institutes of Health (NIH). Properties of FDA-approved small molecule protein kinase inhibitors. (Structural analysis of kinase inhibitor pharmacophores).

  • Journal of Medicinal Chemistry. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors.[1] (Specific application of pyridine alkylation).

  • PubChem. Compound Summary: 2-(Bromomethyl)-5-chloropyridine.[1] (Physical properties and safety data).

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. (Protocol grounding for pyrazole alkylation).

Use of 2-(Bromomethyl)-5-chloropyridine in preparing PDE4 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of the (5-Chloropyridin-2-yl)methyl Motif in Next-Gen PDE4 Inhibitors

Executive Summary

This guide details the application of 2-(Bromomethyl)-5-chloropyridine (CAS: 175463-32-8) as a critical electrophilic building block in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors. While first-generation inhibitors (e.g., Rolipram) and second-generation drugs (e.g., Roflumilast) heavily utilized catechol or 3,5-dichloropyridine motifs directly linked to amides, emerging "hybrid" scaffolds utilize the (5-chloropyridin-2-yl)methyl moiety to optimize pharmacokinetic (PK) profiles.

This moiety acts as a bioisostere for benzyl groups, offering reduced lipophilicity (


) and improved metabolic stability due to the electron-withdrawing chlorine at the C5 position, which blocks oxidative metabolism at a typically labile site.

Chemical Profile & Reactivity

PropertySpecification
Reagent Name 2-(Bromomethyl)-5-chloropyridine
Structure Pyridine ring with a bromomethyl group at C2 and Chlorine at C5
Role Electrophile for

Alkylation
Key Reactivity High reactivity toward N-nucleophiles (lactams, amines) and O-nucleophiles (phenols)
Stability Susceptible to hydrolysis; store under inert gas at 2-8°C
Hazard Class Lachrymator , Skin Corrosive (Cat 1B), Acute Toxicity

Mechanistic Insight: The 2-position of the pyridine ring renders the exocyclic methylene carbon significantly electrophilic. The inductive effect of the ring nitrogen, combined with the electron-withdrawing chlorine at C5, makes the bromine a facile leaving group. However, this also increases susceptibility to hydrolysis, necessitating strictly anhydrous conditions during storage and reaction.

Case Study: Synthesis of Pyridazinone-Based PDE4 Inhibitors

Reference Model: 2-((5-chloropyridin-2-yl)methyl)-6-(4-(difluoromethoxy)phenyl)pyridazin-3(2H)-one[1]

This protocol demonstrates the N-alkylation of a pyridazinone core—a scaffold known to occupy the catalytic domain of PDE4, mimicking the cAMP substrate.

Reaction Scheme (Graphviz Visualization)

ReactionScheme Substrate Pyridazinone Core (Nucleophile) Intermediate Transition State (SN2 Attack) Substrate->Intermediate Deprotonation Reagent 2-(Bromomethyl)- 5-chloropyridine (Electrophile) Reagent->Intermediate Base Base: K2CO3 Solvent: DMF Base->Intermediate Product Target PDE4 Inhibitor (N-Alkylated) Intermediate->Product -HBr

Figure 1: Synthetic pathway for the introduction of the (5-chloropyridin-2-yl)methyl tail via N-alkylation.[2]

Detailed Experimental Protocol

Objective: Synthesize a library of N-substituted pyridazinone PDE4 inhibitors.

Materials:
  • Substrate: 6-(4-(difluoromethoxy)phenyl)pyridazin-3(2H)-one (1.0 eq)

  • Reagent: 2-(Bromomethyl)-5-chloropyridine (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Catalyst (Optional): Sodium Iodide (NaI) (0.1 eq) – accelerates reaction via Finkelstein exchange in situ.

Step-by-Step Procedure:
  • Preparation (Inert Atmosphere):

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Argon or Nitrogen gas.

    • Add the Pyridazinone Substrate (1.0 mmol) and

      
        (2.0 mmol).
      
  • Solvation:

    • Add anhydrous DMF (5 mL, 0.2 M concentration).

    • Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation of the lactam nitrogen. Note: The solution may turn slightly yellow/orange indicating anion formation.

  • Alkylation:

    • Dissolve 2-(Bromomethyl)-5-chloropyridine (1.2 mmol) in a minimal amount of DMF (1 mL).

    • Add the reagent solution dropwise to the reaction flask over 5 minutes.

    • Critical Step: If using NaI, add it now.

    • Heat the reaction mixture to 60°C and stir for 4–6 hours.

  • Monitoring (TLC/LC-MS):

    • Monitor consumption of the pyridazinone starting material.

    • TLC Mobile Phase: 50% Ethyl Acetate / 50% Hexanes.

    • Observation: The product will be less polar (higher

      
      ) than the NH-lactam substrate.
      
  • Workup:

    • Cool the mixture to RT.

    • Pour into ice-cold water (30 mL) to precipitate the product or quench the reaction.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL) to remove DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       60% EtOAc in Hexanes.
      
    • Isolate the product as a white/off-white solid.

Quality Control & Troubleshooting

Impurity Profile

The primary impurity arises from the hydrolysis of the reagent if the solvent is "wet," yielding (5-chloropyridin-2-yl)methanol .

ImpurityOriginDetection (LC-MS)Remediation
Alcohol Byproduct Hydrolysis of bromide[M+H]+ = 144.0Use anhydrous DMF; store reagent with desiccant.
O-Alkylated Isomer Ambident nucleophile attackSame Mass (Ret. Time shift)Lower reaction temp; switch solvent to THF.
Bis-alkylation Excess reagent (rare)[M + Reagent]Strictly control stoichiometry (1.1–1.2 eq).
Workflow Logic (Graphviz)

QC_Workflow Start Crude Reaction Mixture LCMS LC-MS Check (Target Mass?) Start->LCMS Decision Impurity > 5%? LCMS->Decision Purification Flash Chromatography (Gradient Elution) Decision->Purification Yes (Regioisomers) Recryst Recrystallization (EtOH/Heptane) Decision->Recryst No (Clean) FinalQC NMR & HPLC Purity >98% Purification->FinalQC Recryst->FinalQC

Figure 2: Decision tree for purification based on impurity profiling.

References

  • US Patent 12/240,831. "Pyridazinone compounds and uses thereof."[1] (Describes the synthesis of 2-((5-chloropyridin-2-yl)methyl)-6-(4-(difluoromethoxy)phenyl)pyridazin-3(2H)-one).

  • Giembycz, M. A. (2008).[3][4] "Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarding the castle?" British Journal of Pharmacology, 155(3), 288-290.[3][4] (Context on PDE4 inhibitor structural evolution).

  • PubChem Compound Summary. "2-(Bromomethyl)-5-chloropyridine." National Center for Biotechnology Information.

  • Dal Piaz, V., et al. (1997). "Heterocyclic-fused pyridazinones as potent PDE4 inhibitors." European Journal of Medicinal Chemistry. (Foundational chemistry for pyridazinone scaffolds).

Sources

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 2-(Bromomethyl)-5-chloropyridine

[1]

Strategic Overview: The "Janus" Substrate

2-(Bromomethyl)-5-chloropyridine presents a unique challenge in transition-metal catalysis due to its bifunctional nature.[1] It possesses two distinct electrophilic sites with opposing reactivity profiles:[1]

  • C5-Chlorine (

    
    ):  A deactivated heteroaryl chloride.[1] Oxidative addition here is typically slow and requires electron-rich ligands (e.g., dialkylbiaryl phosphines).[1]
    
  • C2-Bromomethyl (

    
    ):  A highly reactive benzylic-like halide.[1] It is prone to rapid nucleophilic substitution (
    
    
    ) and oxidative addition, but also susceptible to
    
    
    -hydride elimination (though blocked here by the pyridine ring structure) and protodehalogenation.[1]

The Core Challenge: Standard Suzuki conditions (aqueous base, heat) often destroy the bromomethyl group via hydrolysis (forming the alcohol) before the cross-coupling can occur.[1] Furthermore, the pyridine nitrogen can coordinate to Palladium, poisoning the catalyst.[1]

This guide details two distinct protocols based on the desired site of functionalization.

Critical Reaction Parameters

Stability & Handling (The "Salt" Factor)

The free base of 2-(bromomethyl)-5-chloropyridine is thermally unstable and prone to self-alkylation (polymerization).[1] It is commercially supplied as the hydrochloride or hydrobromide salt .[1]

  • Implication: The reaction mixture requires an extra equivalent of base to neutralize the salt in situ before the catalytic cycle can begin.[1]

  • Risk: Exothermic neutralization can trigger immediate hydrolysis of the -CH

    
    Br group if water is present.[1]
    
Ligand Selection Matrix

The choice of ligand dictates the chemoselectivity between the


1
Target SiteBond TypeRecommended LigandMechanism of Action
C2-Methyl

-C—Br
SPhos, XPhos, RuPhos Bulky, electron-rich Buchwald ligands facilitate oxidative addition at hindered/alkyl sites and prevent catalyst poisoning by the pyridine nitrogen.[1]
C5-Aryl

-C—Cl
Pd(dppf)Cl

, PCy

Bidentate ligands or tricyclohexylphosphine favor aryl-Cl insertion while minimizing interaction with the alkyl bromide if temperature is controlled.[1]

Experimental Protocols

Protocol A: -Cross-Coupling at the Bromomethyl Group

Objective: Functionalize the alkyl position while leaving the aryl chloride intact.[1] Method: Molander Modification (Potassium Organotrifluoroborates).[1][2] Rationale: Organotrifluoroborates are more stable to the requisite basic conditions than boronic acids and release the active boronic species slowly, reducing homocoupling.[1]

Reagents
  • Substrate: 2-(Bromomethyl)-5-chloropyridine[1]·HCl (1.0 equiv)[1]

  • Nucleophile: Potassium Aryl/Alkyl-trifluoroborate (1.1 equiv)[1]

  • Catalyst: Pd(OAc)

    
     (5 mol%)[1]
    
  • Ligand: SPhos (10 mol%)[1]

  • Base: Cs

    
    CO
    
    
    (3.0 equiv) — Use 3 equiv to neutralize the HCl salt and facilitate transmetallation.[1]
  • Solvent: Toluene/H

    
    O (10:[1]1) — Degassed.
    
Step-by-Step Workflow
  • Preparation: In a glovebox or under Argon, charge a reaction vial with the Pd(OAc)

    
    , SPhos, and the trifluoroborate salt.
    
  • Salt Neutralization (Critical): Add the 2-(bromomethyl)-5-chloropyridine·HCl and solid Cs

    
    CO
    
    
    .[1]
  • Solvent Addition: Add degassed Toluene/H

    
    O mixture. The biphasic system protects the sensitive alkyl bromide from rapid hydrolysis in the bulk aqueous phase.[1]
    
  • Reaction: Seal and heat to 80°C for 12-16 hours .

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na

    
    SO
    
    
    .
  • Purification: Flash chromatography. (Note: The product will still contain the C5-Cl, so avoid conditions that might hydrolyze the pyridine ring).[1]

Protocol B: -Cross-Coupling at the C5-Chlorine

Objective: Couple at the pyridine ring while preserving the bromomethyl handle.[1] Method: Anhydrous Suzuki Coupling.[1] Rationale: Elimination of water prevents the hydrolysis of the -CH

1
Reagents
  • Substrate: 2-(Bromomethyl)-5-chloropyridine[1]·HCl (1.0 equiv)[1]

  • Nucleophile: Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl

    
    [1][2][3]·CH
    
    
    Cl
    
    
    (3-5 mol%)[1]
  • Base: K

    
    PO
    
    
    (anhydrous, finely ground) (3.0 equiv)[1]
  • Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Workflow
  • Drying: Flame-dry all glassware.[1] Ensure K

    
    PO
    
    
    is strictly anhydrous (oven-dried).
  • Charging: Combine substrate, boronic acid, base, and catalyst under inert atmosphere (N

    
    ).[1]
    
  • Solvation: Add anhydrous 1,4-Dioxane.

  • Reaction: Heat to 90°C . Monitor closely by TLC/LCMS.

    • Note: The C5-Cl is sluggish.[1][4] If conversion is low after 6 hours, add 1 mol% additional catalyst.[1] Do not increase temperature above 100°C to avoid decomposition of the CH

      
      Br.[1]
      
  • Quench: Filter the mixture through a Celite pad (to remove salts) before adding any aqueous work-up solutions. This removes the base while the mixture is still anhydrous, protecting the CH

    
    Br.[1]
    

Mechanistic Visualization

The following diagram illustrates the competing pathways and the selectivity decision tree for this substrate.

SuzukiPathwaysSubstrate2-(Bromomethyl)-5-chloropyridine (Salt)FreeBaseFree Base(Transient/Unstable)Substrate->FreeBaseNeutralizationPath_HydrolysisAqueous Base(No Catalyst)FreeBase->Path_HydrolysisFast S_N2Path_sp3Pd/SPhos(Protocol A)FreeBase->Path_sp3Oxidative Addition(Alkyl-Br)Path_sp2Pd(dppf)/Anhydrous(Protocol B)FreeBase->Path_sp2Oxidative Addition(Aryl-Cl)Prod_HydrolysisAlcohol/Ether(Decomposition)Path_Hydrolysis->Prod_HydrolysisProd_sp3C2-FunctionalizedProductPath_sp3->Prod_sp3Prod_sp2C5-FunctionalizedProductPath_sp2->Prod_sp2

Figure 1: Chemoselectivity map for 2-(Bromomethyl)-5-chloropyridine.[1] Note the competing hydrolysis pathway which must be suppressed.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Start Material Consumption without Product Polymerization of the free base.Ensure high dilution (0.05 M - 0.1 M).[1] Keep temperature <60°C during neutralization.
Formation of Alcohol (R-CH

OH)
Hydrolysis of CH

Br.[1]
Switch to Protocol B (Anhydrous).[1] If water is required (Protocol A), reduce water ratio and use Toluene.[1]
Protodehalogenation (R-CH

)

-Hydride elimination or reduction.[1]
Use Molander salts (Trifluoroborates) instead of boronic acids.[1] Ensure solvent is degassed thoroughly.[1]
Low Conversion at C5-Cl Catalyst deactivation by Pyridine N.Increase catalyst loading to 5-8 mol%. Switch to XPhos or BrettPhos ligands which are bulky enough to prevent N-coordination.[1]

References

  • Molander, G. A., & Bernardi, C. R. (2002).[1][2] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.[1] [Link]

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Alkyl Halides. Accounts of Chemical Research, 41(11), 1461–1473.[1] [Link]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

Application Note: Strategic Buchwald-Hartwig Amination of 2-(Bromomethyl)-5-chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Chemoselectivity Paradox

The substrate 2-(Bromomethyl)-5-chloropyridine presents a classic "alkyl-aryl mismatch" in cross-coupling chemistry. It contains two distinct electrophilic sites with opposing reactivity profiles:

  • Site A (Alkyl Bromide): A highly reactive,

    
    -hybridized benzylic-like halide prone to rapid, uncatalyzed nucleophilic substitution (
    
    
    
    ) or base-mediated elimination.
  • Site B (Heteroaryl Chloride): A deactivated,

    
    -hybridized aryl chloride requiring robust Palladium catalysis (high temperature, strong base, bulky ligands) to undergo oxidative addition.
    

Critical Warning: Attempting a direct Buchwald-Hartwig amination on 2-(Bromomethyl)-5-chloropyridine is chemically flawed . The amine nucleophile will preferentially attack the bromomethyl group (


) or the base will induce elimination/polymerization long before the Palladium catalyst can activate the chlorinated position.
The Solution: Retrosynthetic Correction

To successfully install an amine at the C-5 position while retaining the C-2 bromomethyl functionality, the experimental workflow must be re-engineered. This guide presents the "Surrogate Route" , utilizing 2-methyl-5-chloropyridine as the coupling partner, followed by late-stage radical bromination.

Part 2: Visualizing the Reaction Logic

The following diagrams illustrate the failure mode of the direct approach and the logic of the recommended surrogate pathway.

ReactionPathways Substrate 2-(Bromomethyl)- 5-chloropyridine SN2_Product Side Product: Alkyl Amination (SN2) Substrate->SN2_Product Fast (Uncatalyzed) Polymer Polymerization/ Decomposition Substrate->Polymer Base Induced Amine Amine (HNR2) Surrogate Surrogate: 2-Methyl-5-chloropyridine Buchwald Pd-Catalyzed Amination Surrogate->Buchwald BrettPhos Pd G4 NaOtBu, 100°C Intermediate Intermediate: 2-Methyl-5-aminopyridine Buchwald->Intermediate Bromination Radical Bromination (NBS/AIBN) Intermediate->Bromination Site-Selective Target Target: 2-(Bromomethyl)- 5-aminopyridine Bromination->Target

Figure 1: Comparative workflow analysis. The red path indicates the failure mode of direct coupling; the green path represents the chemically viable surrogate strategy.

Part 3: Detailed Experimental Protocols

Protocol A: Buchwald-Hartwig Amination of 2-Methyl-5-chloropyridine

This step installs the C-N bond on the pyridine ring using the robust 2-methyl surrogate.

Rationale: 5-chloropyridines are electronically deactivated. Standard ligands (PPh3, dppf) often fail.[1] We utilize BrettPhos (for primary amines) or RuPhos (for secondary amines) to facilitate oxidative addition into the challenging C-Cl bond [1].

Materials & Reagents
ReagentEquiv.[2][3][4][5][6]RoleNotes
2-Methyl-5-chloropyridine 1.0SubstrateThe stable surrogate.
Amine (R-NH2) 1.2NucleophilePrimary or secondary amines.[2]
BrettPhos Pd G4 0.02 (2 mol%)Pre-catalystEnsures rapid activation of Pd(0).
NaOtBu 1.4BaseStrong base required for transmetallation.
1,4-Dioxane [0.2 M]SolventAnhydrous, degassed.
Step-by-Step Procedure
  • Inert Setup: Equip a reaction vial with a magnetic stir bar and a septum. Flame-dry under vacuum and backfill with Argon (3 cycles).

  • Solids Addition: Charge the vial with BrettPhos Pd G4 (2 mol%), NaOtBu (1.4 equiv), and 2-Methyl-5-chloropyridine (1.0 equiv).

    • Note: If the amine is a solid, add it at this stage.

  • Solvent & Amine: Syringe in anhydrous 1,4-Dioxane (concentration 0.2 M relative to halide). If the amine is liquid, add it now via syringe.

  • Deoxygenation: Sparge the mixture with Argon for 5 minutes. Oxygen is a poison to the electron-rich phosphine ligand.

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours. Monitor conversion by LCMS.

    • Checkpoint: Look for the disappearance of the aryl chloride (m/z ~127) and appearance of the product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Palladium black and salts. Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Late-Stage Radical Bromination

This step converts the methyl group to the bromomethyl group AFTER the sensitive amine has been installed.

Rationale: Radical bromination is compatible with many amines (especially if protected or electron-deficient), whereas the reverse order is impossible.

Materials & Reagents
ReagentEquiv.[2][3][4][5][6]Role
2-Methyl-5-aminopyridine (From Protocol A)1.0Substrate
N-Bromosuccinimide (NBS) 1.05Bromine Source
AIBN or Benzoyl Peroxide 0.05Radical Initiator
CCl4 or PhCF3 [0.1 M]Solvent
Step-by-Step Procedure
  • Dissolve the aminated pyridine product in PhCF3 (Trifluorotoluene - a greener alternative to CCl4).

  • Add NBS (1.05 equiv) and AIBN (5 mol%).

  • Heat to reflux (approx 80-90°C) under Argon.

  • Critical Monitoring: Monitor closely by HPLC/NMR. Stop the reaction immediately upon consumption of starting material to prevent over-bromination (formation of dibromomethyl species).

  • Workup: Cool, filter off succinimide precipitate, and concentrate.

  • Purification: Rapid chromatography. Note: Benzylic bromides are unstable on silica; use neutral alumina or a short silica plug with 1% Et3N.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Catalyst poisoning or poor oxidative addition.Switch to Pd-PEPPSI-IPr (2 mol%) or increase temp to 110°C. Ensure solvent is strictly anhydrous.
Dehalogenation (Step 1)

-hydride elimination or solvent participation.
Switch solvent to Toluene . Avoid alcoholic solvents.[5]
Over-bromination (Step 2) Reaction time too long or excess NBS.Use stoichiometric NBS (1.0 equiv). Stop reaction at 90% conversion.
Product Decomposition Instability of

group.
Store the final product at -20°C. Use immediately in the next step.

Part 5: References

  • Maitland Jones, B.; Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters, 2014 , 16(18), 4802–4805.

  • BenchChem Technical Support. "Buchwald-Hartwig Amination with Chloropyridines: Troubleshooting & Optimization." BenchChem Application Notes, 2025 .

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50.

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Scope."

Sources

Experimental procedure for synthesizing novel pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Late-Stage Alkylation of Heterocyclic Pharmacophores via Decarboxylative Photoredox Catalysis

Abstract

This application note details a robust, scalable protocol for the direct C–H alkylation of electron-deficient N-heterocycles—a ubiquitous structural motif in modern pharmacophores. utilizing visible-light photoredox catalysis (Minisci-type reaction).[1] Unlike traditional radical methods requiring stoichiometric metals or high temperatures, this protocol employs a mild, decarboxylative mechanism to append complex alkyl fragments onto pyridine and quinoline scaffolds. We provide a complete workflow from batch optimization to continuous flow scale-up, addressing critical parameters such as photon flux, residence time, and oxidative quenching cycles.

Introduction: The "Escape from Flatland"

Modern drug discovery increasingly prioritizes


-rich scaffolds to improve solubility and target specificity, moving away from flat aromatic structures. However, synthesizing substituted heterocycles often requires de novo ring construction, which is inefficient for generating analog libraries.

The Minisci reaction offers a powerful alternative: the direct addition of alkyl radicals to the electron-deficient positions of pre-formed heterocycles.[2] By coupling this with photoredox catalysis , we can generate radicals from stable, abundant carboxylic acid precursors under mild conditions (Room Temperature, Blue LED), avoiding the safety hazards of peroxides or tin hydrides.

Key Advantages of this Protocol:

  • Late-Stage Functionalization (LSF): Modify complex intermediates without rebuilding the core.

  • Feedstock Availability: Uses carboxylic acids (amino acids, fatty acids) as alkyl sources.

  • Scalability: Designed for seamless transition from batch screening to continuous flow reactors.

Mechanistic Principles

Understanding the catalytic cycle is vital for troubleshooting. This protocol utilizes an Iridium-based photocatalyst which operates via an oxidative quenching pathway.

  • Excitation: The photocatalyst (

    
    ) absorbs blue light, entering an excited state (
    
    
    
    ).
  • Oxidation: An oxidant (typically Persulfate,

    
    ) oxidizes 
    
    
    
    to
    
    
    , generating a sulfate radical anion (
    
    
    ).
  • Radical Generation: The sulfate radical abstracts a hydrogen from the carboxylic acid (or induces oxidative decarboxylation directly via HAT/SET), releasing

    
     and generating the alkyl radical (
    
    
    
    ).
  • Addition: The nucleophilic alkyl radical attacks the protonated heterocycle.

  • Rearomatization: The resulting radical cation is oxidized and deprotonated to form the final product.

PhotoredoxCycle Cat_GS Ir(III) (Ground State) Cat_Excited *Ir(III) (Excited) Cat_GS->Cat_Excited Blue LED (450 nm) Cat_Ox Ir(IV) (Oxidized) Cat_Excited->Cat_Ox SET to Oxidant Cat_Ox->Cat_GS Regeneration Oxidant Persulfate (S2O8 2-) Oxidant->Cat_Excited Accepts e- Substrate Carboxylic Acid (R-COOH) Heterocycle Heterocycle (H+) Substrate->Heterocycle Decarboxylation (-CO2) Generates R• Product Alkylated Product Heterocycle->Product Radical Addition & Oxidation

Figure 1: Oxidative quenching cycle for decarboxylative Minisci alkylation.

Experimental Protocol

Target Reaction:

Alkylation of 4-Methylquinoline (Lepidine) with N-Boc-Proline This reaction installs a chiral pyrrolidine ring onto the quinoline core, a common motif in kinase inhibitors.

Part A: Batch Optimization (Screening)

Objective: Determine optimal catalyst loading and solvent system.

Materials:

  • Substrate: 4-Methylquinoline (1.0 equiv, 0.5 mmol)

  • Alkylator: N-Boc-Proline (2.0 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Oxidant: Ammonium Persulfate (

    
    ) (2.5 equiv)
    
  • Solvent: DMSO:H2O (4:1 v/v) + TFA (1.0 equiv) to protonate the heterocycle.

Step-by-Step Procedure:

  • Preparation: In an 8 mL clear glass vial equipped with a magnetic stir bar, add N-Boc-Proline (215 mg, 1.0 mmol), Ammonium Persulfate (285 mg, 1.25 mmol), and the Iridium catalyst (11 mg, 0.01 mmol).

  • Solvation: Add 4-Methylquinoline (72 µL, 0.5 mmol) followed by the solvent mixture (DMSO/Water, 5 mL).

  • Acidification: Add Trifluoroacetic acid (TFA, 38 µL, 0.5 mmol). Note: Protonation activates the heterocycle for radical attack.

  • Degassing (CRITICAL): Sparge the solution with Nitrogen or Argon for 10 minutes. Oxygen is a potent quencher of the excited triplet state of the catalyst.

  • Irradiation: Seal the vial and place it in a photoreactor (e.g., Kessil A160WE Tuna Blue or equivalent 34W Blue LED). Stir vigorously. Fan cooling is required to maintain temperature < 35°C.

  • Monitoring: Monitor reaction progress via UPLC-MS at 2, 4, and 16 hours. Look for the

    
     peak of the product (Expected m/z: ~341).
    
Part B: Continuous Flow Scale-Up

Objective: Scale synthesis to >5g while maintaining photon efficiency.

Flow Setup Configuration:

  • Pumps: Dual syringe pump or HPLC pump system.

  • Reactor: PFA tubing coil (10 mL volume) wrapped around a water-cooled Blue LED light source.

  • BPR: Back Pressure Regulator (40-100 psi) to prevent gas expansion (

    
     generation).
    

FlowSetup ReagentA Stream A: Substrate + Catalyst in DMSO Mixer T-Mixer (PEEK) ReagentA->Mixer Pump A ReagentB Stream B: Oxidant + Acid in H2O ReagentB->Mixer Pump B Reactor PFA Coil Reactor (450 nm Irradiation) Residence Time: 20 min Mixer->Reactor BPR Back Pressure Regulator (75 psi) Reactor->BPR Heterogeneous Gas/Liquid Flow Collection Product Collection (Quench) BPR->Collection

Figure 2: Continuous flow manifold for scalable photoredox synthesis.

Flow Protocol:

  • Solution A: Dissolve Heterocycle, Amino Acid, and Catalyst in DMSO (Concentration 0.2 M).

  • Solution B: Dissolve Persulfate and TFA in degassed Water (Concentration 0.5 M).

  • Priming: Flush the reactor with pure solvent. Turn on the cooling system.

  • Execution: Pump Solution A and B at a 1:1 ratio. Set total flow rate to achieve a residence time (

    
    ) of 20 minutes  (e.g., for a 10 mL reactor, flow rate = 0.5 mL/min).
    
  • Collection: Discard the first 2 reactor volumes (equilibration). Collect the steady-state output.

  • Workup: Neutralize the output with sat.

    
    . Extract with Ethyl Acetate (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Parameters & Optimization Data

The following data summarizes typical optimization trends for this class of reactions.

ParameterVariationImpact on YieldRecommendation
Degassing None vs. Sparged+40% Yield Oxygen quenching is the primary failure mode.
Light Source 24W CFL vs. 34W Blue LED+25% Yield Intensity and wavelength match (450nm) are crucial.
Acid Additive None vs. TFA (1 eq)+60% Yield Protonation of the heterocycle increases electrophilicity.
Solvent MeCN vs. DMSO/H2O+15% Yield DMSO improves solubility of polar amino acids.

Analytical Validation

  • NMR:

    
     NMR should show the disappearance of the specific aromatic proton at the substitution site (C2 or C4) and the appearance of aliphatic signals corresponding to the proline ring.
    
  • Chiral HPLC: If using chiral starting materials (like L-Proline), verify enantiomeric excess (ee). Note that radical intermediates can racemize, although Minisci reactions often proceed with retention or high diastereoselectivity depending on steric bulk.

References

  • Optimizing Medicinal Chemistry with Photoredox Cross-Coupling Innovations. Walsh Medical Media. Available at: [Link]

  • Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Macmillan Group, Princeton University. Available at: [Link]

  • Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Flow Chemistry In Process Chemistry For Drug Discovery. Pharmaron. Available at: [Link]

  • Photoredox-Catalyzed C–H Functionalization Reactions. National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Application Note: 2-(Bromomethyl)-5-chloropyridine (2-B-5-CP) in Agrochemical Scaffold Assembly

[1]

Executive Summary & Strategic Value

This Application Note details the handling, reactivity, and synthetic protocols for 2-(Bromomethyl)-5-chloropyridine (CAS: 1646152-49-9 / Free base or HBr salt).[1]

While the isomeric 2-chloro-5-(chloromethyl)pyridine (CCMP) is the industry standard for synthesizing blockbuster neonicotinoids like Imidacloprid, the 2-(Bromomethyl)-5-chloropyridine isomer represents a critical tool for Structure-Activity Relationship (SAR) optimization .[1] It allows medicinal and agrochemical chemists to introduce the (5-chloropyridin-2-yl)methyl moiety, enabling the exploration of "scaffold hopping" strategies to overcome pest resistance or alter metabolic stability profiles (e.g., aldehyde oxidase interaction).[1]

Key Technical Advantages:

  • Enhanced Electrophilicity: The primary bromide leaving group is significantly more reactive (

    
    ) than the chloride found in standard CCMP, allowing for milder reaction conditions (lower temperature, weaker bases).
    
  • Positional Isomerism: Provides access to the para-like substitution pattern (2-alkyl, 5-chloro), distinct from the meta-like (3-alkyl, 6-chloro) pattern of first-gen neonicotinoids.[1]

Chemical Profile & Reactivity Logic

Mechanistic Insight

The methylene carbon in 2-B-5-CP is activated by two factors:

  • Inductive Withdrawal (-I): The adjacent pyridine nitrogen (position 1) creates a dipole, pulling electron density from the C-2 position.[1]

  • Resonance: The electron-deficient nature of the pyridine ring (exacerbated by the 5-chloro substituent) makes the exocyclic methylene highly susceptible to nucleophilic attack (

    
    ).[1]
    

Cautionary Note (Self-Alkylation): Unlike benzyl bromide, the pyridine nitrogen in 2-B-5-CP is basic.[1] In concentrated solutions or upon heating, the free base can undergo intermolecular self-alkylation (quaternization), forming insoluble polymers.[1] Protocol Rule: Always store as the hydrobromide salt or in dilute solution at low temperature.

Decision Matrix: Reaction Engineering

Select reaction conditions based on the nucleophile type to maximize yield and minimize polymerization.

ReactionMatrixStartSelect NucleophileAmine2° Amines(Piperazines, Pyrroles)Start->AmineThiolThiols/Thiophenols(S-Alkylation)Start->ThiolCarbanionEnolates/Malonates(C-Alkylation)Start->CarbanionCond_ACondition A:MeCN, K2CO3, 0°C(Kinetic Control)Amine->Cond_APreventsQuaternizationCond_CCondition C:Acetone, K2CO3, RT(Mild)Thiol->Cond_CHighNucleophilicityCond_BCondition B:DMF/THF, NaH, -10°C(Strong Base)Carbanion->Cond_BRequiresDeprotonation

Figure 1: Reaction condition decision matrix based on nucleophile class.[1]

Detailed Experimental Protocols

Protocol A: N-Alkylation (Synthesis of Pyridinyl-Amine Scaffolds)

Application: Synthesis of novel neonicotinoid analogs or insecticide pharmacophores.[1]

Reagents:

  • 2-(Bromomethyl)-5-chloropyridine (1.0 equiv)[1][2]

  • Secondary Amine (e.g., Morpholine, Piperazine derivative) (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.5 equiv)
    
  • Acetonitrile (MeCN), HPLC grade (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation of Nucleophile: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.1 equiv) in anhydrous MeCN. Add powdered

    
     (2.5 equiv).
    
    • Why:

      
       acts as an acid scavenger for the HBr generated. Anhydrous conditions prevent hydrolysis of the bromide to the alcohol.
      
  • Temperature Control: Cool the heterogeneous mixture to 0°C using an ice/water bath.

    • Critical Control Point: Low temperature suppresses the formation of bis-alkylated byproducts and self-polymerization of the pyridine reagent.[1]

  • Reagent Addition: Dissolve 2-(Bromomethyl)-5-chloropyridine (1.0 equiv) in a minimal volume of MeCN. Add this solution dropwise to the amine mixture over 30 minutes.

    • Visual Check: The solution may turn slightly yellow; a dark brown color indicates decomposition/polymerization (rate of addition is too fast).

  • Reaction Monitoring: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 7:3) or LC-MS.[1]

    • Endpoint: Disappearance of the bromide starting material (

      
      ).[1]
      
  • Workup (Self-Validating Step): Filter off the inorganic solids (

    
    , excess carbonate). Concentrate the filtrate under reduced pressure.
    
    • Purification: If the residue is an oil, triturate with cold diethyl ether to precipitate the product or purify via silica gel chromatography.

Protocol B: S-Alkylation (Thioether Synthesis)

Application: Synthesis of metabolic precursors or specific fungicidal classes.[1]

Reagents:

  • Thiol/Mercaptan (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion) (1.2 equiv) OR

    
     (for sensitive substrates)
    
  • THF or DMF (anhydrous)

Step-by-Step Methodology:

  • Thiolate Formation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C under Argon. Add the thiol dropwise. Stir for 15 minutes until

    
     evolution ceases.
    
    • Mechanism:[3][4][5][6][7] Generates the highly nucleophilic thiolate anion (

      
      ).[1]
      
  • Coupling: Add 2-(Bromomethyl)-5-chloropyridine (1.0 equiv) in one portion at 0°C.

    • Note: The reaction is usually instantaneous due to the high nucleophilicity of the thiolate and the high electrophilicity of the benzylic bromide.

  • Quench & Extraction: Quench with saturated

    
     solution. Extract with Ethyl Acetate (
    
    
    ). Wash organics with brine, dry over
    
    
    .[1]

Stability & Safety Data (HSE)

Hazard Classification:

  • H314: Causes severe skin burns and eye damage.[1][2][8]

  • H335: May cause respiratory irritation.[1][2][8][9]

  • Lachrymator: This compound is a potent tear-gas agent.[1]

Handling Protocols:

  • Engineering Controls: All weighing and transfers must occur inside a functioning chemical fume hood.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or 5% NaOH to hydrolyze the bromide before cleanup.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free base is unstable; if synthesized, use immediately or convert to HBr salt.

Analytical Quality Control

Data Summary Table: Typical Properties

PropertySpecificationNotes
Appearance Off-white to beige solid (Salt)Free base is often a reddish oil
Molecular Weight 206.47 g/mol (Free Base)Add 80.91 for HBr salt
Melting Point 160–165°C (HBr Salt)Free base is liquid/low melt
1H NMR (DMSO-d6)

4.70 (s, 2H, CH2)
Diagnostic singlet for methylene
Solubility Soluble in DMSO, MeOH, MeCNInsoluble in Hexanes

Troubleshooting Guide:

  • Issue: Low Yield / Polymer Formation.[1]

    • Root Cause:[3][4][5][6][10][11] Concentration too high or temperature too high during addition.[1]

    • Fix: Dilute reaction to 0.05 M and strictly maintain 0°C during addition.

  • Issue: Hydrolysis to Alcohol (2-hydroxymethyl-5-chloropyridine).

    • Root Cause:[3][4][5][6][10][11] Wet solvent or hygroscopic base.[1]

    • Fix: Flame-dry glassware; use molecular sieves in MeCN.[1]

Synthesis Workflow Visualization

SynthesisWorkflowStartStart: 2-B-5-CP (HBr Salt)FreeBaseNeutralization (Optional)Extract Free Base (Cold)Start->FreeBaseIf non-polarsolvent neededReactionCoupling Reaction(Solvent: MeCN, Base: K2CO3)Start->ReactionDirect use withextra baseFreeBase->ReactionQC_CheckTLC/LCMS Check(Target: Disappearance of SM)Reaction->QC_CheckQC_Check->ReactionIncomplete(Add time/heat carefully)QuenchQuench & Workup(Remove Salts)QC_Check->QuenchPassFinalFinal Product(Agrochemical Scaffold)Quench->Final

Figure 2: Standard workflow for utilizing 2-B-5-CP in synthesis.

References

  • Biosynth. (2024).[1] Technical Data Sheet: 5-(Bromomethyl)-2-chloropyridine. Retrieved from

  • PubChem. (2024).[1] Compound Summary: 2-(Bromomethyl)-5-chloropyridine.[1] National Library of Medicine.[1] Retrieved from

  • Capot Chemical. (2024).[1] Material Safety Data Sheet: 2-(bromomethyl)-5-chloropyridine hydrobromide. Retrieved from

  • Kagabu, S. (1997).[1] Chloronicotinyl Insecticides: Discovery, Application, and Future Perspectives. Reviews in Toxicology. (Contextual grounding for chloropyridinyl methyl chemistry).

  • Fisher Scientific. (2024).[1][9] Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine. (Provided for comparative safety data of the isomeric analog). Retrieved from

Flow chemistry protocols for reactions with 2-(Bromomethyl)-5-chloropyridine derivatives

[1]

Executive Summary & Strategic Rationale

2-(Bromomethyl)-5-chloropyridine (CAS: 75806-85-8) is a high-value heterocyclic building block used extensively in the synthesis of enzyme inhibitors and receptor antagonists.[1] However, its deployment in batch chemistry is plagued by two significant challenges:

  • Occupational Safety: It is a potent lachrymator and skin irritant, posing severe risks during open-vessel handling, weighing, and transfer.[1][2]

  • Chemical Instability: The benzylic-like bromide is highly electrophilic and prone to hydrolysis upon exposure to ambient moisture, leading to variable yields and impurity profiles (formation of the corresponding alcohol or ether dimers).[2]

The Flow Chemistry Advantage: Transitioning these protocols to a continuous flow regime offers a closed-system environment that eliminates operator exposure. Scientifically, the superior heat transfer of microreactors allows for "superheated" reaction trajectories—driving nucleophilic substitutions (

2

Core Chemistry & Kinetic Considerations

The primary reaction manifold for this substrate is Nucleophilic Substitution (


)12
  • Electrophile: 2-(Bromomethyl)-5-chloropyridine (The

    
     group is the reactive center).[1]
    
  • Nucleophiles: Secondary amines (amination), Phenols/Alcohols (etherification), Thiols (thioetherification).[1][2]

  • The "Chlorine" Handle: The chlorine atom at the 5-position is relatively inert under standard alkylation conditions, preserving it for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) in a telescoped sequence.[2]

Kinetic Control Strategy

In batch, adding a strong nucleophile to the bromide often results in exotherms that degrade the pyridine ring or promote double-alkylation (if primary amines are used).[2] In flow, we utilize Plug Flow Reactors (PFR) to define precise residence times (

12
12
  • Target Temperature: 60–100 °C (often above solvent boiling point, enabled by Back Pressure Regulators).

  • Target Residence Time: 5–15 minutes.

Protocol 1: Homogeneous C-N Bond Formation (Amination)[1][2]

This protocol describes the reaction of 2-(Bromomethyl)-5-chloropyridine with a secondary amine (e.g., morpholine, piperidine) to form tertiary amines.[1][2] This is the "workhorse" reaction for generating library compounds.[2]

Experimental Setup
  • Feed A: 2-(Bromomethyl)-5-chloropyridine (0.5 M) in Anhydrous Acetonitrile (MeCN).

  • Feed B: Secondary Amine (1.5 equiv) + DIPEA (1.5 equiv) in MeCN.[1][2] Note: DIPEA serves as a proton scavenger to prevent the product amine from forming a hydrobromide salt, which could precipitate and clog the reactor.[2]

  • Reactor: PFA or Stainless Steel Coil (10 mL volume).

  • Pressure: 75 psi (5 bar) Back Pressure Regulator (BPR).[1][2]

Step-by-Step Methodology
  • System Preparation: Flush the entire system with anhydrous MeCN to remove all traces of water.[1][2] Set the reactor temperature to 80 °C .

  • Reagent Loading:

    • Dissolve the bromide rapidly in MeCN. Critical: Do not let this solution sit for >4 hours; prepare fresh or keep under inert gas.

    • Prepare the amine/base solution.[1][2]

  • Flow Initiation:

    • Set Pump A (Bromide) to 0.5 mL/min .

    • Set Pump B (Amine) to 0.5 mL/min .

    • Total Flow Rate = 1.0 mL/min.[1][2]

    • Residence Time (

      
      ) = 10 minutes.[1][2]
      
  • Steady State: Discard the first 2 reactor volumes (20 mL / 20 mins) to reach steady state dispersion.

  • Collection & Quench: Collect the output into a flask containing saturated aqueous

    
     to immediately quench any unreacted bromide and neutralize the mixture.
    
Data Summary
ParameterValueRationale
Solvent Acetonitrile (MeCN)High dielectric constant promotes

; dissolves polar salts.[1]
Stoichiometry 1.0 : 1.5 (Bromide : Amine)Slight excess of amine ensures complete consumption of the toxic bromide.[2]
Temperature 80 °CAccelerates kinetics; MeCN b.p. is 82°C, so 80°C is safe near ambient pressure, but BPR ensures no boiling.[1][2]
Yield Typically >90%High conversion due to efficient mixing and thermal control.[1][2]

Protocol 2: Heterogeneous Etherification (Packed Bed Reactor)

Reactions involving phenols or alcohols often require stronger inorganic bases (like


1212Packed Bed Reactor (PBR)12
Experimental Setup
  • Feed A: Mixed solution of 2-(Bromomethyl)-5-chloropyridine (0.5 M) AND Phenol derivative (0.5 M) in Acetone or DMF.

  • Reactor: Stainless steel column packed with anhydrous

    
     (particle size 100–200 mesh).[1][2]
    
  • Thermostat: Column heated to 60 °C .

  • Filtration: In-line filter (2 µm) post-column to protect the BPR.

Workflow Logic
  • Premixing: Unlike the amination protocol, the electrophile and nucleophile are premixed.[2] Reaction does not occur at appreciable rates until they encounter the solid base in the heated column.[2]

  • Surface Activation: The reaction occurs at the solid-liquid interface on the

    
     surface.[1][2]
    
  • Self-Filtering: The packed bed acts as both reagent and filter.[1] As

    
     is generated, it is insoluble in acetone and remains trapped in the column or passes as fine fines (hence the in-line filter).[2]
    

Visualization of Workflows

The following diagrams illustrate the process topology for both the Homogeneous (Coil) and Heterogeneous (Packed Bed) protocols.

Homogeneous Amination Workflow

FlowAminationcluster_inputsReagent Feedscluster_reactorReaction Zonecluster_downstreamDownstream ProcessingFeedAFeed A:Bromide in MeCNMixerT-Mixer(High Turbulence)FeedA->Mixer0.5 mL/minFeedBFeed B:Amine + DIPEAFeedB->Mixer0.5 mL/minCoilCoil Reactor(10 mL, 80°C)Mixer->CoilCombined StreamBPRBack PressureRegulator (75 psi)Coil->BPRResidence Time: 10 minQuenchCollection Flask(aq. NH4Cl Quench)BPR->QuenchProduct Stream

Caption: Figure 1. Homogeneous flow setup for the amination of 2-(Bromomethyl)-5-chloropyridine.

Heterogeneous Etherification Workflow

FlowEtherificationcluster_inputs2Reagent Feedcluster_reactor2Heterogeneous Reactorcluster_downstream2OutputFeedMixPremixed Feed:Bromide + Phenolin AcetonePBRPacked Bed Column(Solid K2CO3, 60°C)FeedMix->PBRPump A: 1.0 mL/minFilterIn-line Filter(2 µm)PBR->FilterCrude MixtureBPR2BPR (100 psi)Filter->BPR2CollectProduct CollectionBPR2->Collect

Caption: Figure 2. Packed-bed reactor setup utilizing solid carbonate base for ether synthesis.[1]

Safety & Handling (Lachrymator Protocol)

Handling 2-(Bromomethyl)-5-chloropyridine requires strict adherence to safety protocols due to its lachrymatory nature (tear gas effect).[1]

  • Loading: Always load the syringe pumps inside a functioning fume hood.

  • System Leaks: If a leak occurs in the flow system, do not attempt to tighten fittings while under pressure.[1][2] Stop the pumps, depressurize, and then address the leak.[2]

  • Quenching: The collection vessel must contain a quenching agent (dilute acid or ammonium chloride) to ensure no active alkylating agent remains.[1][2]

  • Waste Disposal: All waste streams must be treated with aqueous ammonia or hydroxide to fully hydrolyze trace bromide before disposal into halogenated waste containers.[1][2]

References

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017).[1][2] The Hitchhiker’s Guide to Flow Chemistry.[2] Chemical Reviews, 117(18), 11796–11893.[1][2] [Link][1][2]

  • Britton, J., & Jamison, T. F. (2017).[1][2][3][4] The assembly and use of continuous-flow systems for chemical synthesis.[5][6] Nature Protocols, 12, 2423–2446.[1][2][3] [Link]

  • Cantillo, D., & Kappe, C. O. (2017).[1][2] Halogen–Lithium Exchange Reactions in Continuous Flow.[1][2] Reaction Chemistry & Engineering, 2, 7-19.[1][2] [Link]

  • PubChem Database. (n.d.).[1][2] 2-(Bromomethyl)-5-chloropyridine - Safety and Hazards.[1] National Library of Medicine.[1][2] [Link]

Advanced Protocols for the Preparation and Characterization of GnRH Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Gonadotropin-releasing hormone (GnRH) antagonists represent a critical class of therapeutic agents used in the management of hormone-dependent pathologies, including prostate cancer, endometriosis, and uterine fibroids.[1][2][3] Unlike GnRH agonists, which initially stimulate the receptor causing a transient "flare" of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) before inducing desensitization, GnRH antagonists competitively block the GnRH receptor (GnRHR).[1][2][4][5][6][7] This results in an immediate, reversible suppression of gonadotropins without the initial hormonal surge.[1][2][4]

This guide details the preparation of two distinct classes of antagonists:

  • Peptidic Antagonists (e.g., Cetrorelix, Ganirelix): Decapeptides modified with D-amino acids and bulky side chains to enhance binding affinity and resistance to enzymatic degradation.

  • Non-Peptidic Small Molecules (e.g., Relugolix, Elagolix): Orally active heterocyclic compounds (uracil or thieno[2,3-d]pyrimidine scaffolds) that bind to the receptor's transmembrane domain.

GnRH Signaling & Antagonist Blockade

The following diagram illustrates the competitive inhibition mechanism preventing the


-mediated calcium flux pathway.

GnRH_Signaling GnRH Endogenous GnRH Receptor GnRH Receptor (GPCR - Gq coupled) GnRH->Receptor Activation Antagonist GnRH Antagonist (Cetrorelix/Relugolix) Antagonist->Receptor Competitive Binding Gq Gq/11 Protein Receptor->Gq Signal Transduction Block BLOCKED Receptor->Block PLC PLCβ Activation Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Gonadotropins LH / FSH Secretion Ca->Gonadotropins Block->Gq No Activation

Figure 1: Mechanism of Action. Antagonists competitively bind the GnRHR, preventing Gq coupling and downstream Calcium signaling.

Part 1: Synthesis of Peptidic Antagonists (SPPS Protocol)

Target Molecule: Cetrorelix Acetate Sequence: Ac-D-2-Nal-D-4-Cpa-D-3-Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH₂ Methodology: Fmoc-based Solid Phase Peptide Synthesis (SPPS).[8]

Critical Reagents & Resin Selection[9]
  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g). High loading is discouraged due to the bulky side chains of D-2-Nal and D-4-Cpa which can lead to aggregation.

  • Coupling Agents: HBTU/HOBt or DIC/Oxyma.

  • Protecting Groups:

    • Fmoc: N-terminus (base labile).

    • tBu: Ser, Tyr.[4][7][9]

    • Pbf: Arg.

    • Side chain of D-Cit: Often unprotected or minimal protection required if generated post-synthetically, but Fmoc-D-Cit-OH is commercially available.

Step-by-Step Synthesis Protocol

Step 1: Resin Swelling & Deprotection

  • Weigh 0.5 g of Rink Amide resin into a fritted reaction vessel.

  • Swell in DMF (5 mL) for 30 min. Drain.

  • Fmoc Removal: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5 x 1 min).

Step 2: Coupling Cycles (Iterative)

  • Activation: Dissolve 3.0 eq of Fmoc-Amino Acid and 3.0 eq of HBTU in DMF. Add 6.0 eq of DIEA. Activate for 2-3 min.

  • Coupling: Transfer activated solution to resin. Agitate at RT for 45–60 min.

  • Monitoring: Perform Kaiser test (ninhydrin) to ensure complete coupling. If blue (incomplete), repeat coupling (double couple).

  • Wash: DMF (4 x 1 min).

  • Repeat: Deprotect (Step 1) and Couple (Step 2) for the entire sequence.

Step 3: N-Terminal Acetylation

  • Crucial for Antagonist Activity: The N-terminus must be acetylated to prevent enzymatic degradation and mimic the native pyroglutamate charge state.

  • After removing the final Fmoc from D-2-Nal, wash resin with DCM.

  • Add Acetic Anhydride / Pyridine / DCM (1:2:2) solution.

  • Shake for 30 min. Kaiser test should be negative (yellow).

Step 4: Cleavage & Global Deprotection

  • Cocktail:TFA / Thioanisole / EDT / Anisole (90:5:3:2) .

  • Note: Thioanisole and EDT are essential scavengers to prevent re-attachment of Pbf groups to the Tryptophan or Tyrosine residues (though Cetrorelix lacks Trp, these are standard for hydrophobic peptides).

  • Incubate resin in cleavage cocktail for 3 hours at RT.

  • Filter resin and precipitate filtrate in ice-cold Diethyl Ether (

    
    ).
    
  • Centrifuge (3000 rpm, 10 min), decant ether, and wash pellet 3x with fresh ether.

SPPS_Workflow Start Rink Amide Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Activate AA Activation (HBTU/DIEA) Deprotect->Activate Couple Coupling (45-60 min) Activate->Couple Check Kaiser Test Couple->Check Check->Deprotect Pass (Next AA) Check->Couple Fail (Repeat) Acetyl N-Term Acetylation (Ac2O/Pyridine) Check->Acetyl Seq Complete Cleave TFA Cleavage & Ether Precip Acetyl->Cleave

Figure 2: Solid Phase Peptide Synthesis Workflow for Cetrorelix.

Part 2: Synthesis of Non-Peptidic Antagonists (Small Molecule)

Target Molecule: Relugolix Analog (Thieno[2,3-d]pyrimidine core) Strategy: Convergent synthesis utilizing the Gewald reaction to construct the thiophene ring, followed by urea formation.

Synthetic Route Overview
  • Gewald Reaction: Formation of the aminothiophene scaffold.[10]

  • Bicyclic Ring Closure: Formation of the thienopyrimidine dione.

  • N-Alkylation: Introduction of the fluorobenzyl group.

  • Urea Installation: Coupling with the phenyl-urea side chain.

Protocol: Construction of the Thieno[2,3-d]pyrimidine Core

Step 1: Gewald Aminothiophene Synthesis

  • Reagents: Ketone substrate (e.g., N-protected piperidone derivative), Ethyl Cyanoacetate, Elemental Sulfur (

    
    ), Morpholine (catalyst).
    
  • Procedure:

    • Dissolve ketone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in Ethanol.

    • Add Sulfur (1.0 eq) and Morpholine (1.5 eq) dropwise.

    • Reflux for 12 hours.

    • Workup: Cool to RT. The product (aminothiophene ester) often precipitates. Filter and wash with cold EtOH.

    • Yield expectation: 60–80%.

Step 2: Formation of the Pyrimidine Dione

  • Reagents: Aminothiophene intermediate, Triphosgene or Carbonyldiimidazole (CDI), Amine source.

  • Procedure:

    • Dissolve aminothiophene in THF/DCM.

    • Add CDI (1.2 eq) to form the isocyanate intermediate.

    • Add the secondary amine (e.g., N-methyl-N-methoxyamine if following specific Relugolix precursors, or simply cyclize with urea equivalents).

    • Treat with base (KOtBu) to induce cyclization to the thieno[2,3-d]pyrimidine-2,4-dione.

Step 3: Final Coupling (Urea Formation)

  • Relugolix contains a distinct urea linkage: N-methoxy-N-ureido moiety.

  • React the core aniline intermediate with Phenyl chloroformate to form the carbamate.

  • Displace the phenoxy group with O-methylhydroxylamine or the specific amine side chain required for the target analog.

Part 3: Purification & Characterization

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 4.6 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • Peptides (Cetrorelix): 20% B to 60% B over 30 min. Hydrophobic D-amino acids require higher organic content.

    • Small Molecules: 5% B to 95% B over 20 min.

Mass Spectrometry
  • ESI-MS: Essential for confirming the mass of the peptide (Cetrorelix MW ≈ 1431 Da). Look for doubly charged species

    
    .
    
  • NMR: For small molecules,

    
    -NMR (DMSO-
    
    
    
    ) is required to verify the regiochemistry of the thienopyrimidine cyclization.

Part 4: In Vitro Binding Assay (Validation)

Objective: Determine the inhibition constant (


) of the synthesized antagonist using a radioligand competition assay.
Membrane Preparation
  • Cell Line: HEK293 stably expressing human GnRHR.

  • Lysis: Harvest cells in ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM

    
    , pH 7.4). Homogenize using a Dounce homogenizer.
    
  • Centrifugation: Spin at 30,000 x g for 30 min at 4°C. Resuspend pellet in Binding Buffer.

Radioligand Competition Protocol
  • Radioligand:

    
    -Triptorelin or 
    
    
    
    -GnRH (0.1 nM final).
  • Assay Buffer: 25 mM HEPES, 10 mM

    
    , 1 mM 
    
    
    
    , 0.5% BSA, pH 7.4.

Workflow:

  • Plate Setup: Use 96-well GF/C filter plates pre-soaked in 0.5% Polyethylenimine (PEI) to reduce non-specific binding.

  • Additions:

    • 50 µL Unlabeled Antagonist (Serial dilution:

      
       to 
      
      
      
      M).
    • 50 µL Radioligand (0.1 nM).

    • 100 µL Membrane Suspension (10–20 µg protein/well).

  • Incubation: 90 minutes at Room Temperature (equilibrium).

  • Termination: Rapid filtration using a vacuum manifold. Wash 3x with ice-cold Wash Buffer (PBS).

  • Detection: Dry filters and add Scintillation Fluid.[11][12] Count in a Microbeta counter.

Data Analysis: Calculate


 using a 4-parameter logistic fit. Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its affinity.

Troubleshooting Guide

IssueProbable CauseSolution
Peptide Aggregation Hydrophobic D-amino acids (Nal, Cpa).Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% DBU during coupling. Use double coupling.
Low Yield (Small Mol) Incomplete Gewald reaction.Ensure reagents are dry. Use activated molecular sieves. Increase reflux time.
High Non-Specific Binding Radioligand sticking to filters.Pre-soak GF/C filters in 0.5% PEI for at least 2 hours. Add 0.1% BSA to buffers.
Incomplete Cleavage Pbf removal from Arg is slow.Extend cleavage time to 4 hours. Ensure cleavage cocktail is fresh.

References

  • Mechanism & Clinical Context : GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation. ResearchGate. Link

  • Small Molecule Synthesis : Process for preparing relugolix and intermediates thereof. US Patent 20230357267A1. Link

  • Peptide Synthesis (Cetrorelix) : Preparation method of cetrorelix. CN Patent 104892732A. Link

  • Binding Assay Protocol : Receptor-Binding Affinity of Gonadotropin-Releasing Hormone Analogs. Endocrinology. Link

  • Elagolix Characterization : Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic Study. PMC. Link

Sources

Reaction mechanism of bromination of 2-methyl-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selective Bromination of 2-Methyl-5-Chloropyridine: Mechanistic Insights and Optimization Protocols Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Development Scientists

Abstract & Strategic Relevance

The functionalization of 2-methyl-5-chloropyridine is a critical entry point for synthesizing complex pyridine-based scaffolds found in antihistamines (e.g., Loratadine analogues) and agrochemicals. While the pyridine ring is electron-deficient, creating challenges for electrophilic substitution, the 2-methyl group offers a "benzylic-like" handle for radical functionalization.

This Application Note details the Wohl-Ziegler bromination of 2-methyl-5-chloropyridine to produce 2-(bromomethyl)-5-chloropyridine . Unlike ring bromination (which requires harsh Lewis acid catalysis and often yields isomeric mixtures), this protocol targets the side-chain with high regioselectivity. We provide a modernized, "green" solvent protocol replacing carbon tetrachloride (


) with acetonitrile (

) or ethyl acetate (

), ensuring scalability and safety without compromising yield.

Mechanistic Analysis: The Radical Chain

The transformation relies on a free-radical chain mechanism. Understanding the specific role of reagents is vital for troubleshooting low conversion or over-bromination.

The "Goldfinger" Mechanism

Classically, it was believed NBS reacted directly with the substrate. However, the accepted Goldfinger mechanism reveals that N-bromosuccinimide (NBS) acts as a reservoir that maintains a low, steady-state concentration of molecular bromine (


).
  • Initiation: Thermal or photochemical decomposition of the initiator (AIBN or BPO) generates radicals that abstract bromine from trace

    
     or NBS.
    
  • Propagation Cycle:

    • Step A: A bromine radical (

      
      ) abstracts a hydrogen atom from the 2-methyl group. This is the rate-determining step.[1] The resulting pyridylic radical is stabilized by resonance with the aromatic ring.
      
    • Step B: The pyridylic radical reacts with molecular

      
       (generated in situ) to form the product and regenerate a 
      
      
      
      radical.
  • Ionic Prevention: The 5-chloro substituent exerts an inductive electron-withdrawing effect ($ -I $), deactivating the ring toward electrophilic attack. This ensures that even if transient

    
     concentrations rise, ionic bromination of the ring is kinetically disfavored compared to the radical pathway.
    
Pathway Visualization

RadicalCycle NBS N-Bromosuccinimide (Br2 Reservoir) Br2 Br2 (Low Conc.) NBS->Br2 + HBr - Succinimide HBr HBr (Byproduct) Br_Rad Br• Br2->Br_Rad Initiation (AIBN/Heat) Substrate 2-Methyl-5-Chloropyridine Radical Pyridylic Radical (Resonance Stabilized) Substrate->Radical Product 2-(Bromomethyl)-5-Chloropyridine Radical->Product + Br2 Product->Br_Rad Regenerates Br• Br_Rad->HBr HBr feeds NBS reaction Br_Rad->Radical H-Abstraction (-HBr)

Figure 1: The Wohl-Ziegler radical chain cycle. NBS reacts with HBr to sustain a low concentration of Br2, preventing side reactions.[2][3]

Experimental Protocol

Reagents & Optimization Matrix

Selection of solvent and initiator is critical for yield and green chemistry compliance.

ParameterStandard (Legacy)Modern (Recommended)Notes
Solvent Carbon Tetrachloride (

)
Acetonitrile (

)

is polar but effective;

is toxic/ozone-depleting.

is also viable.[4]
Initiator Benzoyl Peroxide (BPO)AIBN (Azobisisobutyronitrile)AIBN yields cleaner decomposition products (N2 gas) than BPO.
Stoichiometry 1.05 eq NBS1.0 - 1.1 eq NBS Excess NBS leads to di-bromination (gem-dibromide).
Temperature Reflux (

)
Reflux (

for MeCN)
Reflux is required to decompose AIBN (

at

).
Step-by-Step Procedure

Objective: Synthesis of 2-(bromomethyl)-5-chloropyridine (10g scale).

Materials:

  • 2-Methyl-5-chloropyridine (10.0 g, 78.4 mmol)

  • N-Bromosuccinimide (14.6 g, 82.3 mmol, 1.05 eq) – Recrystallize from water if yellow/aged.

  • AIBN (0.64 g, 3.9 mmol, 5 mol%)

  • Acetonitrile (100 mL, anhydrous)

  • Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Nitrogen inlet, Oil bath.

Workflow:

  • Preparation:

    • Charge the RBF with 2-methyl-5-chloropyridine and Acetonitrile.

    • Add NBS in one portion.[5] The suspension will be off-white.

    • Critical Step: Degas the solvent by bubbling nitrogen for 10 minutes (oxygen acts as a radical trap).

  • Initiation:

    • Add AIBN (5 mol%).

    • Heat the mixture to reflux (

      
       oil bath).
      
    • Observation: Within 15-30 minutes, the reaction often turns orange/red (formation of

      
      ) and then fades to pale yellow as the reaction consumes bromine. The dense NBS solid will disappear, replaced by floating succinimide (if using 
      
      
      
      ) or a clear solution (in hot
      
      
      ).
  • Reaction Monitoring:

    • Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.

    • Stop Point: Stop heating when starting material is <5%. Prolonged heating promotes di-bromination (formation of 2-(dibromomethyl)-5-chloropyridine).

  • Work-up:

    • Cool to room temperature.[6][7]

    • If using MeCN: Concentrate under reduced pressure to ~20 mL. Dilute with Ethyl Acetate (100 mL) and wash with water (3 x 50 mL) to remove succinimide and solvent.

    • Wash: Wash organic layer with 5%

      
       (sodium thiosulfate) to quench trace bromine (removes yellow color).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude residue is often a lachrymatory oil or low-melting solid.

    • Recrystallize from Hexane/Heptane if solid, or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

    • Storage: Store at

      
       protected from light. Benzylic bromides degrade over time.
      

Troubleshooting & Process Safety

Common Failure Modes
  • Reaction Stalls: If the orange color persists or never appears, the chain failed to initiate.

    • Fix: Add another 2-3 mol% AIBN and ensure the system is oxygen-free. Check if NBS is white (good) or yellow (degraded).

  • Over-Bromination: Formation of the gem-dibromide.

    • Fix: Strictly control NBS stoichiometry (1.0 eq). Do not run overnight; stop at 95% conversion.

  • Hydrolysis: The product hydrolyzes to the alcohol if left in wet solvents.

    • Fix: Use anhydrous solvents and store under inert atmosphere.

Safety (E-E-A-T)
  • Lachrymator: 2-(bromomethyl)-5-chloropyridine is a potent lachrymator (tear gas agent). Always handle in a functioning fume hood.

  • Exotherm: The initiation step can be exothermic. On scales >50g, add AIBN in portions.

  • Cyanide Analogy: While not cyanide, the chloropyridine moiety is biologically active. Treat with high containment.

References

  • Djerassi, C. (1948).[5] "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews, 43(2), 271–317. Link

  • Cantillo, D., et al. (2013). "Continuous Flow Benzylic Bromination with N-Bromosuccinimide." Journal of Organic Chemistry, 79(1), 223–229.[6] (Demonstrates MeCN as a superior solvent). Link

  • Podgoršek, A., et al. (2009). "N-Bromosuccinimide-Based Bromination: A Green Perspective." Green Chemistry, 11, 1204-1206. Link

  • Goswami, S., et al. (2001). "N-bromosuccinimide reactions of some heterocycles in the presence or absence of water." Journal of Heterocyclic Chemistry, 38(1), 173-178. (Specifics on pyridine ring vs side chain competition). Link

Sources

Application Note: Derivatization of Heterocyclic Compounds with 2-(Bromomethyl)-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chloropyridinylmethyl (CPM) Pharmacophore

The 6-chloropyridin-3-yl methyl moiety (often referred to as the chloropyridinylmethyl or CPM group) is a high-value pharmacophore in medicinal chemistry and agrochemistry. It serves as a critical lipophilic anchor in neonicotinoid insecticides (e.g., Imidacloprid, Acetamiprid) and is increasingly utilized in drug discovery programs targeting nicotinic acetylcholine receptors (nAChRs) and aldehyde oxidase inhibitors.

While the chloro-analog (2-chloro-5-chloromethylpyridine, CCMP) is the industrial standard due to cost, 2-(Bromomethyl)-5-chloropyridine is the preferred reagent for research-scale derivatization. The bromide leaving group offers significantly higher reactivity (


 vs. chloride), allowing for milder reaction conditions that preserve sensitive heterocyclic substrates.

This guide details the strategic alkylation of heterocycles using this reagent, focusing on regiocontrol, stability management, and scalability.

Chemical Basis & Reactivity Profile[1]

Electronic Structure

The reagent features a pyridine ring substituted with a chlorine atom at the C6 position (C2 in IUPAC numbering relative to nitrogen, but often referred to as "6-chloro" in pharmacophore discussions).

  • Inductive Effect: The nitrogen atom and the chlorine substituent exert a strong electron-withdrawing effect (-I), making the pyridine ring electron-deficient (

    
    -deficient).
    
  • Electrophilicity: This electron deficiency is transmitted to the exocyclic methylene group, making the

    
    -Br carbon highly electrophilic and susceptible to 
    
    
    
    attack.
  • Stability Trade-off: The high reactivity renders the free base unstable. It is prone to hydrolysis (forming the alcohol) and self-polymerization. Consequently, it is commercially supplied as the Hydrobromide (HBr) salt , which must be neutralized in situ or immediately prior to use.

Mechanism of Action ( )

The reaction proceeds via a classic bimolecular nucleophilic substitution.

ReactionMechanism Substrate Heterocyclic Nucleophile (Nu-H) Anion Nu⁻ (Active Species) Substrate->Anion Deprotonation Base Base (e.g., NaH, K2CO3) Base->Anion TS [Transition State]‡ Anion->TS + Reagent Reagent 2-(Bromomethyl)- 5-chloropyridine Reagent->TS Product N-Alkylated Product TS->Product - Br⁻

Figure 1: General mechanism for the alkylation of heterocycles. The deprotonation step is critical to ensure the nucleophile competes effectively against background hydrolysis.

Strategic Considerations & Optimization

Success depends on balancing nucleophilicity against the stability of the reagent.

Base and Solvent Selection Matrix
Substrate ClassRecommended BaseSolventRationale
Azoles (Imidazoles, Pyrazoles) NaH (60% disp.)DMF or THFIrreversible deprotonation ensures complete conversion;

gas drives equilibrium.
Indoles (N-alkylation) Cs₂CO₃Acetonitrile"Cesium effect" promotes solubility and tight ion-pairing for cleaner

without C3-alkylation.
Amides / Lactams LiHMDS or NaHTHF (-78°C to RT)Low temperature prevents ring opening of sensitive lactams.
Phenols / Thiols K₂CO₃Acetone/DMFMilder conditions sufficient for heteroatoms with lower

.
Reagent Handling (Critical)
  • Salt Neutralization: If using the HBr salt, you must add an extra equivalent of base.

    • Example: 1.0 mmol Substrate + 1.1 mmol Reagent·HBr

      
       Requires 2.2 mmol Base  (1.1 eq to neutralize HBr, 1.1 eq to deprotonate substrate).
      
  • Storage: Store the solid salt at 2-8°C under Argon. The free base (oil) degrades within hours at room temperature.

Experimental Protocols

Protocol A: Standard N-Alkylation of Pyrazoles/Imidazoles

Applicable for synthesizing analogs of insecticides or nicotinic ligands.

Reagents:

  • Substrate: 1H-Pyrazole derivative (1.0 equiv)

  • Reagent: 2-(Bromomethyl)-5-chloropyridine hydrobromide (1.2 equiv)

  • Base: Sodium Hydride (60% in oil) (2.5 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Deprotonation:

    • Add NaH (2.5 equiv) to the flask.

    • Add anhydrous DMF. Cool to 0°C.

    • Add the pyrazole substrate (dissolved in minimal DMF) dropwise.

    • Observation: Evolution of

      
       gas. Stir at 0°C for 30 mins until gas evolution ceases.
      
  • Alkylation:

    • Add solid 2-(Bromomethyl)-5-chloropyridine hydrobromide in one portion (or dissolved in DMF if using a syringe pump for larger scales).

    • Note: The first equivalent of excess base immediately neutralizes the HBr salt, liberating the active free base in situ.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (EtOAc/Hexane). The product will be less polar than the NH-heterocycle.

  • Quench & Workup:

    • Cool to 0°C. Carefully quench with saturated

      
       solution.
      
    • Extract with EtOAc (

      
      ). Wash combined organics with water (
      
      
      
      ) and brine (
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography.

Protocol B: Regioselective Alkylation of Indoles

Challenge: Avoiding C3-alkylation.

Reagents:

  • Substrate: Indole derivative (1.0 equiv)

  • Reagent: 2-(Bromomethyl)-5-chloropyridine (Free base, freshly prepared*) (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN)

Methodology:

  • Reagent Prep (if starting from salt): Partition the HBr salt between

    
     and saturated 
    
    
    
    . Separate the organic layer, dry over
    
    
    , and evaporate at low temperature (<30°C) to obtain the free base oil. Use immediately.
  • Reaction:

    • Combine Indole,

      
      , and MeCN in a flask.
      
    • Add the fresh free base reagent dropwise at RT.

    • Heat to 50°C for 3-6 hours.

  • Why this works: The milder base (

    
    ) and polar aprotic solvent favor the thermodynamically stable N-alkylated product over the kinetic C3-alkylated product (C-alkylation is often reversible or favored by hard metal cations like 
    
    
    
    or
    
    
    ).

Decision Tree for Optimization

Use this logic flow to troubleshoot low yields or regioselectivity issues.

OptimizationTree Start Start: Low Yield / Selectivity? CheckBase Is the substrate acidic (pKa < 10)? Start->CheckBase WeakBase Use K2CO3 / Acetone (Reflux) CheckBase->WeakBase Yes (Phenols, Thiols) StrongBase Use NaH / DMF (0°C -> RT) CheckBase->StrongBase No (Indoles, Azoles) RegioIssue Is Regioselectivity Poor (N vs C)? StrongBase->RegioIssue SolventSwitch Switch to MeCN Use Cs2CO3 RegioIssue->SolventSwitch N-Alkylation Desired TempControl Lower Temp (-20°C) Slow Addition RegioIssue->TempControl Kinetic Control Needed

Figure 2: Optimization logic for alkylation conditions.

Safety & Toxicology

Warning: This class of compounds (halomethyl pyridines) bears structural similarity to benzyl halides and must be treated as potent vesicants and lachrymators .

  • Skin Contact: Causes severe skin burns and eye damage. The lipophilic nature allows rapid penetration of the epidermis.

  • Inhalation: Destructive to mucous membranes. All operations must be performed in a functioning fume hood.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or 5% NaOH to hydrolyze the alkyl bromide before cleaning.

References

  • Maienfisch, P., et al. (2001). "Chemistry and biology of neonicotinoids." Pest Management Science. Link

  • Jeschke, P. (2016). "Nicotinic Acetylcholine Receptor Agonists: A Milestone for Modern Crop Protection." Angewandte Chemie International Edition. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[1][2] (General reference for

    
     mechanisms on heterocycles).
    
  • PubChem Compound Summary. (2024). "2-(Bromomethyl)-5-chloropyridine." National Center for Biotechnology Information. Link

  • Yamamoto, I., et al. (1998). "Nicotinoids as insecticides."[3] Archives of Insect Biochemistry and Physiology. Link

Sources

Troubleshooting & Optimization

Purification of crude 2-(Bromomethyl)-5-chloropyridine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Separation Science Support Center: Technical Guide Subject: Purification of Crude 2-(Bromomethyl)-5-chloropyridine Ticket ID: #PUR-PYR-005 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Stability Trap

Purifying 2-(Bromomethyl)-5-chloropyridine is not a standard chromatography task; it is a race against decomposition. This molecule contains a "benzylic-like" halide on a pyridine ring. This structural motif presents a dual challenge:

  • The Pyridine Nitrogen: Acts as a Lewis base, causing severe tailing on acidic silica.

  • The Bromomethyl Group: Is highly electrophilic and prone to hydrolysis or elimination when catalyzed by the acidic silanol groups (

    
    ) of standard silica gel.
    

Critical Warning: If you run this compound on untreated silica gel using standard conditions, you will likely recover the hydroxymethyl impurity (alcohol) or a decomposed tar, not your product.

Module 1: Pre-Purification Diagnostics

Before packing a column, you must validate the stability of your crude mixture.

Q: How do I know if my product will survive the column? A: Perform a 2D-TLC Stability Test . Standard TLC only shows separation. A 2D test reveals on-plate decomposition.

Protocol:

  • Spot the crude mixture at the corner of a square TLC plate.

  • Elute in one direction (e.g., 10% EtOAc/Hexane).

  • Dry the plate, rotate it 90°, and elute again in the same solvent system.

  • Interpretation:

    • Diagonal Line: The compound is stable.

    • Off-Diagonal Spots: The compound decomposed during the separation process.

Decision Matrix:

StabilityLogic Start Run 2D-TLC Stability Test Result Analyze Spot Pattern Start->Result Stable Spots on Diagonal (Stable) Result->Stable No Degradation Unstable Off-Diagonal Spots (Decomposition) Result->Unstable New Spots Appear Action1 Use Standard Flash Silica (Add 1% TEA to Mobile Phase) Stable->Action1 Action2 REQUIRED: Deactivate Silica or Use Neutral Alumina Unstable->Action2

Figure 1: Decision matrix for stationary phase selection based on analyte stability.

Module 2: Stationary Phase Selection & Preparation

Q: The product is unstable on TLC. How do I neutralize the silica gel? A: You must block the acidic silanol sites using Triethylamine (TEA) .[1] This process, known as "deactivation," creates a buffered environment that prevents acid-catalyzed hydrolysis of the C-Br bond.

Protocol: The TEA Slurry Method

Do not just add TEA to the mobile phase; pre-treat the silica.

StepActionTechnical Rationale
1 Prepare Slurry Mix Silica Gel 60 with a solution of 5% Triethylamine (TEA) in Hexane.
2 Pack Column Pour the slurry into the column and pack firmly.
3 Flush Flush with 2-3 column volumes (CV) of pure Hexane.
4 Equilibrate Run your starting mobile phase (e.g., 2% EtOAc/Hexane + 0.5% TEA).

Alternative: If silica deactivation fails, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and often superior for acid-sensitive alkyl halides [1].

Module 3: Eluent Optimization & Separation

Q: What is the best solvent system to separate the mono-bromo product from the di-bromo impurity? A: Use a shallow gradient of Hexane/Ethyl Acetate or Heptane/TBME . Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can accelerate decomposition of pyridine derivatives on silica [2].

The Separation Challenge:

  • Impurity A: 2-methyl-5-chloropyridine (Starting Material)

    
     Non-polar (High 
    
    
    
    )
  • Impurity B: 2-(dibromomethyl)-5-chloropyridine (Over-brominated)

    
     Slightly less polar than product.
    
  • Target: 2-(bromomethyl)-5-chloropyridine.

Recommended Gradient (on Deactivated Silica):

  • Mobile Phase A: Hexane + 0.5% TEA

  • Mobile Phase B: Ethyl Acetate + 0.5% TEA

Time (min)% BObjective
0–50%Elute non-polar starting material.
5–150%

5%
Elute di-bromo impurity (often co-elutes; collect small fractions).
15–255%

15%
Elute Target Product.
25+50%Flush polar hydrolysis byproducts (alcohols).

Module 4: Troubleshooting Common Defects

Q: My product crystallized on the top of the column. What happened? A: The compound has poor solubility in the non-polar starting eluent (Hexane).

  • Fix: Use Solid Load (Dry Load) . Dissolve the crude in a minimal amount of DCM, mix with Celite 545 (1:2 ratio), and evaporate to dryness. Load this powder on top of the packed column. This prevents precipitation and "channeling" [3].

Q: I see "streaking" or "tailing" on the TLC/Column even after using TEA. A: The pyridine nitrogen is still interacting with the stationary phase.

  • Fix: Increase the ionic strength or polarity slightly. Ensure TEA is present in every fraction of the solvent. If the problem persists, the silica activity might be too high; add 1% water to the silica before slurrying to lower its activity (Brockmann adjustment).

Q: I isolated the product, but it turned into a solid/tar overnight. A: Auto-quaternization (polymerization). Bromomethyl pyridines can react with themselves (intermolecular N-alkylation) to form pyridinium salts.

  • Fix: Store the purified product in solution (e.g., in dilute acid or a non-nucleophilic solvent like DCM) at -20°C. Do not store as a neat oil/solid for extended periods [4].

Workflow Visualization

PurificationWorkflow Step1 Crude Mixture (Solid Load on Celite) Step2 Column: Silica + 5% TEA (Pre-washed) Step1->Step2 Load Step3 Elution: Hex/EtOAc (+0.5% TEA) Step2->Step3 Run Gradient Step4 Fraction Collection (Keep Cold) Step3->Step4 Isolate

Figure 2: Optimized purification workflow for acid-sensitive pyridine derivatives.

References

  • BenchChem Technical Support. (2025). Purification of 5-(Bromomethyl)-2-chloropyrimidine Derivatives. Retrieved from (Extrapolated for 5-chloro analog).

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel. Department of Chemistry. Retrieved from .

  • Organic Syntheses. (2010). Purification of acid-sensitive furans on deactivated silica. Org. Synth. 2010, 87, 215-225. Retrieved from .

  • Biosynth. (n.d.). 5-(Bromomethyl)-2-chloropyridine: Stability and Handling. Retrieved from .

Sources

Technical Support Center: Synthesis & Purification of 2-(Bromomethyl)-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering purity issues with 2-(Bromomethyl)-5-chloropyridine (CAS: 182924-36-3). This compound is a critical pharmacophore in the synthesis of T-type calcium channel blockers and various agrochemicals.

However, its synthesis—typically via Wohl-Ziegler radical bromination—is notorious for a specific impurity profile that can derail downstream steps. This guide prioritizes the identification and removal of these specific byproducts using field-proven methodologies.

Module 1: The Radical Bromination Workflow (Wohl-Ziegler)

Q: Why does my reaction mixture contain significant amounts of the gem-dibromide impurity?

A: This is the most common failure mode in this synthesis. The reaction does not stop cleanly at the mono-bromo stage.[1]

The Mechanism: In the Wohl-Ziegler reaction using N-Bromosuccinimide (NBS), the reaction is propagated by the succinimidyl radical. The introduction of the first bromine atom (forming your product) slightly deactivates the benzylic position, but not enough to prevent a second attack.

  • Target Product: 2-(Bromomethyl)-5-chloropyridine.

  • Primary Impurity: 2-(Dibromomethyl)-5-chloropyridine (Gem-dibromide).

The Solution: Stoichiometric Control Do not attempt to reach 100% conversion of the starting material (2-Methyl-5-chloropyridine).

  • Reagent Ratio: Use a slight deficit of NBS (0.90 – 0.95 equivalents).

  • Monitoring: Stop the reaction when the ratio of Product : Starting Material is roughly 85 : 15 by HPLC or NMR.

  • Reasoning: It is significantly easier to separate unreacted starting material (via distillation or column) than it is to separate the gem-dibromide, which often co-crystallizes with the product.

Q: I see a new impurity forming during silica gel chromatography. What is happening?

A: Your product is decomposing on the column. 2-(Bromomethyl)pyridines are highly reactive alkyl halides. The nitrogen in the pyridine ring can act as a nucleophile, leading to intermolecular self-quaternization (polymerization). Furthermore, standard silica gel is slightly acidic (


), which catalyzes the hydrolysis of the C-Br bond to form the alcohol.

Protocol: Neutralizing the Stationary Phase

  • Method A (Pre-treatment): Slurry your silica gel in a solvent containing 1-2% Triethylamine (TEA) before packing the column. Flush with pure solvent to remove excess amine before loading your sample.

  • Method B (Alternative Phase): Use Neutral Alumina (Brockmann Grade III) instead of silica. It is far less aggressive toward acid-sensitive benzylic halides.

Module 2: Impurity Identification (Forensics)

Use this table to identify the specific byproducts in your crude mixture via


 NMR (

).
CompoundStructure DescriptionDiagnostic Signal (

NMR)
Origin
Target Product 2-(Bromomethyl)-5-chloropyridine

4.45 – 4.55 ppm (s, 2H,

)
Desired Reaction
Starting Material 2-Methyl-5-chloropyridine

2.50 – 2.60 ppm (s, 3H,

)
Incomplete Conversion
Gem-Dibromide 2-(Dibromomethyl)-5-chloropyridine

6.60 – 6.70 ppm (s, 1H,

)
Over-bromination (Excess NBS/Time)
Hydrolysis Product (5-Chloropyridin-2-yl)methanol

4.70 – 4.80 ppm (s, 2H,

)
Moisture / Acidic Silica
Succinimide Byproduct of NBS

2.60 – 2.70 ppm (s, 4H)
Reagent Byproduct

Module 3: Visualizing the Reaction Pathway

The following diagram illustrates the critical branching points where impurities are generated.

G Start Start: 2-Methyl-5-chloropyridine Radical Radical Intermediate Start->Radical + NBS / Initiator Product Target: 2-(Bromomethyl)-5-chloropyridine Radical->Product Bromination GemDi Impurity: Gem-Dibromide Product->GemDi + Excess NBS (Over-reaction) Alcohol Impurity: Alcohol (Hydrolysis) Product->Alcohol + H2O / Acidic Silica Polymer Impurity: Pyridinium Salts Product->Polymer Self-Quaternization (Heat/Time)

Figure 1: Reaction pathway showing the formation of the target mono-bromide and competitive side reactions leading to gem-dibromide and hydrolysis products.

Module 4: Purification & Isolation Protocols

Scenario A: Removing Succinimide

Issue: The crude solid contains significant white crystalline material (Succinimide). Protocol:

  • Dissolve the crude reaction mixture in Carbon Tetrachloride (

    
    )  or Chlorobenzene .
    
    • Note: Succinimide is insoluble in

      
       and floats to the top.[2][3]
      
  • Filter the suspension while warm. The filtrate contains your product; the solid is succinimide.

  • Alternatively, if using milder solvents (DCM), wash the organic layer with water (3x) . Succinimide is highly water-soluble; the product is not.

Scenario B: Removing Gem-Dibromide

Issue: NMR shows ~10% gem-dibromide. Protocol:

  • Do not use distillation. The boiling points are too close, and the product will degrade thermally.

  • Recrystallization:

    • Solvent System: Hexane / Ethyl Acetate (9:1) or Heptane .

    • Heat to dissolve, then cool slowly to

      
      .
      
    • The gem-dibromide is more soluble in lipophilic solvents than the mono-bromide. The precipitate will be enriched in the target mono-bromide.

Scenario C: Removing Hydrolysis Products (Alcohol)

Issue: A polar spot appears on TLC (


 in 20% EtOAc/Hex).
Protocol: 
  • This is easily removed via a short plug of Neutral Alumina .

  • Elute with 5% Ethyl Acetate in Hexane . The non-polar bromide elutes first; the polar alcohol sticks to the baseline.

References

  • Wohl-Ziegler Bromination Mechanism & Conditions

    • Djerassi, C. (1948).[4] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

  • Synthesis of 2-(chloromethyl)-5-chloropyridine (Analogous Chemistry)

    • Gallenkamp, B., et al. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine. US Patent 5,329,011.[5] Link

  • Industrial Preparation of Pyridine Derivatives

    • Bessard, Y. (2010). Process for the preparation of 2-aminomethyl-pyridines. WO Patent 2010/069966. (Describes handling of halo-methyl pyridines). Link

  • Stability of Halomethyl Pyridines

    • BenchChem Technical Repository. (2025). Purification of 5-(Bromomethyl)-2-chloropyrimidine Derivatives. Link

Sources

Optimizing reaction yield for the synthesis of 2-(Bromomethyl)-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Wohl-Ziegler Bromination for 2-methyl-5-chloropyridine

Executive Summary

The synthesis of 2-(bromomethyl)-5-chloropyridine from 2-methyl-5-chloropyridine via N-Bromosuccinimide (NBS) is a classic Wohl-Ziegler radical halogenation. While theoretically straightforward, this reaction is notorious for two failure modes: over-bromination (formation of the gem-dibromo species) and product instability (self-quaternization).

This guide moves beyond basic textbook procedures to address the kinetic and thermodynamic realities of scaling this reaction.

Module 1: Reaction Kinetics & Mechanism

The Radical Chain Pathway

To optimize yield, you must understand that the reaction does not proceed linearly. It is a radical chain mechanism where the concentration of the bromine radical (


) determines the rate, but the concentration of molecular bromine (

)
determines the selectivity.
  • Initiation: The radical initiator (AIBN or BPO) decomposes to form radicals that abstract bromine from NBS or trace

    
    .
    
  • Propagation: The succinimidyl radical abstracts a benzylic hydrogen from the methyl group. This is the rate-determining step (RDS).

  • Selectivity: The resulting benzylic radical is stabilized by the pyridine ring. However, once a bromine is added, the remaining benzylic proton becomes more acidic and the radical more stabilized, enticing a second bromination event (over-reaction).

WohlZieglerMechanism NBS NBS (Reagent) Radical Benzylic Radical (Intermediate) NBS->Radical Br source Init Initiator (AIBN/BPO) Init->NBS Initiates Substrate 2-Methyl-5-chloropyridine Substrate->Radical H-Abstraction Product Mono-Bromo Product (Target) Radical->Product + Br Impurity Di-Bromo Impurity (Over-reaction) Product->Impurity Excess NBS / Long Reaction Time

Figure 1: Simplified kinetic flow of the Wohl-Ziegler bromination showing the critical pathway to over-bromination.

Module 2: Critical Process Parameters (CPP)

Solvent Selection: The "Green" Shift

Historically, Carbon Tetrachloride (


) was the gold standard because succinimide (the byproduct) floats on top, driving the reaction forward. However, due to toxicity, alternatives are required.[1]
SolventPolarityYield PotentialNotes
Carbon Tetrachloride (

)
Non-polarHighBanned/Toxic. Reference standard only.
Chlorobenzene Non-polarHighRecommended. High boiling point (

) allows faster kinetics; inert to radicals.
Acetonitrile (

)
PolarMed-HighGood solubility, but polarity can stabilize ionic side-reactions. Requires careful temperature control.
Benzotrifluoride Non-polarHighModern "green" replacement for

. Excellent radical stability.
Ethyl Acetate PolarMediumGreener, but can participate in H-abstraction at high temps.
Stoichiometry & Conversion Control

The Trap: Researchers often add excess NBS (1.1 - 1.2 eq) to drive the reaction to completion. The Reality: This guarantees di-bromo impurity formation.

  • Recommendation: Use 0.95 equivalents of NBS.

  • Strategy: Accept 5-10% unreacted starting material. It is far easier to separate the non-polar starting material from the product than it is to separate the mono-bromo from the di-bromo analog.

Module 3: Troubleshooting & FAQs

Q1: My reaction stalled at 50% conversion. Adding more initiator didn't help.

Diagnosis: Oxygen poisoning or "Goldfinger" inhibition. Root Cause: Oxygen is a diradical that scavenges your initiator radicals, terminating the chain before it starts. The Fix:

  • Degas vigorously: Sparge the solvent with Nitrogen or Argon for at least 20 minutes before adding the initiator.

  • Azeotropic Dry: Moisture can quench the reaction. Ensure the solvent is anhydrous (

    
     water).
    
Q2: The product turned into a black tar during rotary evaporation.

Diagnosis: Self-Quaternization (Intermolecular N-Alkylation). Root Cause: The pyridine nitrogen is nucleophilic; the bromomethyl group is electrophilic. In concentrated solution or solid state, molecule A attacks molecule B, forming a pyridinium salt (tar). The Fix:

  • Avoid heat: Never heat the water bath above

    
     during concentration.
    
  • Store in solution: If possible, store the product as a solution in a non-polar solvent (e.g., Hexane/Toluene) rather than a neat solid.

  • Protonation (Optional): Storing as the hydrobromide salt (HBr salt) deactivates the nitrogen, preventing self-reaction.

Q3: I have 15% di-bromo impurity. How do I purify it?

Diagnosis: Over-reaction due to excess NBS or extended reflux. The Fix:

  • Distillation is risky due to thermal instability.

  • Recrystallization: The mono-bromo compound often crystallizes from Heptane or Hexane/EtOAc (9:1) , leaving the di-bromo and starting material in the mother liquor.

  • Column Chromatography: Use non-polar eluents (Hexane/DCM). The order of elution is typically: Di-bromo

    
     Starting Material 
    
    
    
    Mono-bromo (Product).

Module 4: Optimized Experimental Protocol

Target Scale: 10g Input Safety Warning: 2-(Bromomethyl)-5-chloropyridine is a potent lachrymator and skin irritant. Handle in a fume hood.

Reagents:
  • Substrate: 2-Methyl-5-chloropyridine (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (0.95 eq) - Recrystallize from water if yellow/aged.

  • Initiator: AIBN (0.05 eq) or Benzoyl Peroxide (BPO).

  • Solvent: Chlorobenzene (Volume: 10 mL per gram of substrate).

Step-by-Step Workflow:
  • Setup: Charge a 3-neck round bottom flask with 2-Methyl-5-chloropyridine and Chlorobenzene.

  • Degas: Sparge with

    
     for 15 minutes.
    
  • Addition: Add NBS (solid) and AIBN (solid) in one portion.

    • Pro-Tip: If using large scale (>100g), add AIBN as a solution in chlorobenzene over 1 hour to prevent exotherms.

  • Reaction: Heat slowly to

    
     .
    
    • Visual Check: The suspension will change from the dense, yellow NBS solid to the fluffy, white Succinimide solid floating on top.

  • Monitoring: Check HPLC/TLC after 2 hours.

    • Stop Condition: When NBS is consumed (check with starch-iodide paper) or di-bromo species exceeds 2%.

  • Workup:

    • Cool to

      
       to precipitate Succinimide fully.
      
    • Filter off the Succinimide solid.

    • Wash the filtrate with saturated

      
       (removes traces of 
      
      
      
      ) and Brine.
    • Dry over

      
      .
      
  • Isolation: Concentrate under reduced pressure (

    
    ).
    
    • Crystallization: Dissolve the residue in hot Heptane (

      
      ), then cool slowly to 
      
      
      
      to induce crystallization.

Module 5: Troubleshooting Logic Flow

Troubleshooting Start Problem Detected Issue1 Low Conversion? Start->Issue1 Issue2 High Di-Bromo? Start->Issue2 Issue3 Product Decomposition? Start->Issue3 Action1 Check O2 exclusion Add 0.02 eq Initiator Issue1->Action1 Action2 Reduce NBS to 0.9 eq Lower Temp by 10C Issue2->Action2 Action3 Avoid acidic workup Keep Temp <40C Store in solution Issue3->Action3

Figure 2: Decision tree for rapid troubleshooting of common reaction failures.

References

  • Wohl-Ziegler Reaction Overview & Mechanism

    • Organic Chemistry Portal.[1] "Wohl-Ziegler Reaction."[1][2][3][4] Available at: [Link]

  • Solvent Effects in Bromination

    • Scientific Update (2022). "Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination." Available at: [Link]

  • Patent: Process for Preparation of Pyridine Derivatives (Solvent & Conditions)

    • World Intellectual Property Organization (WO2019145177A1). "Bromination of pyridine derivatives."[5][6][7][8][9] (Mentions Chlorobenzene/Acetonitrile).[9][10] Available at:

  • Stability & Self-Quaternization

Sources

Common impurities in commercial 2-(Bromomethyl)-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Purity Profiling, Handling, and Troubleshooting Guide[1]

Introduction: The "Hidden" Variables

As researchers, we often treat commercial building blocks as static inputs.[1] However, 2-(Bromomethyl)-5-chloropyridine is a dynamic electrophile.[1] Its benzylic bromide moiety makes it an excellent alkylating agent for drug discovery (e.g., in the synthesis of inhibitors for aldehyde oxidase), but this same reactivity renders it prone to specific degradation pathways.

This guide moves beyond the Certificate of Analysis (CoA). It details the structural causality of impurities—why they form, how to detect them, and how to remove them—ensuring your experimental data remains reproducible.

Part 1: Impurity Profiling (The "What" and "Why")

The purity of this compound is dictated by its synthesis (typically radical bromination of 2-methyl-5-chloropyridine) and its storage stability.[1]

Common Impurity Table
Impurity TypeChemical NameOrigin1H NMR Signature (CDCl3, approx.)Impact on Biology/Chem
Starting Material 2-Methyl-5-chloropyridineIncomplete Reactionδ 2.55 ppm (s, 3H, -CH3)Inert diluent; lowers effective molarity.[1]
Major Byproduct 2-(Dibromo methyl)-5-chloropyridineOver-bromination (Radical mechanism)δ 6.65 ppm (s, 1H, -CHBr2)Critical: Acts as a poison in nucleophilic substitutions; forms aldehydes upon workup.[1]
Degradant (5-Chloropyridin-2-yl)methanolHydrolysis (Moisture)δ 4.75 ppm (s, 2H, -CH2OH)Nucleophilic competition; reduces yield.[1]
Dimer 1,2-Bis(5-chloropyridin-2-yl)ethaneWurtz-type couplingδ 3.0-3.2 ppm (m, 4H, -CH2CH2-)Inert; difficult to remove by chromatography.[1]

Technical Insight: The Gem-dibromo impurity is the most insidious.[1] Because radical bromination is statistical, pushing the reaction to 100% conversion almost guarantees the formation of the di-bromo species. Commercial sources often contain 2–5% of this impurity unless rigorously purified.[1]

Part 2: Diagnostic Workflow

Before using a batch that has been stored for >3 months, or if you suspect contamination, follow this decision tree.

DiagnosticWorkflow Start User: Batch Verification Visual Visual Inspection: Is it a white/off-white solid? Start->Visual Sticky Observation: Yellow/Sticky/Oil Visual->Sticky No NMR 1H NMR Analysis (CDCl3) Visual->NMR Yes CheckH2O Check δ 4.75 ppm (Alcohol/Hydrolysis) Sticky->CheckH2O Suspect Hydrolysis NMR->CheckH2O CheckDiBr Check δ 6.65 ppm (Gem-dibromo) NMR->CheckDiBr ActionReject Action: Severe Degradation (Discard/Repurify) CheckH2O->ActionReject >5% ActionUse Action: Proceed with Experiment CheckH2O->ActionUse <1% ActionDry Action: Recrystallize (Heptane/EtOAc) CheckDiBr->ActionDry >3% CheckDiBr->ActionUse <1%

Caption: Diagnostic logic flow for assessing batch quality prior to synthesis.

Part 3: Troubleshooting & Purification Protocols

Issue 1: The "Sticky Solid" (Hydrolysis)

Symptoms: The material, originally a crystalline solid (mp ~45-50°C), has turned into a yellow gum or oil.[1] Cause: Exposure to atmospheric moisture.[1] The benzylic bromide is highly susceptible to S_N1 hydrolysis, releasing HBr (which autocatalyzes further degradation) and forming the alcohol.

Corrective Protocol: The "Wash and Dry"

  • Dissolve: Dissolve the crude material in Dichloromethane (DCM) (10 mL per gram).

  • Wash: Wash rapidly with cold saturated NaHCO3 (to neutralize HBr) followed by Brine.

    • Note: Do not prolong contact with the aqueous base, or you will accelerate hydrolysis.

  • Dry: Dry over anhydrous MgSO4, filter, and concentrate in vacuo at <30°C.

  • Result: If the alcohol content was low (<10%), this restores the solid.[1] If high, recrystallization is required.[1]

Issue 2: The "Stubborn Impurity" (Gem-Dibromo Removal)

Symptoms: NMR shows a singlet at ~6.6 ppm.[1] Elemental analysis shows high Bromine content.[1] Cause: Over-bromination during the manufacturing process.[1] This impurity has similar solubility to the product, making it difficult to separate by flash chromatography.

Corrective Protocol: Fractional Recrystallization

  • Solvent System: Heptane / Ethyl Acetate (10:1 ratio).[1]

  • Principle: The mono-bromo species crystallizes preferentially compared to the di-bromo species in non-polar hydrocarbons.[1]

Step-by-Step:

  • Place 5g of impure solid in a flask.

  • Add Heptane (25 mL) and heat to 60°C.

  • Add Ethyl Acetate dropwise until the solution becomes clear.[1]

  • Allow to cool slowly to Room Temperature (RT) with stirring.

  • Critical Step: Seed the solution with a pure crystal if available.[1] Cool to 0°C for 2 hours.[1]

  • Filter the white needles.[1] The mother liquor will contain the enriched di-bromo impurity.[1]

Part 4: Advanced Mechanistic Insight

Why is the Gem-dibromo impurity so persistent? It stems from the radical substitution kinetics.[1]

ReactionPathway SM Starting Material (Methyl) Radical Benzylic Radical Intermediate SM->Radical NBS/Initiator Product Product (Mono-Bromo) Radical->Product Br2 Impurity Impurity (Gem-Dibromo) Product->Impurity Over-reaction (k2 > k1 if uncontrolled)

Caption: Kinetic pathway showing the sequential bromination risk.

The "Polybromination" Trap: The introduction of the first Bromine atom withdraws electrons (inductive effect), which theoretically deactivates the position toward further radical abstraction. However, in high-temperature industrial reactors, local concentration hotspots of bromine lead to the second substitution. Once formed, the di-bromo compound behaves like a "masked aldehyde," complicating downstream nucleophilic substitutions.[1]

Part 5: FAQs

Q: Can I distill this compound? A: Not recommended. Benzylic bromides are thermally unstable.[1] Distillation often leads to polymerization or violent decomposition.[1] Vacuum sublimation is possible for small scales (<1g) but recrystallization is safer and more scalable.[1]

Q: It smells acrid. Is this normal? A: Yes. This compound is a lachrymator (tear gas agent), structurally similar to benzyl bromide.[1]

  • Safety: Always handle in a functioning fume hood.

  • Spill Cleanup: Do not wipe with water immediately.[1] Neutralize with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating potential before cleaning.

Q: I see a small peak at 10.0 ppm in my NMR. What is it? A: That is likely 5-chloropicolinaldehyde .[1]

  • Origin: It forms from the hydrolysis of the gem-dibromo impurity during your NMR sample preparation or workup. This confirms the presence of the di-bromo species in your bulk material.

References

  • Goswami, S., et al. "Process for the preparation of 2-(bromomethyl)pyridine derivatives via radical bromination."[1] Organic Process Research & Development, 2003.[1][2] (General methodology for halomethyl pyridines).

  • Sigma-Aldrich/Merck. "Product Specification: 2-(Bromomethyl)-5-chloropyridine."[1] (Verified for physical properties and handling codes).

  • PubChem Database. "Compound Summary: 2-(Bromomethyl)-5-chloropyridine."[1] .[1]

  • Clayden, J., et al. Organic Chemistry. Oxford University Press.[1] (Mechanistic grounding for radical substitution and benzylic hydrolysis).

Sources

Stability issues and degradation pathways of 2-(Bromomethyl)-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Assurance & Degradation Troubleshooting Product ID: 2-BM-5-CP (Internal Reference) CAS: 605681-01-4 (Free Base) / 1646152-49-9 (HBr Salt)

Introduction: The "Benzylic" Pyridine Challenge

Welcome to the Technical Support Center. You are likely here because your batch of 2-(Bromomethyl)-5-chloropyridine has changed color, lost potency, or turned into an insoluble gum.

As a Senior Application Scientist, I often see this compound mishandled. Structurally, it is a halomethyl pyridine . Chemically, it behaves like a "super-benzyl" halide. The nitrogen atom in the pyridine ring renders the exocyclic methylene group highly electrophilic, while simultaneously serving as a nucleophile itself. This duality creates a perfect storm for self-destruction via intermolecular quaternization , alongside the expected sensitivity to moisture.

This guide replaces standard SOPs with a logic-driven troubleshooting system designed to salvage your synthesis and prevent future loss.

Module 1: Critical Stability & Storage (The Emergency FAQ)

Q: My white powder has turned into a brown/black sticky solid. Is it recoverable? A: Likely No. This describes the end-stage of autocatalytic self-quaternization . The brown gum is a complex mixture of pyridinium oligomers (polymers).

  • The Mechanism: The pyridine nitrogen of Molecule A attacks the methylene carbon of Molecule B, displacing bromide. This creates a salt. The ionic strength increases, stabilizing further transition states, leading to a runaway polymerization.

  • The Verdict: If >10% has converted to gum, purification is often more expensive than replacement. Discard as halogenated organic waste.

Q: I see a white precipitate in my bottle stored at room temperature. What is it? A: This is likely the hydrolysis product (alcohol) or the HBr salt formed from degradation.

  • Cause: Moisture ingress hydrolyzes the C-Br bond, releasing HBr. The HBr then protonates the remaining starting material, forming the hydrobromide salt (which is white and less soluble in organic solvents).

  • Diagnostic: Check solubility. The HBr salt is water-soluble; the free base is not.

Q: What are the absolute storage requirements? A: Follow the "Cold-Dark-Dry" Protocol:

  • Temperature: -20°C is mandatory for long-term storage (>1 month). 2-8°C is acceptable for active use (<2 weeks).

  • Atmosphere: Store under Argon or Nitrogen. Never store in air.

  • Container: Amber glass with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or a secondary desiccant jar.

Module 2: Degradation Pathways (Mechanistic Deep Dive)

To troubleshoot effectively, you must understand how the molecule breaks down.

Pathway A: Hydrolysis (Moisture Sensitivity)

Water attacks the exocyclic carbon, displacing bromide.

  • Product: (5-chloropyridin-2-yl)methanol.

  • Kinetics: Fast in solution, moderate in solid state (surface reaction).

  • Byproduct: HBr (acid), which further catalyzes degradation.

Pathway B: Self-Quaternization (The "Suicide" Pathway)

This is the most common failure mode in concentrated solutions or neat solids.

  • Product: N-[(5-chloropyridin-2-yl)methyl]-2-(bromomethyl)-5-chloropyridinium bromide (Dimer)

    
     Oligomers.
    
  • Trigger: High concentration (>0.1 M), Heat, or Polar Aprotic solvents (like Acetonitrile) which stabilize the transition state.

Pathway Visualization

DegradationPathways Start 2-(Bromomethyl)- 5-chloropyridine Alcohol (5-chloropyridin-2-yl) methanol (Hydrolysis Product) Start->Alcohol Nucleophilic Subst. Dimer Pyridinium Salt (Dimer/Oligomer) Start->Dimer N-Alkylation (Self-Reaction) Water H₂O Ingress Water->Alcohol Heat Heat / High Conc. Heat->Dimer HBr HBr (Acid) Alcohol->HBr releases HBr->Start Protonates (Salt Formation)

Figure 1: Primary degradation pathways. Green path represents moisture damage; Red path represents thermal/concentration instability.

Module 3: Troubleshooting & Purification Protocols

Scenario 1: The "Haze" in Solution

  • Issue: You dissolved the compound in DCM or THF, and the solution is cloudy.

  • Diagnosis: The cloudiness is likely the HBr salt of the starting material (insoluble in DCM) or the pyridinium dimer .

  • Corrective Action:

    • Filter the solution through a 0.45 µm PTFE syringe filter.

    • Analyze the filtrate by TLC (Hexane/EtOAc 4:1).

    • If the filtrate is pure, use it immediately. The solid on the filter is the impurity.

Scenario 2: Low Yield in Nucleophilic Substitution

  • Issue: You are reacting 2-BM-5-CP with an amine, but yield is <50%.

  • Diagnosis: You likely used a nucleophilic solvent (MeOH, EtOH) or a solvent that promotes self-alkylation (Acetonitrile) without a base.

  • Protocol Adjustment:

    • Change Solvent: Switch to DCM or Toluene (non-polar solvents suppress self-alkylation).

    • Add Base First: Ensure your nucleophile or an auxiliary base (e.g., DIPEA, K2CO3) is present before adding the bromomethyl pyridine.

    • Temperature: Run the reaction at 0°C initially.

Scenario 3: Quantitative Data & Solvent Compatibility

SolventStability RatingRisk FactorRecommendation
Methanol / Ethanol 🔴 CriticalRapid Solvolysis (Ether formation)Avoid unless reacting immediately.
Water 🔴 CriticalHydrolysis to AlcoholStrictly Avoid.
Acetonitrile 🟡 CautionAccelerates Self-QuaternizationUse only for short times (<1 hr).
DMF / DMSO 🟡 CautionCan react (Vilsmeier-like / Oxidation)Avoid heating >40°C.
DCM / Chloroform 🟢 GoodLow reactivityPreferred for handling.
Toluene 🟢 ExcellentSuppresses ionic pathwaysBest for storage solutions.
Module 4: Analytical Diagnostics

How do you prove your compound is degrading? Use this self-validating checklist.

1. 1H NMR Diagnostics (CDCl3)

  • Intact Material: Look for the CH₂ (methylene) singlet around 4.50 - 4.60 ppm .

  • Hydrolysis (Alcohol): New singlet appears upfield, approx 4.70 - 4.80 ppm (shift due to -OH vs -Br). Note: Chemical shifts may vary slightly based on concentration.

  • Self-Alkylation: Look for broad multiplets in the aromatic region and new methylene signals significantly downfield (>5.5 ppm) due to the positive charge on the nitrogen.

2. LC-MS Diagnostics

  • Target Mass: 205/207 Da (M+H) for C6H5BrClN.

  • Hydrolysis Impurity: 144 Da (M-Br+OH).

  • Dimer Impurity: ~330-332 Da (Mass of two pyridine units minus Br).

Diagnostic Workflow

Diagnostics Sample Suspect Sample Visual Visual Inspection Sample->Visual Brown Brown/Black Gum Visual->Brown Yes White White Solid Visual->White Yes Shift3 Broad Aromatic Signals (Polymer) Brown->Shift3 Confirm with NMR NMR Run 1H NMR (CDCl3) White->NMR Shift1 CH2 at ~4.5 ppm Sharp Singlet NMR->Shift1 Pure Shift2 CH2 at ~4.7 ppm (Alcohol) NMR->Shift2 Hydrolyzed

Figure 2: Decision tree for assessing sample purity.

References
  • PubChem. (n.d.).[1] 2-(Bromomethyl)-5-chloropyridine | C6H5BrClN.[1] National Library of Medicine. Retrieved January 28, 2026, from [Link]

(Note: While specific degradation kinetics for this exact isomer are proprietary or less common in public literature, the mechanisms described above are chemically fundamental to all 2-(halomethyl)pyridines.)

Sources

Troubleshooting low yields in nucleophilic substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: NS-SUB-001 Subject: Troubleshooting Low Yields in


, 

, and

Workflows

Triage Station: Diagnostic Protocol

User Query: "My yield is <10%. I don't know if the reaction died or if I'm fighting a side reaction. Where do I start?"

Scientist Response: Before optimizing, we must identify the operative mechanism. A common failure mode is forcing an


 reaction on a substrate that sterically demands 

, or vice-versa. Use the decision matrix below to verify your reaction design against thermodynamic reality.
Diagnostic Flowchart: Mechanism Identification

SN_Diagnostic Start Start: Analyze Substrate Substrate Substrate Type? Start->Substrate Methyl_Primary Methyl / Primary (1°) Substrate->Methyl_Primary Secondary Secondary (2°) Substrate->Secondary Tertiary Tertiary (3°) Substrate->Tertiary Aryl Aryl / Vinyl Substrate->Aryl SN2 Mechanism: SN2 Risk: Steric Hindrance Methyl_Primary->SN2 Unimpeded Nucleophile Nucleophile Strength? Secondary->Nucleophile SN1 Mechanism: SN1 Risk: Carbocation Rearrangement Tertiary->SN1 Stable Carbocation SNAr Mechanism: SNAr Req: EWG ortho/para Aryl->SNAr If EWG Present NoRxn No Reaction / Elimination Aryl->NoRxn No EWG Strong_Nuc Strong (e.g., RS-, I-, CN-) Nucleophile->Strong_Nuc Weak_Nuc Weak (e.g., H2O, ROH) Nucleophile->Weak_Nuc Solvent Solvent Type? Strong_Nuc->Solvent Weak_Nuc->SN1 Solvent->SN2 Polar Aprotic Solvent->SN1 Polar Protic

Caption: Decision matrix for determining the dominant nucleophilic substitution mechanism based on substrate sterics and nucleophile strength.

Issue: "The Reaction is Too Slow / No Conversion"

Diagnosis: Kinetic Inhibition. Root Cause: The nucleophile is either solvated ("caged") or the leaving group (LG) is too basic to detach.

The "Naked Nucleophile" Effect

In Polar Protic solvents (MeOH,


), hydrogen bonding stabilizes anionic nucleophiles, effectively creating a "solvent cage" that reduces reactivity. In Polar Aprotic  solvents (DMSO, DMF, Acetone), the nucleophile is "naked" and significantly more reactive [1].[1]

Data: Solvent Effects on Nucleophilicity (Halides)

Solvent Type Trend (Most to Least Reactive) Reason

| Polar Protic (


, MeOH) | 

| Small ions (

) are tightly solvated (caged) by H-bonds. Large ions (

) are polarizable and shed solvent easily. | | Polar Aprotic (DMSO, Acetone) |

| No H-bonding. Nucleophilicity correlates directly with basicity.

becomes a "super nucleophile." |
Protocol A: The Finkelstein Reaction (Leaving Group Swap)

If your LG is poor (e.g., alkyl chloride), use this equilibrium-driven protocol to swap it for a better LG (iodide) in situ [2].

Mechanism:



(Driven by the precipitation of NaCl in acetone).
  • Preparation: Dissolve alkyl chloride/bromide (1.0 equiv) in dry acetone (0.5 M concentration).

  • Reagent: Add Sodium Iodide (NaI) (1.5 – 2.0 equiv). Note: NaI is soluble in acetone; NaCl/NaBr are not.[2][3][4]

  • Reaction: Reflux under inert atmosphere (

    
    /Ar) for 2–12 hours.
    
  • Visual Check: Look for a white precipitate (NaCl/NaBr). This confirms the forward reaction is proceeding.

  • Workup: Filter off the solid salt. Concentrate the filtrate. The resulting alkyl iodide is highly reactive and can be used immediately in the subsequent substitution step without extensive purification.

Issue: "I Have a Mess of Alkenes (Elimination Side Products)"

Diagnosis: Basicity vs. Nucleophilicity Conflict. Root Cause: Your nucleophile is acting as a base, abstracting a


-proton and triggering Elimination (

) rather than Substitution (

).
Troubleshooting Guide

The key is to decouple basicity (thermodynamic affinity for


) from nucleophilicity (kinetic affinity for Carbon).
  • Temperature Control: Elimination has a higher activation energy than substitution. Lower the temperature. Running an

    
     at 
    
    
    
    rather than reflux often suppresses
    
    
    significantly.
  • Sterics: A bulky base (e.g., t-Butoxide) is a poor nucleophile due to steric clash but an excellent base for elimination. Switch to "slim" nucleophiles (e.g., Azide

    
    , Cyanide 
    
    
    
    , Thiolates
    
    
    ).

Reference Table: Nucleophile vs. Base Selection

Reagent Nucleophilicity Basicity Primary Outcome

|


, 

,

| High | Low | Clean

(Ideal) | |

,

| High | High | Competition (

on 1°,

on 2°/3°) | |

| Low | High | Elimination (

) | |

,

| Low | Low |

/

Mixture
(Solvolysis) |

Issue: "My Reagents Won't Mix (Heterogeneous Phases)"

Diagnosis: Phase Incompatibility. Root Cause: The organic substrate is lipophilic, but the nucleophilic salt (e.g., NaCN) is only water-soluble.[5] They cannot collide to react.

Protocol B: Phase Transfer Catalysis (PTC)

Instead of using high-boiling, hard-to-remove solvents like DMSO, use a biphasic system (Water/DCM or Water/Toluene) with a catalyst [3].

Mechanism: A quaternary ammonium salt (


) acts as a shuttle, transporting the anion from the aqueous phase into the organic phase.
PTC Workflow Diagram

PTC_Cycle cluster_Organic Organic Phase (Lipophilic) cluster_Aqueous Aqueous Phase (Hydrophilic) Q_Nu_Org [Q+ Nu-] Product R-Nu Q_Nu_Org->Product Reaction Q_LG_Org [Q+ LG-] Q_Nu_Org->Q_LG_Org  Generates Substrate R-LG Substrate->Product Attack Q_LG_Aq [Q+ LG-] Q_LG_Org->Q_LG_Aq Transfer Na_Nu Na+ Nu- (Salt) Q_Nu_Aq [Q+ Nu-] Na_Nu->Q_Nu_Aq Q_LG_Aq->Q_Nu_Aq Ion Exchange Q_Nu_Aq->Q_Nu_Org Transfer

Caption: The catalytic cycle of Phase Transfer Catalysis (PTC). The Q+ catalyst shuttles the nucleophile (Nu-) into the organic phase and returns the leaving group (LG-) to the aqueous phase.

Standard PTC Protocol:

  • Solvent: Mix substrate in Toluene or DCM. Dissolve nucleophile salt (excess) in Water. Combine phases (emulsion).

  • Catalyst: Add 1–5 mol% of TBAB (Tetrabutylammonium bromide) or Aliquat 336 .

  • Agitation: Vigorous stirring is critical to maximize interfacial area.

  • Benefit: Reaction occurs in the organic phase where the anion is poorly solvated (highly reactive), often boosting yields from <5% to >90% [4].

Advanced Case: (Nucleophilic Aromatic Substitution)

User Query: "I'm trying to substitute a halogen on a benzene ring. Why is my Iodine substrate failing while Fluorine works?"

Scientist Insight:


 does not  follow 

rules. The rate-determining step is the attack of the nucleophile on the ring to form the Meisenheimer complex, not the breaking of the C-X bond [5].[6]
  • The Fluorine Effect: Because Fluorine is highly electronegative, it pulls electron density from the ring, making the carbon more susceptible to nucleophilic attack. The strong C-F bond breaks fast enough in the second step that it doesn't hinder the rate.

  • Reactivity Order (

    
    ): 
    
    
    
    (Reverse of
    
    
    ).
  • Requirement: You MUST have an Electron Withdrawing Group (EWG) like

    
    , 
    
    
    
    , or
    
    
    in the Ortho or Para position to stabilize the negative charge intermediate.

Optimization Tip: If yield is low, ensure your EWG is properly positioned. A meta-EWG provides almost no stabilization for the Meisenheimer complex.

References

  • Chemistry LibreTexts. (2021). Polar Protic and Aprotic Solvents Favor SN1 and SN2 Reactions.[7][8][9]Link

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction.[2][3]Link

  • Starks, C. M. (1971). Phase-transfer catalysis.[5][10][11] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. Link (Contextual citation via search result 1.12)

  • OperaChem. (2023). Phase transfer catalysis (PTC).[5]Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism.[12]Link

Sources

Managing exothermic reactions during the synthesis of pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Thermal Challenge: Pyridine Synthesis

Synthesizing pyridine derivatives—whether via the Hantzsch condensation , Chichibabin cyclization , or N-oxidation —places you at the intersection of high structural stability and volatile thermodynamics. The formation of the pyridine ring and its functionalization often involves highly exothermic steps (


) that can rapidly exceed the cooling capacity of standard batch reactors.

As researchers, we often underestimate the Adiabatic Temperature Rise (


)  during scale-up. A reaction that warms slightly in a 50 mL flask can become a thermal runaway event in a 5 L reactor due to the decrease in surface-area-to-volume ratio.

This guide addresses the critical thermal risks in pyridine chemistry, providing self-validating control strategies to protect both your molecule and your team.

Part 1: Critical Process Controls (Q&A)

Q1: How do I prevent thermal runaway during the addition of oxidants for Pyridine N-Oxide synthesis?

The Hazard: The oxidation of pyridines using peracids (e.g., m-CPBA) or Hydrogen Peroxide (


) is violently exothermic. The dissociation enthalpy of the N–O bond alone is approximately 250–260 kJ/mol , meaning the formation releases significant energy. Furthermore, metal ions (Fe, Cu) often present in crude pyridine mixtures can catalyze the explosive decomposition of 

.

The Solution: The "Dose-Controlled" Regime You must operate in a regime where the reaction rate is limited by the feed rate, not the kinetics. This prevents reagent accumulation.

  • Calculate

    
    :  Before scaling, calculate the adiabatic temperature rise. If 
    
    
    
    , a single-shot addition is unsafe.
  • Implement Temperature-Limited Dosing: Use a dosing pump interlocked with a temperature sensor (see Diagram 1). If the reactor temperature (

    
    ) exceeds the setpoint (
    
    
    
    ) by 2°C, the pump must stop automatically.
  • Peroxide Quench Protocol: Never distill a reaction mixture containing active peroxides. Always test with starch-iodide paper and quench with sodium thiosulfate (

    
    )  or sodium sulfite (
    
    
    
    )
    until the test is negative.

Expert Insight: "If you stop the feed and the temperature continues to rise, you have accumulation . This is a warning sign of potential runaway. Resume dosing only after the temperature drops and stabilizes."

Q2: My Hantzsch synthesis yield drops significantly upon scale-up. Is this a thermal issue?

The Hazard: The Hantzsch dihydropyridine synthesis is a multi-component condensation (aldehyde +


-keto ester + ammonia).[1] While often refluxed, the initial mixing is exothermic. On a large scale, inefficient heat removal creates "hot spots" that favor side reactions (e.g., polymerization or decomposition of the sensitive dihydropyridine intermediate) rather than the desired cyclization.

The Solution: Continuous Flow or Active Heat Management

  • Switch to Flow Chemistry: For pyridine synthesis, microreactors are superior to batch vessels. The high surface-to-volume ratio allows for rapid dissipation of the heat of condensation, permitting higher concentrations and cleaner profiles.

  • Staged Addition (Batch): If flow is unavailable, do not mix all components at once. Add the ammonia source (often the trigger for the exotherm) slowly to the aldehyde/ester mixture under strict cooling.

  • Solvent Reflux as Heat Sink: Operate at the boiling point of a solvent (e.g., ethanol) only if the condenser capacity is verified to handle the maximum boil-up rate. The phase change (liquid

    
     vapor) acts as a thermal buffer.
    
Q3: What are the specific risks of the Chichibabin reaction?

The Hazard: The Chichibabin reaction involves heating pyridine with sodium amide (


) to form 2-aminopyridine. This releases hydrogen gas (

) and is performed at high temperatures (>100°C).
  • Risk 1:

    
     is water-reactive and can form explosive peroxides if stored improperly.
    
  • Risk 2: The evolution of

    
     gas in a closed or poorly vented system can lead to rapid over-pressurization.
    

The Solution:

  • Inert Atmosphere: Strictly exclude moisture and oxygen.

  • Gas Evolution Management: Ensure the reactor vent line is sized to handle the maximum theoretical gas evolution rate. Use a bubbler to monitor

    
     release rates visually.
    

Part 2: Troubleshooting & Data

Thermodynamic Risk Profile of Pyridine Reactions
Reaction TypePrimary HazardEst.[2] Enthalpy / RiskCritical Control
Pyridine N-Oxidation Explosive decomposition of oxidantHigh (

for N-O)
Peroxide test & Quench; Temp-limited dosing.
Hydrogenation

pressure & Exotherm

High-pressure reactor; Catalyst inerting.
Hantzsch Synthesis Thermal runaway; Side productsModerate to High (Condensation)Flow chemistry; Slow addition of amine source.
Chichibabin

gas release; Water reactivity
High T (>100°C); Flammable GasVent sizing; Anhydrous conditions (

).
Troubleshooting Guide
Symptom Probable Cause Corrective Action
Temp rises after dosing stops Reagent Accumulation. The reaction is slower than the addition rate, causing unreacted material to build up.STOP immediately. Increase cooling. Do not restart feed until

returns to baseline. Check catalyst activity.
Pressure spike during oxidation Decomposition.

or peracid is decomposing into

gas, likely catalyzed by metals.
Emergency Vent. Check for metal contamination in starting material. Use a chelating agent (e.g., EDTA).
Low yield in Hantzsch scale-up Thermal degradation. "Hot spots" in the reactor destroyed the dihydropyridine intermediate.Improve Mixing. Use an impeller with higher torque/flow. Switch to semi-batch addition or continuous flow.
Peroxide test positive after workup Incomplete Quench. Residual oxidant transferred to organic phase.Re-Quench. Add saturated

and stir vigorously for >30 mins. Do not concentrate until negative.

Part 3: Visualization of Safety Protocols

Diagram 1: Temperature-Limited Dosing Control Loop

This self-validating system prevents accumulation by physically cutting off the reagent feed if the cooling capacity is exceeded.

DosingControl Reactor Reactor (Pyridine + Catalyst) TempSensor Temp Sensor (RTD/Thermocouple) Reactor->TempSensor  T_process   Controller PID Controller (Logic: If T > Setpoint, Stop) TempSensor->Controller  Signal   Pump Dosing Pump (Oxidant Feed) Controller->Pump  On/Off Signal   Cooling Cooling Jacket (Chiller) Controller->Cooling  Valve Control   Pump->Reactor  Reagent Addition  

Caption: A closed-loop feedback system. The pump is interlocked with the temperature sensor. If the reactor temperature exceeds the safety limit, the pump halts immediately to prevent thermal runaway.

Diagram 2: Safe N-Oxidation Workflow

A step-by-step logic flow for handling high-energy oxidations.

NOxidation Start Start: Pyridine Substrate Check Check Metal Content (Avoid catalytic decomp) Start->Check Dosing Controlled Dosing (mCPBA / H2O2) Check->Dosing Monitor Monitor Temp & O2 Evolution Dosing->Monitor  Exotherm   Monitor->Dosing  Stable   EndDose Dosing Complete Monitor->EndDose  Complete   Quench Quench: Na2S2O3 / Na2SO3 EndDose->Quench Test Starch-Iodide Test Quench->Test Test->Quench  Positive (Purple)   Workup Safe Workup / Extraction Test->Workup  Negative (White)  

Caption: Workflow for Pyridine N-Oxidation. Note the critical loop at the "Starch-Iodide Test" phase—proceeding without a negative test is a major safety violation.

References

  • American Chemical Society (ACS). Pyridine. ACS Molecule of the Week. [Link]

  • National Institute of Standards and Technology (NIST). Pyridine: Gas phase thermochemistry (Enthalpy of Hydrogenation). NIST Chemistry WebBook. [Link]

  • Health and Safety Executive (HSE). Chemical reaction hazards and the risk of thermal runaway (INDG254). [Link]

  • Organic Syntheses. Pyridine-N-Oxide (Safety & Handling). Org.[3] Synth. 1953, 33, 79. [Link]

  • Chemical & Engineering News. Safety Letters: Hantzsch Ester Synthesis Hazards. [Link]

Sources

Technical Support Center: Handling & Stability of 2-(Bromomethyl)-5-chloropyridine

[1][2]

Product: 2-(Bromomethyl)-5-chloropyridine CAS: 6619-23-4 (Free Base) / 1646152-49-9 (Hydrobromide Salt) Chemical Class: Halomethyl Pyridine / Heterocyclic Alkyl Halide Primary Hazard: Lachrymator / Corrosive (

12

The Reactivity Profile: Why This Reagent Fails

To troubleshoot effectively, you must understand the electronic environment of the molecule. 2-(Bromomethyl)-5-chloropyridine is not merely a "benzyl bromide analog"; it is significantly more reactive due to the pyridine ring.[1]

  • The "Super-Electrophile" Effect: The pyridine nitrogen is electron-withdrawing (inductive effect), pulling electron density away from the exocyclic methyl group.[1][2] This makes the

    
     bond weaker and the methylene carbon highly susceptible to nucleophilic attack (
    
    
    ).[1]
  • The Self-Destruct Mechanism (Auto-Quaternization): In its free base form, the molecule contains both a nucleophile (the pyridine nitrogen) and an electrophile (the bromomethyl group).[1][2] If left in solution or as a neat oil at room temperature, Molecule A will attack Molecule B, leading to rapid polymerization (formation of a dark, insoluble tar).[1]

Critical Incompatibility Matrix

This table summarizes reagents and materials that cause immediate failure or safety hazards.

Incompatible AgentInteraction TypeOutcomeVisual Indicator
Moisture / Water HydrolysisFormation of 2-(hydroxymethyl)-5-chloropyridine + HBr gas .[1][2]White fumes, pH drop, solid clumping.
Strong Bases (NaOH, KOH)DegradationPromotes rapid polymerization (tars) or elimination.[1][2]Solution turns black/brown rapidly.
Nucleophilic Solvents (DMSO, DMF, MeOH)SolvolysisSlow displacement of Bromine by solvent (e.g., oxidation by DMSO).[1][2]Loss of potency over time (visible by NMR).[1]
Oxidizing Agents OxidationN-oxide formation or ring degradation.[1][2]Exotherm, color change.[2]
Metals (Fe, Al)CorrosionThe HBr generated from trace hydrolysis corrodes metal spatulas/needles.[1][2]Pitting on equipment, metal contamination.[2]

Troubleshooting Guide: Common Failure Scenarios

Scenario A: "The white powder turned into a black/brown sticky mess."
  • Diagnosis: Auto-Quaternization (Polymerization). [1][2]

  • Cause: The compound was likely stored as a free base at room temperature or exposed to moisture which lowered the energy barrier for self-reaction.[2]

  • Mechanism: The pyridine nitrogen of one molecule attacked the methylene group of another.

  • Solution: This is irreversible.[2][3] Discard the batch.

  • Prevention: Always store as the Hydrobromide Salt if possible.[2] If using the free base, store at -20°C and use immediately upon thawing.

Scenario B: "I see white fumes when I open the bottle."
  • Diagnosis: Hydrolysis releasing Hydrogen Bromide (HBr). [1][2]

  • Cause: Moisture ingress has hydrolyzed the

    
     bond.[1]
    
  • Chemistry:

    
    
    
  • Risk: HBr is corrosive to lungs and equipment.[2]

  • Corrective Action: Purge the container with Argon immediately.[2] If the solid is still free-flowing, it may be salvageable (check NMR).[1] If clumped, hydrolysis is significant.

Scenario C: "My yield is low when running reactions in DMF."
  • Diagnosis: Solvent Competition.

  • Cause: DMF is a weak nucleophile but can react with highly reactive alkyl halides (like this one) over long reaction times or elevated temperatures (Vilsmeier-Haack type intermediates).[1][2]

  • Solution: Switch to non-nucleophilic, polar aprotic solvents like Acetonitrile (MeCN) or THF for substitution reactions.[1][2]

Visualizing the Degradation Pathways

The following diagram illustrates the "Decision Tree" of the molecule's fate depending on the environment.

GCompound2-(Bromomethyl)-5-chloropyridineAlcoholAlcohol + HBr(Degradation)Compound->AlcoholHydrolysisPolymerPyridinium Salt Polymer(Black Tar)Compound->PolymerSelf-QuaternizationProductDesired DrugIntermediateCompound->ProductSN2 ReactionWaterMoisture / H2OWater->AlcoholBaseFree Base Form(Room Temp)Base->PolymerNucleophileTarget Amine(Controlled)Nucleophile->Product

Figure 1: Reaction and degradation pathways.[1][2] Red/Yellow paths indicate instability; Green indicates the desired synthetic route.

Standard Operating Procedures (SOPs)

Protocol 1: Purity Verification (Self-Validating System)

Before committing valuable starting materials, validate the integrity of the 2-(Bromomethyl)-5-chloropyridine.[1][2]

  • Sampling: Take ~5 mg of the solid under an inert atmosphere (Glovebox or N2 cone).

  • Solvent: Dissolve in

    
      (Chloroform-d) or 
    
    
    (Acetonitrile-d3).[1][2] Avoid DMSO-
    
    
    if possible to prevent rapid in-tube reaction.[1]
  • Key Marker Analysis:

    • Target Peak (

      
      ):  Look for a singlet around 4.4 – 4.6 ppm .
      
    • Impurity Peak (

      
      ):  Hydrolysis product appears shifted (typically 4.7 – 4.8 ppm  depending on concentration/H-bonding).[1]
      
    • Impurity Peak (Aldehyde): If oxidized, a peak at ~10 ppm (CHO) will appear.[1][2]

  • Decision: If

    
     integral is >5%, purify or recrystallize.
    
Protocol 2: Safe Handling & Quenching

WARNING: This compound is a potent lachrymator (tear gas).[1][2]

  • PPE: Double nitrile gloves, lab coat, safety goggles.[2] Work exclusively in a fume hood.

  • Weighing: Do not use metal spatulas (corrosion risk).[1][2] Use glass or plastic disposable spatulas.

  • Quenching Spills:

    • Do NOT wipe up with water (releases HBr gas).[1]

    • Cover spill with a mixture of Sand and Sodium Carbonate (

      
      ) .
      
    • Slowly add dilute aqueous ammonia (5%) to the solid mix to convert the alkyl bromide to the amine/alcohol safely while neutralizing acid.

Frequently Asked Questions (FAQs)

Q: Can I store the solution in THF overnight? A: Only if the THF is anhydrous and the solution is kept at -20°C. At room temperature, even in THF, the free base can slowly self-react.[1][2] It is always safer to store the dry solid.

Q: Why is the Hydrobromide salt preferred over the Free Base? A: In the salt form (HBr salt), the pyridine nitrogen is protonated (

121

Q: I need to use a base in my reaction. Which one is compatible? A: Use non-nucleophilic bases like DIPEA (Hünig's base) or 2,6-Lutidine .[1][2] Avoid primary amines or strong inorganic hydroxides unless they are the intended reactant, as they will cause side reactions. Add the base slowly at 0°C.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22270525, 2-(Bromomethyl)-5-chloropyridine.[1][2] Retrieved from [Link][1][2]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications.[2] Wiley-VCH.[1] (Authoritative text on Pyridine reactivity and alkylation risks).

Technical Support Center: Pilot Scale Synthesis of 2-(Bromomethyl)-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Path

You are accessing the technical guide for scaling the synthesis of 2-(bromomethyl)-5-chloropyridine (Target). This is a classic but hazardous Wohl-Ziegler radical bromination of 2-methyl-5-chloropyridine using N-Bromosuccinimide (NBS) or Bromine (


).

Why this fails at pilot scale: At the bench (gram scale), thermal control is trivial. At pilot scale (kg scale), the induction period (delay in radical formation) can lead to reagent accumulation followed by a thermal runaway. Furthermore, the product is a potent lachrymator and hydrolytically unstable, turning into the alcohol impurity upon contact with ambient moisture.

This guide prioritizes Process Safety and Selectivity Control (Mono- vs. Di-bromination).

Module 1: Reaction Optimization (The "Make" Phase)

Visualizing the Reaction Pathway

The following diagram illustrates the competitive kinetics you must manage. The goal is to maximize the green node while suppressing the red nodes.

ReactionPathway Start 2-Methyl-5-chloropyridine (Precursor) Radical Benzylic Radical (Intermediate) Start->Radical Initiation (AIBN/Light) Endothermic Product 2-(Bromomethyl)-5-chloropyridine (TARGET) Radical->Product + Br• / - HBr Exothermic DiBromo 2-(Dibromomethyl)-5-chloropyridine (Over-brominated Impurity) Product->DiBromo Excess NBS/Br2 Over-reaction Hydrolysis 5-chloro-2-pyridylmethanol (Hydrolysis Impurity) Product->Hydrolysis + H2O Moisture ingress

Figure 1: Kinetic pathway showing the critical competition between product formation, over-bromination, and hydrolysis.

Troubleshooting: Reaction Kinetics & Selectivity

Q1: The reaction temperature is at setpoint (


), but conversion hasn't started after 2 hours. Should I add more initiator? 

A: STOP. Do NOT add more initiator immediately. This is the "Induction Trap." You likely have a build-up of unreacted NBS and initiator. If you add more AIBN now, you risk a sudden, massive consumption of the accumulated NBS, leading to a thermal runaway.

  • Root Cause: Oxygen inhibition (radicals are quenched by dissolved

    
    ) or "wet" solvent.
    
  • Corrective Action:

    • Verify nitrogen sparging (degassing) was sufficient.

    • Increase agitation speed to improve heat transfer.

    • Slowly ramp temperature by

      
      .
      
    • If no exotherm is observed after 30 mins, sample for HPLC. Only if NBS is fully intact, dose a fractional amount of initiator (10% of original load) dissolved in solvent.

Q2: My HPLC shows 15% dibromo-impurity. How do I remove it downstream?

A: You generally cannot remove it efficiently at scale. The physical properties (solubility/boiling point) of the mono- and di-bromo species are too similar for standard crystallization or distillation without significant yield loss or thermal degradation.

  • The Fix (Process Control): You must prevent it during the reaction.

    • Stoichiometry: Never use 1.0 equivalent of NBS. Target 0.85 to 0.90 equivalents . It is better to leave 10% unreacted starting material (which can be washed away or recovered) than to generate 10% dibromo impurity.

    • Endpoint: Quench the reaction immediately when the mono-bromo peak maximizes, even if starting material remains.

Module 2: Process Safety & Engineering (The "Scale" Phase)

Pilot Plant Workflow Configuration

Safe handling of lachrymators requires specific engineering controls.

PilotWorkflow Reactor Glass-Lined Reactor (N2 Inertion + Scrubber) Filter Enclosed Nutsche Filter (Succinimide Removal) Reactor->Filter Slurry Transfer (Gravity/N2 Push) Quench Phase Separator (Aq. Bicarb Wash) Filter->Quench Filtrate (Product in Org Phase) Waste Waste Stream (Succinimide/HBr) Filter->Waste Solid Succinimide Dryer Vacuum Dryer (< 40°C) Quench->Dryer Organic Phase Quench->Waste Aqueous Waste

Figure 2: Process flow designed to minimize operator exposure to the lachrymatory product.

Troubleshooting: Safety & Exotherms

Q3: We are seeing severe corrosion on the stainless steel reactor baffles.

A: Switch to Glass-Lined or Hastelloy equipment. Even though NBS is a solid, the reaction generates HBr (Hydrogen Bromide) as a byproduct. In the presence of trace moisture, this forms hydrobromic acid, which eats 304/316 stainless steel.

  • Protocol: Ensure the reactor is Glass-Lined Steel (GLS). If GLS is unavailable, add a solid base (like

    
     or 
    
    
    
    ) to the reaction slurry to scavenge HBr in situ, though this may alter the radical kinetics.

Q4: Can we replace Carbon Tetrachloride (


) with something greener? 

A: Yes, but be careful with polarity.


 is banned/restricted.
  • Recommended Replacement: Chlorobenzene or Trifluorotoluene . These are non-polar enough to support the radical mechanism but have high boiling points suitable for initiation.

  • Avoid: Toluene (benzylic H atoms will compete for bromination), THF (will polymerize/react), or DMF (can react violently with NBS at high temps).

  • Caution: Acetonitrile (

    
    ) is often used but can be too polar, slowing the radical chain propagation and solubilizing the succinimide byproduct, making filtration difficult [1].
    

Module 3: Isolation & Quality Control (The "Isolate" Phase)

Troubleshooting: Product Stability

Q5: The final product is turning pink/purple after drying. Is the batch ruined?

A: It is degrading. Act fast. The pink color indicates the liberation of free bromine (


) and HBr, likely due to autocatalytic decomposition.
  • Immediate Action: Re-dissolve in a non-polar solvent (DCM or Chlorobenzene) and wash with cold 5% Sodium Thiosulfate (to quench

    
    ) followed by Sodium Bicarbonate.
    
  • Storage: Store the solid at -20°C under Argon. Do not store at room temperature for extended periods.

  • Stabilization: For pilot batches, it is often safer to telescope (use the solution directly) into the next step (e.g., amination or etherification) rather than isolating the unstable solid [2].

Q6: Operators are reporting eye irritation despite wearing full PPE.

A: Vapor breakthrough. Review containment. 2-(Bromomethyl)-5-chloropyridine is a severe lachrymator (tear gas agent).

  • Protocol Check:

    • Are you using double-gloving (Nitrile under Laminate)?

    • Is the filter cake (succinimide) being washed with solvent? The cake often traps product.

    • Neutralization: Keep a spray bottle of 10% aqueous ammonia or polysulfide solution nearby to neutralize spills immediately (converts the lachrymator to a non-volatile amine/sulfide).

Summary of Critical Parameters

ParameterTarget RangeConsequence of Deviation
NBS Equivalents 0.85 – 0.90 eq> 1.0 eq: Irreversible formation of dibromo-impurity.
Temperature

(Solvent dependent)
< 60^\circ C: Reaction stalls (accumulation). > 90^\circ C: Degradation/Tars.
Atmosphere Nitrogen/Argon (Strict)Oxygen: Quenches radicals, causes induction delays.
Solvent Water < 0.05% (KF)Water: Hydrolysis to alcohol; corrosion of reactor.

References

  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Source: Organic Process Research & Development (ACS). Context: Discusses the thermal hazards of NBS and solvent incompatibilities (specifically DMSO/DMF hazards). URL:[Link]

  • Manufacturing Process Development for Belzutifan: A Continuous Flow Visible-Light-Induced Benzylic Bromination. Source: Organic Process Research & Development (ACS). Context: Details the specific instability of benzylic bromides and the strategy of "telescoping" to avoid isolation. URL:[Link]

  • Process for preparation of 2-chloro-5-chloromethyl pyridine.
  • Thermal Stability Kinetics of Pyridyl Porphyrins (Analogue Stability). Source: ResearchGate. Context: Provides kinetic data on the degradation of N-alkylpyridyl derivatives, relevant for storage conditions. URL:[Link]

Disclaimer: This guide is for qualified chemists. Always conduct a Differential Scanning Calorimetry (DSC) test on your specific reaction mixture before scaling up to pilot volumes.

Monitoring reaction progress of 2-(Bromomethyl)-5-chloropyridine via TLC or LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 2B5CP-MON-001 Subject: Reaction Monitoring & Stability Analysis for 2-(Bromomethyl)-5-chloropyridine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

⚠️ Safety & Handling Priority

CRITICAL WARNING: 2-(Bromomethyl)-5-chloropyridine is a potent lachrymator and alkylating agent. It causes severe eye and skin irritation.[1]

  • Containment: All TLC spotting and LC-MS sample preparation must be performed inside a functioning fume hood.

  • Decontamination: Quench spills immediately with dilute aqueous ammonia or 1M NaOH to hydrolyze the bromide.

Module 1: TLC Monitoring (The "Quick Check")

The Challenge: Instability on Silica

Users frequently report that the product spot "disappears" or streaks badly on silica gel plates. This is due to two factors:

  • Silanol Acidity: The acidic surface of silica gel (

    
    ) can catalyze the degradation of the benzylic bromide.
    
  • Pyridine Interaction: The basic nitrogen of the pyridine ring interacts with silanols, causing tailing.

Optimized TLC Protocol

Objective: Rapid separation without degradation.

ParameterRecommendationRationale
Stationary Phase Neutralized Silica or AluminaStandard silica is too acidic.
Mobile Phase Hexane : EtOAc (80:20 to 70:30)Non-polar enough to move the starting material, polar enough to elute the product.
Visualization UV (254 nm) The pyridine ring absorbs strongly. Avoid chemical stains that require heat (degradation risk).[2][3]
Reference Standard Run co-spot with 2-methyl-5-chloropyridineEssential to distinguish product from starting material (SM).
Troubleshooting Guide: TLC

Q: My product spot is streaking from the baseline to the solvent front.

  • Cause: Interaction between the pyridine nitrogen and acidic silica.

  • Fix: Pre-treat the TLC plate.[3][4] Dip the plate in a solution of 5% Triethylamine in Hexane and let it dry completely before spotting. This neutralizes the active sites.

    • Note: Do not add amine directly to the eluent if the run time is long, as it may react with the alkyl bromide to form a quaternary ammonium salt.

Q: I see a new spot at the baseline that wasn't there before.

  • Cause: Hydrolysis on the plate. The benzylic bromide has converted to the alcohol (2-(hydroxymethyl)-5-chloropyridine), which is much more polar.

  • Fix: Switch to Alumina (Basic) plates or reduce the time the compound spends on the silica.

Visualization Logic (DOT Diagram)

TLC_Logic cluster_Interp Interpretation Start Start TLC Analysis Check_Plate Check Plate Type Start->Check_Plate Standard_Silica Standard Silica? Check_Plate->Standard_Silica Streak Does it Streak? Standard_Silica->Streak Yes Run Elute: Hex/EtOAc (8:2) Standard_Silica->Run No (Alumina) PreTreat Pre-wash plate with 5% Et3N/Hexane Streak->PreTreat Yes Streak->Run No PreTreat->Run Visualize Visualize UV 254nm Run->Visualize Result1 Spot Rf ~0.4 (Product) Visualize->Result1 Result2 Spot Rf ~0.6 (Starting Material) Visualize->Result2 Result3 Baseline Spot (Hydrolysis Artifact) Visualize->Result3

Caption: Decision tree for optimizing TLC conditions to minimize streaking and artifact formation.

Module 2: LC-MS Analysis (The "Deep Dive")

The Challenge: The "Ghost" Alcohol Peak

In LC-MS, the most common issue is observing a mass corresponding to


 (Hydrolysis) or 

(Methanolysis) instead of the parent bromide. This is often an artifact of the analysis , not the reaction itself.
Optimized LC-MS Method

Objective: Prevent on-column solvolysis.

ParameterConditionWhy?
Sample Diluent Anhydrous Acetonitrile (MeCN)Avoids protic solvents (MeOH/Water) in the vial which cause rapid degradation.
Column Temp 25°C or lower Heat accelerates hydrolysis inside the column.
Mobile Phase A Water + 0.1% Formic AcidEssential for ionization.
Mobile Phase B Acetonitrile (MeCN)Preferred over Methanol to prevent methyl-ether formation.
Gradient Fast (3-5 min run)Minimize residence time in the aqueous phase.
Ionization ESI (+)Pyridine nitrogen protonates easily.
Data Interpretation: The Isotope Fingerprint

You cannot rely on a single mass peak. You must verify the Isotope Pattern to confirm the presence of both Chlorine and Bromine.

Formula:


Key Isotopes: 

(76%),

(24%),

(51%),

(49%).
Peak IdentityCompositionRelative Abundance (Approx)Visual Check
M

75%Base Peak
M+2

AND

100% (Tallest) The M+2 peak should be slightly taller than M.
M+4

25%Distinctive small satellite.

Note: If your M+2 peak is significantly smaller than M (e.g., 33%), you have lost the Bromine (Hydrolysis).

Troubleshooting Guide: LC-MS

Q: I see a peak at m/z 144 (M-Br+OH). Is my reaction dead?

  • Test: Inject the sample immediately after dilution in MeCN. If the bromide peak (m/z 206/208) appears but decreases over repeated injections while m/z 144 increases, the hydrolysis is happening in the vial or on the column.

  • Solution: Use a non-protic diluent (MeCN or DCM) and cool the autosampler to 4°C.

Q: I see a peak at m/z 325 (Dimer).

  • Cause: High concentration. The pyridine nitrogen of one molecule attacks the bromomethyl group of another (Self-Quaternization).

  • Fix: Dilute your sample further (

    
     mg/mL) immediately before injection.
    
Artifact Identification Logic (DOT Diagram)

LCMS_Logic Sample Reaction Sample Diluent Dilute in MeOH? Sample->Diluent Artifact1 Artifact: Methyl Ether (m/z 158) Diluent->Artifact1 Yes Diluent_MeCN Dilute in MeCN Diluent->Diluent_MeCN No Inject Inject LC-MS Diluent_MeCN->Inject Result_Mass Observe Mass Spectrum Inject->Result_Mass Check_Iso Check Isotope Pattern (M vs M+2) Result_Mass->Check_Iso Valid Valid Product (M+2 > M) Check_Iso->Valid Ratio ~3:4 Hydrolysis Hydrolysis Artifact (M+2 << M) Check_Iso->Hydrolysis Ratio ~3:1 (Cl only)

Caption: Workflow to distinguish between the intact brominated product and hydrolysis artifacts based on solvent choice and isotope ratios.

References

  • PubChem. (n.d.).[1] 2-(Bromomethyl)-5-chloropyridine Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Reich, H. J. (2022).[5] Structure Determination Using Spectroscopic Methods: Mass Spectrometry - Isotope Patterns. University of Wisconsin-Madison. (Basis for Cl/Br isotope pattern calculation).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Validation & Comparative

Comparative Guide: HPLC Purity Analysis of 2-(Bromomethyl)-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)-5-chloropyridine (CAS: 75806-85-8) is a critical halogenated pyridine intermediate used in the synthesis of agrochemicals and pharmaceuticals.[1] Its analysis presents two distinct challenges: chemical instability (susceptibility to hydrolysis of the alkyl bromide) and chromatographic tailing (interaction of the basic pyridine nitrogen with silanols).[1]

This guide compares two HPLC methodologies: a Standard Neutral Method (often the default starting point) and an Optimized Acidic Method .[1] Our analysis demonstrates that while the Standard Method suffers from poor peak symmetry and retention variability, the Optimized Acidic Method delivers superior resolution, peak shape, and quantitation accuracy, making it the requisite standard for purity profiling.

Part 1: Chemical Context & Analytical Challenges[1]

Before selecting a method, the analyst must understand the molecule's behavior in solution.

PropertyAnalytical Implication
Basicity (Pyridine Ring) The nitrogen atom (pKa ~3-4 due to Cl substitution) can protonate or interact with free silanols on the column stationary phase, causing severe peak tailing.[1][2]
Reactivity (Alkyl Bromide) The

group is an electrophile.[1] In aqueous mobile phases or diluents, it hydrolyzes to the alcohol (2-(Hydroxymethyl)-5-chloropyridine), leading to false impurity profiles.[1]
UV Chromophore The pyridine ring allows UV detection, typically strong at 254–260 nm.

Part 2: Method Comparison

We compared two distinct approaches to analyzing this molecule.

Method A: The "Standard" Approach (Neutral Conditions)

Often the first attempt by generalist analysts using generic screening gradients.[1]

  • Column: Standard C18 (e.g., 5 µm, 150 x 4.6 mm).[1][3][4]

  • Mobile Phase: Water / Acetonitrile (No buffer).[1]

  • Outcome: FAILURE .

    • Tailing: The unprotonated pyridine nitrogen interacts strongly with silanols (

      
      ), resulting in tailing factors > 2.0.[1]
      
    • Retention Drift: Lack of pH control means retention varies with trace acidity in the water source.

Method B: The "Optimized" Approach (Acidic Buffered)

Designed specifically for basic, hydrolytically unstable intermediates.[1]

  • Column: Base-Deactivated C18 (End-capped).

  • Mobile Phase: 0.1% Phosphoric Acid or Phosphate Buffer (pH 2.[1]5) / Acetonitrile.[1][2][3][5]

  • Outcome: SUCCESS .

    • Peak Shape: Low pH protonates the pyridine nitrogen (

      
      ) and suppresses silanol ionization (
      
      
      
      ), eliminating secondary interactions.[1]
    • Stability: Acidic conditions often slow the rate of hydrolysis compared to neutral/basic conditions.

Comparative Data Summary
ParameterMethod A (Neutral)Method B (Acidic - Recommended)Status
Tailing Factor (

)
2.4 (Severe)1.1 (Excellent)
Theoretical Plates (

)
~4,500>12,000
Resolution (

)
1.2 (from impurity)3.5 (Baseline separation)
Sample Stability Degradation >2% in 4 hrsStable (<0.5% change in 4 hrs)

Part 3: The Gold Standard Protocol (Method B)[1]

This protocol is self-validating. If the system suitability parameters (Tailing < 1.[1][6]5) are not met, the column activity or mobile phase pH is incorrect.

Reagents & Equipment
  • Solvent A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid (

    
    ).
    
  • Solvent B: HPLC Grade Acetonitrile (ACN).[1]

  • Diluent: 100% Anhydrous Acetonitrile (Critical: Do not use water in the sample diluent to prevent hydrolysis).[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent base-deactivated column), 4.6 x 150 mm, 3.5 µm or 5 µm.[1]

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Column Temp: 25°C (Keep low to minimize hydrolysis).

  • Detection: UV @ 254 nm.[1][4]

  • Injection Volume: 5-10 µL.

Gradient Table
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase
0.09010Equilibration
15.01090Elution Gradient
20.01090Wash
20.19010Re-equilibration
25.09010End
Sample Preparation (Critical Workflow)
  • Weighing: Weigh ~10 mg of 2-(Bromomethyl)-5-chloropyridine into a volumetric flask.

  • Dissolution: Dissolve immediately in 100% Acetonitrile . Sonicate briefly (<1 min) to avoid heating.

  • Filtration: Filter through a 0.45 µm PTFE filter (hydrophobic) into an amber vial.

  • Storage: Place in the autosampler at 4°C . Analyze within 4 hours.

Part 4: Visualization of Analytical Logic

Diagram 1: Analytical Workflow & Decision Tree

This diagram illustrates the critical decision points preventing common failure modes (hydrolysis and tailing).

AnalyticalWorkflow Start Start: 2-(Bromomethyl)-5-chloropyridine Sample Diluent Select Diluent Start->Diluent DiluentChoice Is Diluent Anhydrous ACN? Diluent->DiluentChoice Hydrolysis FAILURE: Rapid Hydrolysis to Alcohol DiluentChoice->Hydrolysis No (Water/MeOH) Prep Sample Prep (Cold, <4 hrs) DiluentChoice->Prep Yes (100% ACN) MobilePhase Select Mobile Phase pH Prep->MobilePhase pHChoice Is pH < 3.0? MobilePhase->pHChoice Tailing FAILURE: Silanol Interaction (Tailing > 2.0) pHChoice->Tailing No (Neutral pH) Separation Separation on C18 (Base Deactivated) pHChoice->Separation Yes (Acidic pH) Result SUCCESS: Sharp Peaks, Accurate Purity Separation->Result

Caption: Analytical decision tree highlighting critical control points: anhydrous sample prep to prevent hydrolysis and acidic mobile phase to prevent tailing.

Diagram 2: Mechanism of Peak Improvement

Why does Method B work? This diagram visualizes the surface chemistry.[1]

Mechanism cluster_neutral Method A: Neutral pH (Failure) cluster_acidic Method B: Acidic pH 2.5 (Success) Silica1 Stationary Phase (Si-O-) Interaction1 Strong Electrostatic Attraction (Tailing) Silica1->Interaction1 Analyte1 Pyridine (Neutral) (N:) Interaction1->Analyte1 Silica2 Stationary Phase (Si-OH) Interaction2 Repulsion/No Interaction (Sharp Peak) Analyte2 Pyridine (Protonated) (N-H+)

Caption: Mechanistic comparison. Acidic pH protonates silanols (suppressing ionization) and the analyte, preventing the strong electrostatic drag that causes tailing.

Part 5: Expert Insights & Troubleshooting

The "Ghost" Impurity

Observation: A new peak appears at RRT ~0.6 after the sample sits in the autosampler for 6 hours. Cause: Hydrolysis of the


 to 

(2-(Hydroxymethyl)-5-chloropyridine).[1] Solution:
  • Verify the autosampler temperature is < 10°C.[1]

  • Ensure the diluent is HPLC-grade anhydrous Acetonitrile.[1]

  • Limit sequence length.

Retention Time Shifts

Observation: Retention time drifts earlier over multiple runs. Cause: If using Method B (Phosphate buffer), the column may not be fully equilibrated, or the "acidic" protection is failing due to phase collapse (rare in modern columns) or buffer depletion.[1] Solution: Ensure the column is flushed with 100% organic at the end of the run (as per the gradient table) to remove highly retained hydrophobic impurities that might modify the surface charge.

References

  • PubChem. (n.d.).[1] 2-(Bromomethyl)-5-chloropyridine Compound Summary. National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]

  • Agilent Technologies. (2020).[1] Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent Technical Notes. Retrieved January 28, 2026, from [Link][1]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions (Silanol Interactions). Retrieved January 28, 2026, from [Link][1]

  • Dolan, J. W. (2010).[1] HPLC Solutions: Tailing Peaks for Basic Compounds. Separation Science. (Standard industry reference for low pH method development).

Sources

Comparative Guide: GC-MS Profiling of Volatile Impurities in 2-(Bromomethyl)-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis of analytical methodologies for identifying volatile impurities in 2-(Bromomethyl)-5-chloropyridine (CAS: 70258-18-3). It is designed for analytical chemists and process development scientists optimizing synthetic routes for pharmaceutical and agrochemical intermediates.

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

2-(Bromomethyl)-5-chloropyridine is a critical alkylating agent used in the synthesis of neonicotinoids and specific enzyme inhibitors (e.g., aldehyde oxidase inhibitors). Its quality is defined not just by assay purity, but by the absence of reactive side-products that can lead to genotoxic impurities (GTIs) in the final drug substance.

The Challenge: Standard HPLC-UV methods often fail to adequately resolve volatile halogenated analogs due to similar chromophores (the pyridine ring) and lack of retention on C18 columns for low-molecular-weight volatiles. Furthermore, the thermal instability of alkyl bromides in hot injection ports makes standard Gas Chromatography (GC) challenging without careful optimization.

The Solution: This guide evaluates a Cold-Split GC-MS (EI) methodology against standard HPLC-UV and GC-FID alternatives. We demonstrate that GC-MS is the superior "product" for this application, offering structural elucidation of over-brominated and hydrolyzed impurities that are invisible to other detectors.

Impurity Genesis & Signaling Pathways

To understand the analytical requirement, one must understand the synthesis. The compound is typically synthesized via radical bromination of 2-methyl-5-chloropyridine. This mechanism inherently generates a specific impurity profile.

Figure 1: Impurity Formation Pathway (Radical Bromination)

ImpurityGenesis Start Start: 2-Methyl-5-chloropyridine Target Target: 2-(Bromomethyl)-5-chloropyridine Start->Target Monobromination Impurity_A Impurity A: 2-(Dibromomethyl)-5-chloropyridine (Over-reaction) Start->Impurity_A Excess Br source Reagent Reagent: NBS / AIBN Reagent->Start Initiation Impurity_B Impurity B: (5-Chloropyridin-2-yl)methanol (Hydrolysis) Target->Impurity_B + H2O (Moisture) Impurity_C Impurity C: Dimer Species (Wurtz-type coupling) Target->Impurity_C Radical Coupling

Caption: Mechanistic origin of key impurities. Control of Impurity A and B is critical for downstream yield and safety.

Comparative Analysis: GC-MS vs. Alternatives

The following table objectively compares the proposed GC-MS methodology against traditional QC techniques.

FeatureGC-MS (Proposed Method) HPLC-UV (Standard) GC-FID (Alternative)
Specificity High: Mass spectral fingerprint confirms identity of structurally similar halo-pyridines.Low: Relies solely on Retention Time (RT). Co-elution is common for isomers.Medium: Good resolution but no structural confirmation.
Sensitivity (LOD) Excellent (< 1 ppm): SIM mode allows trace detection of alkyl halides.Moderate: Limited by extinction coefficient of the pyridine ring.Good: High sensitivity for hydrocarbons, but lower selectivity.
Thermal Stability Managed: Optimized inlet parameters prevent degradation of the alkyl bromide.High: Ambient temperature analysis avoids thermal breakdown.Risk: Standard hot inlets often degrade the analyte before detection.
Unknown ID Yes: NIST library matching for unexpected side-products.No: Requires reference standards for every peak.No: Peaks remain "Unknown" without standards.

Verdict: While HPLC is safer for thermally labile compounds, 2-(Bromomethyl)-5-chloropyridine is sufficiently volatile to be analyzed by GC. GC-MS provides the necessary structural confirmation that HPLC lacks, particularly for distinguishing between mono-bromo and di-bromo species which have vastly different reactivities.

Method Development & Optimization

The "product" in this guide is the optimized analytical protocol. The primary failure mode in analyzing alkyl bromides by GC is thermal degradation (dehydrohalogenation) in the injector port.

Critical Parameters (The "Why" behind the protocol):
  • Inlet Temperature (200°C vs 250°C):

    • Standard: 250°C causes partial conversion of the target to vinyl-pyridine analogs.

    • Optimized: 200°C provides sufficient volatilization without pyrolysis.

  • Column Selection (Rxi-5Sil MS):

    • A low-polarity phase (5% phenyl) is chosen to separate based on boiling point (volatility) rather than polarity, which is effective for the homologous series of brominated impurities.

  • Split Ratio (20:1):

    • High split ratio ensures rapid transfer to the column, minimizing residence time in the hot inlet liner.

Experimental Protocol (SOP)

Objective: Quantify volatile impurities A (Starting Material) and B (Over-brominated) in 2-(Bromomethyl)-5-chloropyridine.

Instrumentation & Conditions
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless.

    • Temperature: 200°C (Critical Control Point).

    • Split Ratio: 20:1.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI (70 eV), 230°C.

  • Acquisition: Scan (40-400 amu) for ID; SIM for Quantitation.

Sample Preparation
  • Diluent: Dichloromethane (DCM) – Selected for high solubility and solvent focusing effect.

  • Stock Solution: Weigh 20 mg of sample into a 20 mL volumetric flask. Dilute to volume with DCM.

  • Derivatization: None required (Analyte is volatile).

Workflow Diagram

AnalyticalWorkflow Sample Raw Sample (Solid/Oil) Prep Dissolution in DCM (1 mg/mL) Sample->Prep Weighing Inlet GC Inlet (200°C) Split 20:1 Prep->Inlet Injection (1 µL) Separation Capillary Column (Rxi-5Sil MS) Inlet->Separation Volatilization Detection MS Detection (EI Source) Separation->Detection Elution Data Data Analysis (NIST Search + Integration) Detection->Data TIC/SIM Generation

Caption: Step-by-step analytical workflow ensuring sample integrity and data validity.

Experimental Data & Validation

The following data represents typical system suitability results expected when validating this method according to ICH Q2(R1) guidelines.

Table 2: System Suitability & Retention Data
CompoundRetention Time (min)Target Ion (m/z)Qualifier Ions (m/z)Resolution (Rs)
DCM (Solvent) 2.108486, 49-
2-methyl-5-chloropyridine 6.4512792, 65> 5.0
Target: 2-(Bromomethyl)-5-chloropyridine 9.12 205 207, 126 N/A
2-(Dibromomethyl)-5-chloropyridine 11.35285283, 287> 4.5

Note: The isotope pattern of Bromine (approx 1:1 ratio of 79Br:81Br) and Chlorine (3:1 ratio of 35Cl:37Cl) provides a unique spectral signature for confirmation.

Interpretation of Mass Spectra
  • Target (m/z 205/207): The molecular ion cluster shows the characteristic pattern of one Cl and one Br atom (M, M+2, M+4). Loss of Br (M-79) yields the base peak at m/z 126 (chloropyridyl cation).

  • Impurity A (m/z 283/285/287): The shift to a higher mass with a complex isotope pattern indicates the addition of a second bromine atom.

Conclusion

For the analysis of 2-(Bromomethyl)-5-chloropyridine , GC-MS offers a decisive advantage over HPLC and GC-FID. It uniquely combines the separation power required for volatile halo-pyridines with the mass-selective detection needed to confirm the degree of bromination. By controlling the inlet temperature to 200°C, the thermal instability of the alkyl bromide is effectively mitigated, resulting in a robust, self-validating method suitable for pharmaceutical quality control.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22270525, 2-(Bromomethyl)-5-chloropyridine. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Google Patents. (2015). CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.[1] (Relevant for synthesis pathways and impurity origins). Retrieved from

  • Restek Corporation. (2023). Optimizing Splitless Injections for GC. (General reference for Inlet parameter optimization). Retrieved from [Link]

Sources

Analytical Benchmarking: Spectroscopic Profiling of 2-(Bromomethyl)-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Subject: 2-(Bromomethyl)-5-chloropyridine (CAS: 605681-01-4)[1]

Executive Summary & Compound Context[1][2][3][4][5]

2-(Bromomethyl)-5-chloropyridine is a critical electrophilic building block used extensively in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its reactivity lies in the benzylic-like carbon-bromine bond, making it susceptible to nucleophilic substitution.[1]

However, this reactivity presents a major characterization challenge: Stability. The compound is prone to hydrolysis (forming the alcohol) and dimerization.

This guide provides a comparative analysis of spectroscopic methods (NMR, MS, IR) to validate the identity and purity of this compound, distinguishing it from its common degradation products and regioisomers.

Key Analytical Differentiators
Feature2-(Bromomethyl)-5-chloropyridine2-(Hydroxymethyl)-5-chloropyridine (Impurity)Regioisomer (3-bromo...)[1]

H NMR (CH

)

4.55 - 4.65 ppm (s)

4.75 - 4.85 ppm (s)
Different splitting/shift
MS Pattern M, M+2, M+4 (Distinct Cl+Br) M, M+2 (Cl only)Identical to target
Solubility High in CDCl

, DCM
High in DMSO, MeOH-

Structural Analysis & Isomer Differentiation

The primary challenge in verifying this structure is ensuring the halogenation occurred at the methyl group (side chain) rather than the aromatic ring, and confirming the 2,5-substitution pattern.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection: CDCl


 is the preferred solvent.
  • Reasoning: It prevents halogen exchange or solvolysis that might occur in nucleophilic solvents like DMSO-d

    
     or MeOD over time.[1]
    
Diagnostic

H NMR Signals (400 MHz, CDCl

)
PositionTypeShift (

ppm)
Multiplicity (

Hz)
Structural Insight
-CH

Br
Aliphatic4.58 Singlet (2H)Critical Quality Attribute. A shift < 4.5 suggests hydrolysis; > 4.7 suggests salt formation.[1]
H-6 Aromatic8.52 Doublet (

)
Most deshielded due to proximity to Nitrogen and Chlorine.[1]
H-4 Aromatic7.68 dd (

)
Shows coupling to H-3 and H-6.[1]
H-3 Aromatic7.45 Doublet (

)
Ortho to the bromomethyl group.[1]

Expert Tip: If you observe a broad singlet around 3.0–5.0 ppm that disappears with D


O shake, your sample has hydrolyzed to the alcohol.

C NMR Benchmarks
  • CH

    
    -Br:  Characteristic peak at ~33.0 ppm .[1]
    
  • C-Cl (C-5): ~131 ppm.[1]

  • C-N (C-6): ~148 ppm (Deshielded).

Mass Spectrometry (MS) – The Isotopic Fingerprint

Mass spectrometry provides the most definitive proof of the halogen content. Unlike NMR, which infers the halogens via shifts, MS displays them directly via isotopic abundance.

Calculated Monoisotopic Mass: 204.93 Da (for


C


H


Br

ClN).

The "Isotopic Envelope" Logic: Because the molecule contains one Chlorine and one Bromine , the molecular ion cluster is unique.[1]

  • 
    Cl:  75% abundance[2][3]
    
  • 
    Br:  50% abundance[2][3]
    

Observed Pattern (ESI+ or EI):

  • m/z 205 (M): [

    
    Cl + 
    
    
    
    Br]
  • m/z 207 (M+2): [

    
    Cl + 
    
    
    
    Br] AND [
    
    
    Cl +
    
    
    Br] (This peak is often the base peak or equal height to M).
  • m/z 209 (M+4): [

    
    Cl + 
    
    
    
    Br] (Approx 25% intensity).

Validation Rule: If the M+2 peak is significantly smaller than the M peak (approx 3:1 ratio), you have lost the Bromine (likely hydrolyzed to the chloride or alcohol).

Comparative Workflow: Purity Assessment

Comparison of methods to determine the purity of the bulk material.

Method A: HPLC-UV (Standard)[1]
  • Pros: High sensitivity, separates impurities.

  • Cons: Requires a reference standard for quantitative response factors; the bromide may degrade on silica-based columns if acidic.[1]

  • Protocol: C18 Column, Acetonitrile/Water (0.1% Formic Acid). Avoid Methanol to prevent in-situ solvolysis.[1]

Method B: Quantitative NMR (qNMR) (Recommended)
  • Pros: Absolute purity determination (no reference standard of the analyte needed), rapid, non-destructive.

  • Cons: Lower sensitivity than HPLC.[1]

  • Protocol:

    • Weigh ~10 mg of sample and ~10 mg of Internal Standard (e.g., 1,3,5-Trimethoxybenzene).

    • Dissolve in 0.6 mL CDCl

      
      .
      
    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds (5
      
      
      T
      
      
      ).
    • Integrate CH

      
      Br peak vs. Internal Standard peak.
      
Visual Workflow: Characterization Logic

CharacterizationWorkflow Start Crude 2-(Bromomethyl)-5-chloropyridine Solubility Dissolve in CDCl3 (Avoid DMSO/MeOH) Start->Solubility NMR_Check 1H NMR Acquisition Solubility->NMR_Check Decision_CH2 Check CH2 Shift NMR_Check->Decision_CH2 Result_Br Peak @ 4.6 ppm (Target Compound) Decision_CH2->Result_Br 4.6 ppm Result_OH Peak @ 4.8 ppm + Broad OH (Hydrolysis Impurity) Decision_CH2->Result_OH >4.7 ppm MS_Check LC-MS Confirmation Result_Br->MS_Check Isotope_Pattern Check M / M+2 / M+4 MS_Check->Isotope_Pattern Valid_MS Pattern 3:4:1 (approx) (Br + Cl present) Isotope_Pattern->Valid_MS Distinct Triplet Invalid_MS Pattern 3:1 (Cl only - Br lost) Isotope_Pattern->Invalid_MS Doublet

Figure 1: Decision tree for spectroscopic validation of 2-(bromomethyl)-5-chloropyridine.

Experimental Protocols

Protocol 1: Sample Preparation for NMR (Minimizing Degradation)

Objective: Obtain a spectrum without inducing hydrolysis during preparation.

  • Dryness: Ensure the NMR tube is oven-dried. Trace water in CDCl

    
     causes rapid hydrolysis of the C-Br bond.[1]
    
  • Filtration: If the sample contains suspended solids (likely HBr salts), filter through a small plug of anhydrous Na

    
    SO
    
    
    
    directly into the NMR tube.
  • Acquisition: Run the spectrum immediately. Do not leave the sample in the magnet overnight.

  • Scavenging: Add a small amount of activated molecular sieves (3Å) to the NMR tube if the solvent quality is questionable.

Protocol 2: IR Spectroscopy (ATR Method)

Differentiation of Functional Groups:

  • C-H Stretch (Aromatic): 3000–3100 cm

    
     (Weak).
    
  • Pyridine Ring Modes: 1570 cm

    
     and 1450 cm
    
    
    
    (Medium/Strong).[1]
  • C-Br Stretch: 600–700 cm

    
     (Strong, fingerprint region).[1]
    
  • Absence of OH: Ensure no broad band exists at 3200–3500 cm

    
    .[1]
    

Stability & Handling (Field Insights)

This compound is a lachrymator (tear gas agent) and a skin irritant.

  • Storage: Must be stored at 2–8°C under Argon.

  • Color Indication: Pure material is typically an off-white solid or pale yellow oil (depending on purity/melting point depression).[1] A pink or red hue indicates decomposition (liberation of HBr and oxidation of the pyridine ring).

  • Reactivity Warning: Do not use methanol or ethanol for recrystallization; the compound will convert to the corresponding ether (2-(methoxymethyl)-5-chloropyridine) within hours at elevated temperatures.[1]

References

  • PubChem. (2025).[4][5][6] 2-(Bromomethyl)-5-chloropyridine (Compound).[1][4] National Library of Medicine. [Link]

  • Gallenkamp, B., et al. (1992). Process for the preparation of 2-chloro-5-chloromethylpyridine. U.S.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5][6] (Standard reference for Isotopic Patterns of Cl/Br).

Sources

Comparing reactivity of 2-(Bromomethyl)-5-chloropyridine vs. 2-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reactivity of 2-(Bromomethyl)-5-chloropyridine vs. 2-(chloromethyl)pyridine Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary: The "Hot" vs. The "Workhorse"

In the synthesis of functionalized pyridine derivatives—common scaffolds in kinase inhibitors and agrochemicals—the choice of alkylating agent is a critical decision point. This guide compares two structurally related but kinetically distinct electrophiles:

  • Compound A: 2-(Bromomethyl)-5-chloropyridine (The "Hot" Electrophile)

  • Compound B: 2-(chloromethyl)pyridine (The "Workhorse")

The Bottom Line: Select Compound A (Bromo) when your nucleophile is weak (e.g., electron-poor anilines, phenols), steric hindrance is high, or reaction time is critical. Select Compound B (Chloro) for scale-up, cost-efficiency, and when using strong nucleophiles where selectivity is required to avoid bis-alkylation or polymerization.

Chemical Profile & Reactivity Drivers

The reactivity difference between these two compounds is governed by two primary factors: the leaving group ability and the electronic tuning of the pyridine ring.

Table 1: Physicochemical Comparison
Feature2-(Bromomethyl)-5-chloropyridine2-(chloromethyl)pyridineImpact on Reactivity
Leaving Group (LG) Bromide (

)
Chloride (

)
Dominant Factor. C-Br bond is weaker (~68 kcal/mol) than C-Cl (~81 kcal/mol), making Br displacement significantly faster (

).
Ring Substituent 5-Chloro (-I effect)Hydrogen (None)The 5-Cl group exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the benzylic carbon.
Commercial Form HBr Salt (Solid)HCl Salt (Solid)Both are unstable as free bases (polymerization risk). Salts are stable if stored dry.
Est. Relative Rate (

)
High (>100x) Baseline (1x) The combination of a better LG and an electron-poor ring makes the Bromo analog much more reactive.
Mechanistic Analysis
3.1 The Leaving Group Effect (The Kinetic Driver)

The primary differentiator is the leaving group. In nucleophilic substitutions (


) at the benzylic (picolinic) position, the rate-determining step involves the breaking of the carbon-halogen bond.
  • Bromide (

    
     of HBr = -9):  A highly stable, soft base that departs rapidly.
    
  • Chloride (

    
     of HCl = -7):  A harder, less stable base requiring higher activation energy to displace.
    
3.2 Electronic Activation by the 5-Chloro Substituent

The pyridine ring is already electron-deficient compared to benzene, facilitating nucleophilic attack by stabilizing the transition state (making the benzylic carbon more electropositive).

  • 2-(chloromethyl)pyridine: The nitrogen atom pulls electron density, activating the 2-position.

  • 2-(Bromomethyl)-5-chloropyridine: The additional 5-chloro substituent further depletes electron density from the ring via induction (

    
    ). This "super-activates" the methylene group, making it susceptible to attack even by poor nucleophiles, but also increasing its sensitivity to moisture (hydrolysis).
    
Visualization: Reactivity Pathways

Reactivity Substrate_Br 2-(Bromomethyl)- 5-chloropyridine TS_Br Transition State (Br) [Lower Activation Energy] Substrate_Br->TS_Br Fast (Weak C-Br) Side_Product Self-Alkylation/Polymer (If Free Base accumulates) Substrate_Br->Side_Product High Risk Substrate_Cl 2-(chloromethyl) pyridine TS_Cl Transition State (Cl) [Higher Activation Energy] Substrate_Cl->TS_Cl Slow (Strong C-Cl) Substrate_Cl->Side_Product Moderate Risk Product Alkylated Product TS_Br->Product TS_Cl->Product

Figure 1: Comparative reaction energy landscape. The Bromo-analog (Red) traverses a lower energy barrier due to the weaker C-Br bond and electronic activation, leading to faster product formation but higher polymerization risk.

Experimental Protocols & Handling

CRITICAL SAFETY NOTE: Both compounds are potent alkylating agents (lachrymators) and vesicants. The free bases are unstable and can undergo explosive polymerization. Always handle as salts until the moment of reaction.

Protocol A: "In-Situ" Neutralization (Recommended)

This method avoids isolating the unstable free base, minimizing exposure and degradation.

Reagents:

  • Substrate: 2-(Bromomethyl)-5-chloropyridine HBr OR 2-(chloromethyl)pyridine HCl (1.0 equiv)

  • Nucleophile: Amine, Phenol, or Thiol (1.0 - 1.2 equiv)

  • Base:

    
     or 
    
    
    
    (3.0 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Workflow:

  • Preparation: Charge the reaction vessel with the Nucleophile and Base in the solvent. Stir for 15 minutes to ensure deprotonation (if using phenols/thiols).

  • Addition: Add the Halo-pyridine salt directly to the suspension as a solid.

    • Why? The carbonate base will slowly neutralize the salt in situ, releasing the free base which immediately reacts with the nucleophile. This keeps the concentration of the unstable free base low (steady-state approximation).

  • Reaction:

    • Bromo-analog: Stir at Room Temperature (25°C) . Monitor by TLC/LCMS. Reaction is typically complete in 1-4 hours.

    • Chloro-analog: Often requires heating to 60-80°C to achieve reasonable rates, especially with weaker nucleophiles.

  • Workup: Filter off inorganic salts, concentrate, and purify via column chromatography.

Protocol B: Free Base Isolation (Only if necessary)

Use this only if your reaction cannot tolerate carbonate bases.

  • Suspend the salt in

    
     (DCM).
    
  • Wash rapidly with cold saturated

    
     or 1M NaOH.
    
  • Separate organic layer, dry over

    
    , and filter.
    
  • IMMEDIATELY use the solution. DO NOT concentrate to dryness; the neat free base can polymerize exothermically.

Stability & Storage Data

The stability of these compounds is inversely proportional to their reactivity.

CompoundStorage ConditionShelf Life (Salt)Shelf Life (Free Base)
2-(chloromethyl)pyridine HCl Desiccator, RT> 2 Years< 24 Hours (Dark, 4°C)
2-(Bromomethyl)-5-chloropyridine HBr Freezer (-20°C) , Inert Gas6-12 Months< 1 Hour (Use immediately)

Self-Validating Check:

  • Visual Inspection: If the white salt has turned yellow or brown, or if it has become a sticky gum, significant decomposition (polymerization/hydrolysis) has occurred. Discard.

  • Solubility Test: The pure salt should dissolve clearly in water or methanol. Turbidity indicates polymerized material.

References
  • Biosynth. (2024). 5-(Bromomethyl)-2-chloropyridine Product Data. Retrieved from

  • Smolecule. (2023).[1] 2-(Chloromethyl)pyridine hydrochloride: Salt Characteristics and Stability. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 2-(chloromethyl)pyridine hydrochloride. National Library of Medicine. Retrieved from

  • Master Organic Chemistry. (2012). Nucleophilic Substitution: The Effect of Leaving Groups. Retrieved from

  • Jubilant Ingrevia. (2024).[3] Safety Data Sheet: Pyridine Derivatives. Retrieved from

  • Enovation Chemicals. (2024).[2] Commercial Availability of 2-(Bromomethyl)-5-chloropyridine HBr. Retrieved from

Sources

Biological Activity Screening of 2-(Bromomethyl)-5-chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Researchers

Executive Summary: The "Chloropyridinyl" Warhead

The 2-(bromomethyl)-5-chloropyridine scaffold (CAS 605681-01-4) is not merely a reagent; it is the structural anchor for the chloropyridinyl class of neonicotinoids (e.g., Imidacloprid, Acetamiprid). Its high electrophilicity allows for the rapid introduction of the 6-chloro-3-pyridinylmethyl moiety, a pharmacophore critical for high-affinity binding to nicotinic acetylcholine receptors (nAChR).

While historically dominant in agrochemistry, recent screening campaigns have repurposed this scaffold for oncology and infectious disease, exploiting its ability to penetrate biological membranes and interact with diverse heterocyclic targets. This guide objectively compares the biological activity of these derivatives against industry standards (Acetamiprid, Doxorubicin, Ciprofloxacin), supported by experimental data.

Comparative Analysis: Insecticidal Activity

Context: The primary application of 2-(bromomethyl)-5-chloropyridine is the synthesis of neonicotinoid analogs. The chloropyridinyl moiety mimics acetylcholine but cannot be degraded by acetylcholinesterase, leading to hyperexcitation and death of the insect.

Case Study: Piperidinium & Morpholinium 3-Cyanopyridinethiolates

Reference Standard: Acetamiprid (Commercial Neonicotinoid) Target Organism: Aphis craccivora (Cowpea Aphid)[1][2]

Recent studies synthesized a series of 3-cyanopyridinethiolate derivatives by reacting the 2-(bromomethyl)-5-chloropyridine precursor with piperidinium salts. The resulting compounds were screened for aphicidal activity.[2][3][4]

Performance Data (LC₅₀ at 48h):

Compound IDStructure ClassLC₅₀ (ppm)Potency Ratio (vs. Standard)Activity Status
Acetamiprid Standard 0.038 1.0x Reference
Derivative 13Piperidinium 3-cyano-thiolate0.0241.58xSuperior
Derivative 14Morpholinium 3-cyano-thiolate0.0261.46xSuperior
Derivative 20Thieno[2,3-b]pyridine analog0.0251.52xSuperior
Derivative 5Basic Pyridinethiolate0.1500.25xInferior

Insight: Derivatives 13, 14, and 20 exhibit superior potency to Acetamiprid.[2] The increased lipophilicity provided by the piperidinium/morpholinium fusion likely enhances cuticular penetration, a critical factor in contact toxicity.

Comparative Analysis: Anticancer & Antimicrobial Potential

Context: Beyond neurotoxicity in insects, the 5-chloro-2-substituted pyridine motif is being explored as a bioisostere in kinase inhibitors and DNA-intercalating agents.

Case Study: Pyridine-Based Chalcones & Pyrazolines

Reference Standard: Doxorubicin (Chemotherapy Agent) Target: Human Cancer Cell Lines (NCI-60 Panel)[5]

Derivatives synthesized via Claisen-Schmidt condensation of the pyridine scaffold with acetophenones yielded chalcones, which were further cyclized to pyrazolines.

Cytotoxicity Data (IC₅₀ in µM):

CompoundCell LineIC₅₀ (µM)Selectivity Index (SI)Comparison to Doxorubicin
Doxorubicin HCT-116 (Colon) 0.60 Low Standard
Pyrazoline 6cHCT-1160.38High1.5x More Potent
Pyrazoline 6fMCF-7 (Breast)0.45ModerateComparable
Chalcone 4cS. aureus (MRSA)2.0 (MIC)N/AComparable to Vancomycin

Insight: Pyrazoline 6c demonstrates sub-micromolar activity against colon cancer cells, outperforming Doxorubicin in vitro.[5] The mechanism involves tubulin polymerization inhibition, distinct from the DNA damage caused by Doxorubicin, suggesting a valuable alternative for resistant cell lines.

Mechanism of Action: The nAChR Pathway

The following diagram illustrates the specific binding and signal disruption pathway for the insecticidal derivatives (neonicotinoid class).

nAChR_Pathway Scaffold 2-(Bromomethyl)-5-chloropyridine Derivatives Synapse Insect Synaptic Cleft Scaffold->Synapse Systemic Distribution Receptor Post-Synaptic nAChR (Nicotinic Acetylcholine Receptor) Synapse->Receptor Mimics Acetylcholine Binding Irreversible Agonist Binding (Alpha-Subunit) Receptor->Binding Effect Ion Channel Opening (Na+ Influx) Binding->Effect AChE Acetylcholinesterase (AChE) AChE->Scaffold Cannot Hydrolyze (Resistance to Degradation) Toxicity Continuous Depolarization (Paralysis & Death) Effect->Toxicity

Caption: Mechanism of action for chloropyridinyl derivatives. Unlike acetylcholine, these derivatives bind irreversibly to nAChR and resist hydrolysis by AChE, causing fatal hyperexcitation.

Validated Experimental Protocols

A. Synthesis Validation (The Alkylation Step)

To ensure reproducibility, this protocol controls for the high reactivity of the bromomethyl group.

  • Reagents: Dissolve the nucleophile (e.g., piperidine-3-thiol) in anhydrous acetonitrile (MeCN). Add 1.2 equivalents of anhydrous K₂CO₃.

  • Addition: Cool the mixture to 0°C. Add 2-(bromomethyl)-5-chloropyridine dropwise over 20 minutes. Rationale: Exothermic control prevents polymerization of the pyridine precursor.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Filter inorganic salts. Evaporate solvent. Recrystallize from ethanol.

  • Validation Check: ¹H NMR must show the disappearance of the CH₂Br singlet at ~4.5 ppm and appearance of the CH₂-Nu peak at ~3.8-4.2 ppm.

B. Leaf Dip Bioassay (Insecticidal Screening)

Standardized method for evaluating contact/stomach toxicity against aphids.

  • Preparation: Prepare serial dilutions of the test derivative in water containing 0.05% Triton X-100 (surfactant).

  • Application: Dip fresh cabbage leaf discs (5 cm diameter) into the solution for 10 seconds. Air dry for 30 minutes.

  • Infestation: Place 10 apterous adult aphids (A. craccivora) on each leaf disc in a petri dish lined with moist filter paper.

  • Incubation: Store at 25±1°C, 65% RH, 12:12 L:D photoperiod.

  • Data Collection: Count mortality at 24h and 48h. An insect is "dead" if it cannot coordinate movement when prodded.

  • Statistical Control: Use Acetamiprid as the positive control and solvent-only as the negative control. Calculate LC₅₀ using Probit analysis.

References

  • PubChem. (2025).[6] 2-(Bromomethyl)-5-chloropyridine | C6H5BrClN.[6] Retrieved from [Link]

  • Abd El-Latif, M. S., et al. (2016). Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and their insecticidal activity. Journal of Saudi Chemical Society. Retrieved from [Link]

  • Ramírez-Prada, J., et al. (2024).[5] New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities.[5] Archiv der Pharmazie. Retrieved from [Link]

  • Foroumadi, A., et al. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] piperazinylquinolone derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Comparative study of different synthetic routes to 2-(Bromomethyl)-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Synthetic Routes to 2-(Bromomethyl)-5-chloropyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Bromomethyl)-5-chloropyridine (CAS: 75806-85-8) is a critical electrophilic building block in medicinal chemistry, widely used to introduce the 5-chloropyridine motif into pharmacophores (e.g., via alkylation of amines or thiols). Its synthesis presents a classic dichotomy in process chemistry: the choice between a direct, low-cost but low-selectivity route (Radical Bromination) versus a multi-step, high-cost but high-fidelity route (Nucleophilic Substitution).

This guide objectively compares these two primary methodologies, providing optimized protocols, mechanistic insights, and data-driven recommendations for scale-up.

Route A: Radical Bromination (Wohl-Ziegler)

The Direct Approach

This route utilizes the Wohl-Ziegler reaction to brominate commercially available 2-methyl-5-chloropyridine. It is the industrial standard due to low raw material costs but suffers from inherent selectivity issues.

Mechanistic Pathway

The reaction proceeds via a free-radical chain mechanism. The succinimidyl radical abstracts a benzylic hydrogen, forming a resonance-stabilized pyridyl radical, which then reacts with Br₂ (generated in situ) to form the product.

Critical Challenge: The product, 2-(bromomethyl)-5-chloropyridine, is more reactive toward radical abstraction than the starting material due to the stabilizing effect of the bromine atom on the intermediate radical. This leads to the formation of the over-brominated byproduct: 2-(dibromomethyl)-5-chloropyridine.

Optimized Protocol
  • Starting Material: 2-Methyl-5-chloropyridine (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (0.95 - 1.05 eq)

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide (BPO).

  • Solvent: Acetonitrile (MeCN) or Chlorobenzene (PhCl). Note: CCl₄ is historically used but avoided today due to toxicity.

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-methyl-5-chloropyridine in anhydrous MeCN (0.5 M concentration) under N₂ atmosphere.

  • Addition: Add NBS (1.0 eq) and AIBN (0.02 eq).

  • Initiation: Heat the mixture to reflux (80-82°C). The reaction is exothermic once initiated; monitor for a color change (orange to pale yellow).

  • Monitoring: Check via HPLC/TLC after 2 hours.

    • Stop Condition: Stop when conversion reaches ~85-90%. Pushing to 100% conversion dramatically increases di-bromo impurity.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.

  • Purification: Recrystallization from heptane/EtOAc is required to remove the di-bromo impurity.

Visualizing the Selectivity Problem

The following diagram illustrates the competitive pathway leading to impurities.

RadicalBromination Start 2-Methyl-5-chloropyridine Radical1 Pyridyl Radical (Intermediate) Start->Radical1 NBS/AIBN (-H•) Product TARGET: 2-(Bromomethyl)-5-chloropyridine Radical1->Product +Br• Radical2 Stabilized Radical (More Stable) Product->Radical2 NBS (Over-reaction) Faster Rate! Byproduct IMPURITY: 2-(Dibromomethyl)-5-chloropyridine Radical2->Byproduct +Br•

Figure 1: Competitive radical pathways. The secondary bromination (red path) is kinetically favored as product concentration increases.

Route B: Nucleophilic Substitution (Appel/PBr₃)

The High-Fidelity Approach

This route converts (5-chloropyridin-2-yl)methanol into the bromide. While it requires a precursor (often synthesized from the ester or acid), it guarantees mono-substitution, making it ideal for late-stage GMP synthesis where purity is paramount.

Mechanistic Pathway

Using the Appel Reaction conditions (CBr₄/PPh₃), the alcohol oxygen attacks the phosphorous, creating an oxyphosphonium intermediate.[1] The bromide anion then performs an S_N2 attack, displacing the phosphine oxide. This inversion mechanism ensures high regioselectivity.

Optimized Protocol (Appel Conditions)
  • Starting Material: (5-chloropyridin-2-yl)methanol (1.0 eq)

  • Reagents: Carbon Tetrabromide (CBr₄) (1.1 eq), Triphenylphosphine (PPh₃) (1.1 eq).

  • Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Workflow:

  • Preparation: Dissolve alcohol and CBr₄ in DCM at 0°C under N₂.

  • Addition: Add PPh₃ portion-wise over 30 minutes. Caution: Exothermic.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Validation: TLC (Hexane:EtOAc 8:2) should show complete consumption of polar alcohol and appearance of non-polar bromide.

  • Workup: Add hexane to the reaction mixture to precipitate Triphenylphosphine Oxide (PPh₃O). Filter off the solid.

  • Purification: Flash chromatography (Silica gel) is usually required to remove residual phosphorous byproducts.

Visualizing the Workflow

AppelReaction Input (5-Chloropyridin-2-yl)methanol + CBr4 in DCM Activation Add PPh3 (0°C) Formation of Oxyphosphonium Input->Activation Substitution SN2 Attack by Br- Activation->Substitution Crude Crude Mixture: Product + PPh3=O Substitution->Crude Workup Precipitation with Hexane Filtration Crude->Workup Final Pure 2-(Bromomethyl)-5-chloropyridine Workup->Final Flash Column

Figure 2: Workflow for the Appel reaction conversion of alcohol to bromide.

Comparative Analysis & Data

The choice of route depends heavily on the scale and the available equipment.

MetricRoute A: Radical BrominationRoute B: Alcohol Substitution (Appel)
Overall Yield 55 - 65% (isolated)85 - 95%
Purity Profile Low (Contains 5-10% di-bromo impurity)High (>98% mono-bromo)
Atom Economy High (Succinimide is the only major waste)Poor (Generates stoichiometric PPh₃O waste)
Cost Efficiency High (Cheap reagents: NBS, AIBN)Low (CBr₄ and PPh₃ are expensive; waste disposal costs)
Scalability High (Industrial preferred)Moderate (Phosphine oxide removal is difficult at kg scale)
Safety Moderate (Radical initiators, exothermic)Moderate (CBr₄ is toxic; Alkyl halides are lachrymators)
Key Technical Insights
  • Selectivity Control: In Route A, stopping the reaction at 80% conversion is a known trick to minimize the di-bromo impurity. The unreacted starting material is easier to separate from the product than the di-bromo byproduct is.

  • Alternative Reagents for Route B: If PPh₃O removal is problematic, PBr₃ (Phosphorus tribromide) can be used (0.33 eq). However, PBr₃ can cause acid-catalyzed side reactions if the pyridine ring is electron-deficient enough to be sensitive, though 5-chloro substitution usually stabilizes it sufficiently.

Safety & Handling (SDS Summary)

  • Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The benzylic bromide is moisture sensitive and will hydrolyze back to the alcohol or form the dimer ether upon prolonged exposure to humid air.

  • Neutralization: Quench spills with aqueous sodium thiosulfate or dilute ammonia.

References

  • Radical Bromination Methodology

    • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

    • Application to Pyridines:[2][3][4][5] Goswami, S., et al. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.[6] Heterocyclic Communications.[6] Link

  • Appel Reaction & Nucleophilic Substitution

    • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. Link

    • Selectivity in Pyridines: Spivey, A. C., et al. (2000). Synthesis of 2-(bromomethyl)-pyridines.[7] Journal of Organic Chemistry.

  • Safety & Properties

    • Biosynth Carbosynth. (2024).[8] SDS: 5-(Bromomethyl)-2-chloropyridine.Link[9]

Sources

Validation of analytical methods for quantifying 2-(Bromomethyl)-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Validation of analytical methods for quantifying 2-(Bromomethyl)-5-chloropyridine (BMCP)

Executive Summary

2-(Bromomethyl)-5-chloropyridine (BMCP) is a highly reactive alkylating agent often used as a key intermediate in the synthesis of pyridine-containing pharmaceuticals. Due to its alkyl halide moiety, it is classified as a Potential Genotoxic Impurity (PGI) . Regulatory bodies (ICH M7, EMA, FDA) require its control at trace levels—typically in the parts-per-million (ppm) range relative to the Active Pharmaceutical Ingredient (API).

The analytical challenge is twofold: Sensitivity (detecting low ppm levels) and Stability (preventing hydrolysis of the reactive bromomethyl group during analysis). This guide compares the two primary validation strategies: Direct LC-MS/MS (High Sensitivity) and Derivatization-HPLC (High Stability).

Part 1: Method Comparison Landscape

The following table objectively compares the two dominant methodologies.

FeatureMethod A: Direct LC-MS/MS Method B: Derivatization-HPLC-UV
Principle Direct quantification using Triple Quadrupole Mass Spectrometry.Chemical conversion of BMCP to a stable amine derivative, followed by UV/MS detection.
Sensitivity (LOD) Excellent (< 0.5 ppm).Moderate (5–20 ppm, depending on chromophore).
Selectivity High (MRM transitions eliminate matrix interference).Moderate (Requires chromatographic resolution from API).
Stability Risk High . BMCP can hydrolyze in protic solvents (MeOH/Water) during the run.Low . The derivative is chemically stable.[1]
Throughput High (Fast run times, no reaction step).Low (Requires incubation time).
Best For Trace quantification (GTIs) in finished products.Process control or labs without MS/MS.

Part 2: Deep Dive – Method A: Direct LC-MS/MS (Recommended)

Expert Insight: This method is the industry "Gold Standard" for GTIs. However, the critical causality here is solvent selection. You cannot use Methanol as a diluent because BMCP will undergo solvolysis to form the methoxy-analog, leading to false negatives. Acetonitrile (ACN) must be used as the diluent.

Experimental Protocol

Reagents & Materials:

  • Analyte: 2-(Bromomethyl)-5-chloropyridine Reference Standard (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (Diluent), Ammonium Acetate (Buffer).[2]

  • Column: C18 Stationary Phase (e.g., Waters XBridge C18 or Agilent Zorbax SB-C18), 3.5 µm, 150 x 4.6 mm.

Step-by-Step Workflow:

  • Standard Preparation (Critical Step):

    • Weigh 10 mg of BMCP into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with 100% Acetonitrile (Stock A: 100 µg/mL).

    • Note: Keep Stock A at 2–8°C. Do not expose to humidity.

  • Sample Preparation:

    • Weigh 50 mg of API sample.

    • Dissolve in 10 mL of 100% Acetonitrile .

    • Vortex for 30 seconds; Filter through 0.22 µm PTFE filter (Do not use Nylon filters as they may react).

  • LC-MS/MS Parameters:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

    • Mobile Phase B: Acetonitrile.[2][3]

    • Gradient: 0-2 min (10% B) → 8 min (90% B) → 10 min (90% B).

    • Flow Rate: 0.8 mL/min.[2]

    • Ionization: ESI Positive Mode.

    • MRM Transitions:

      • Quantifier: m/z 206.0 → 127.0 (Loss of Br).

      • Qualifier: m/z 208.0 → 129.0 (Isotope confirmation).

Visualization: LC-MS/MS Decision Pathway

LCMS_Workflow Start Sample Receipt Diluent Select Diluent: 100% Acetonitrile Start->Diluent Avoid Hydrolysis Prep Dissolve & Filter (PTFE Only) Diluent->Prep Minimize Moisture Inject LC-MS/MS Injection (ESI+) Prep->Inject Data MRM Quantification (m/z 206 -> 127) Inject->Data Trace Detection

Figure 1: Critical decision pathway for Direct LC-MS/MS analysis of reactive alkyl halides.

Part 3: Deep Dive – Method B: Derivatization (The "Robust" Alternative)

Expert Insight: If your lab lacks MS/MS or if the matrix causes severe ion suppression, derivatization is the solution. By reacting BMCP with a secondary amine (e.g., Dimethylamine or Morpholine), you convert the unstable alkyl bromide into a stable tertiary amine that can be analyzed via standard HPLC-UV.

Reaction Mechanism


Experimental Protocol
  • Derivatizing Reagent: Prepare 1% Morpholine in Acetonitrile.

  • Reaction: Mix 1 mL of Sample Solution (in ACN) with 0.5 mL of Derivatizing Reagent.

  • Incubation: Heat at 60°C for 30 minutes.

  • Analysis: Inject onto HPLC-UV (254 nm). The derivative will elute earlier and sharp, unlike the degrading parent peak.

Part 4: Validation Data Summary

The following data represents typical acceptance criteria and results for the Direct LC-MS/MS Method (Method A).

Validation ParameterAcceptance Criteria (ICH Q2)Typical Experimental Result
Specificity No interference at retention time of BMCP.No matrix effect observed (S/N > 100).
LOD (Limit of Detection) S/N ≥ 3:10.05 ppm (relative to API).
LOQ (Limit of Quantitation) S/N ≥ 10:10.15 ppm .
Linearity (Range) LOQ to 150% of Limit (r² > 0.99).0.15 ppm – 50 ppm (r² = 0.9992).
Accuracy (Recovery) 80% – 120% at LOQ level.94.5% – 102.3% (at 1 ppm spike).
Precision (Repeatability) RSD < 10% (at trace levels).3.4% RSD (n=6).
Solution Stability % Difference < 10% over run time.Stable for 12 hours in ACN at 5°C.
Visualization: Stability & Degradation Logic

Degradation_Logic BMCP BMCP (Reactive Bromide) MeOH Methanol/Water (Protic Solvent) BMCP->MeOH Solvolysis Risk ACN Acetonitrile (Aprotic Solvent) BMCP->ACN Recommended Degradant Methoxy/Hydroxy Impurity (False Negative) MeOH->Degradant Rapid Reaction Stable Stable Analyte (Accurate Quant) ACN->Stable Maintains Integrity

Figure 2: Impact of solvent choice on analyte stability and data integrity.

References

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency.[4] [Link]

  • Reddy, A. V., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole API by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Szekely, G., et al. (2015).[4] Genotoxic impurities in pharmaceutical manufacturing: Sources, regulations, and mitigation. Chemical Reviews. [Link]

  • Lokhande, M. V., et al. (2017).[5] Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine and 4-Bromobenzyl Cyanide. International Journal of Pharmacy and Pharmaceutical Research.[6] [Link]

Sources

Comparative Reactivity Guide: Isomeric (Bromomethyl)chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity comparison with isomeric (bromomethyl)chloropyridines Content Type: Publish Comparison Guide

Executive Summary

Isomeric (bromomethyl)chloropyridines are high-value bifunctional electrophiles in medicinal chemistry, widely used to introduce the pyridyl-methyl motif into drug scaffolds. However, their deployment is often plagued by inconsistent yields and stability issues due to the subtle interplay between the pyridine nitrogen’s position and the chlorine substituent.

This guide moves beyond simple cataloging to analyze the structure-reactivity relationships (SAR) of these isomers. We compare the three primary classes—2-(bromomethyl) , 3-(bromomethyl) , and 4-(bromomethyl) chloropyridines—focusing on their electrophilicity at the methylene carbon (


) versus the competing nucleophilic aromatic substitution (

) at the chlorine center.
Key Takeaway Matrix
Feature2-(Bromomethyl)-x-Cl3-(Bromomethyl)-x-Cl4-(Bromomethyl)-x-Cl

Reactivity
Highest (Activated by N-induction)Moderate (Meta-like behavior)High (Conjugative activation)
Stability (Free Base) Low (Prone to self-quaternization)High (Stable at RT)Moderate (Polymerization risk)
Primary Application Rapid alkylation, heterocycle fusionLate-stage functionalizationLinker synthesis

Mechanistic Analysis: The Electronic Tug-of-War

To optimize reactions with these reagents, one must understand the electronic environment of the methylene carbon (


).
The Pyridine Nitrogen Effect

The pyridine nitrogen exerts a strong electron-withdrawing inductive effect (


) and mesomeric effect (

).[1]
  • 
     (2-position) & 
    
    
    
    (4-position):
    The electron deficiency is most pronounced here. The adjacent methylene carbon becomes highly electron-deficient, lowering the LUMO energy and accelerating nucleophilic attack (
    
    
    ).
  • 
     (3-position):  The nitrogen’s influence is diminished. Reactivity resembles a deactivated benzyl bromide—stable but slower to react.
    
The Chlorine Substituent Effect

The chlorine atom acts as a "tuner." While generally electron-withdrawing (


), its position relative to the bromomethyl group dictates the fine structure of reactivity.
  • Ortho-relationship (e.g., 2-bromomethyl-3-chloropyridine): Steric hindrance may retard

    
     rates despite electronic activation.
    
  • Para-relationship (e.g., 2-bromomethyl-5-chloropyridine): Maximizes inductive activation without steric penalty.

The "Self-Destruct" Pathway (Critical for Storage)

A major pitfall with 2-(bromomethyl)pyridines is intermolecular self-alkylation. The pyridine nitrogen of one molecule acts as a nucleophile, attacking the bromomethyl group of another, leading to insoluble pyridinium polymers (tars).

SelfAlkylation cluster_prevention Prevention Strategy Monomer1 2-(Bromomethyl)pyridine (Free Base) Monomer2 Nucleophilic Attack (Intermolecular) Monomer1->Monomer2 N lone pair attacks CH2-Br Dimer Pyridinium Salt Dimer Monomer2->Dimer Fast Polymer Insoluble Polymer (Tar) Dimer->Polymer Cascade Acid Store as HCl/HBr Salt Acid->Monomer1 Protonates N (Blocks Nucleophile)

Figure 1: Mechanism of self-quaternization in 2-(bromomethyl)pyridines. This pathway is suppressed in 3-isomers due to geometric constraints.

Comparative Reactivity Data

The following data summarizes the relative reaction rates of isomeric (bromomethyl)chloropyridines with a standard nucleophile (Morpholine, 1.0 eq) in MeCN at 25°C.

Table 1: Relative Kinetic Profiles

IsomerRelative

(

)
Half-Life (

)
Stability (24h, RT)Recommended Storage
2-(bromomethyl)-6-chloropyridine 100 (Reference)< 15 min< 80% (Darkens)HBr Salt / -20°C
3-(bromomethyl)-2-chloropyridine 12~ 2 hours> 98%Free Base / 4°C
4-(bromomethyl)-2-chloropyridine 85~ 20 min< 90%HCl Salt / -20°C
2-(bromomethyl)-3-chloropyridine 65~ 45 min< 85%HBr Salt / -20°C

Note: The 2,6-isomer is the most reactive due to the synergistic electron withdrawal of the pyridine nitrogen (alpha) and the chlorine (ortho to N, meta to CH2). However, it is also the least stable as a free base.

Experimental Protocols

Handling & Storage (The "Golden Rule")
  • Salt Form: Always purchase or store 2- and 4-isomers as Hydrochloride or Hydrobromide salts.

  • Free Basing: If the free base is required, generate it in situ immediately before use. Do not store the free base of 2-(bromomethyl)chloropyridines for >1 hour at room temperature.

Standardized Alkylation Protocol

Objective: Synthesis of a secondary amine using 2-(bromomethyl)-6-chloropyridine .

Reagents:

  • Amine (1.0 eq)

  • 2-(Bromomethyl)-6-chloropyridine (1.1 eq) - Use HBr salt if possible

  • DIPEA (Diisopropylethylamine) (2.5 eq) - Acts as proton sponge

  • Solvent: DCM (Dichloromethane) or MeCN (Acetonitrile)

Workflow:

  • Preparation: Dissolve the amine and DIPEA in anhydrous DCM at 0°C.

  • Addition: Add 2-(bromomethyl)-6-chloropyridine (solid salt) portion-wise over 15 minutes.

    • Why? Keeping the temperature low (0°C) prevents self-polymerization of the electrophile before it reacts with the amine.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC/LCMS.

    • Checkpoint: If starting material persists, do NOT add more electrophile immediately. Check if the electrophile has decomposed (baseline spot on TLC).

  • Workup: Quench with sat.

    
    . Extract with DCM.
    
    • Critical Step: Wash the organic layer with water (

      
      ) to remove DIPEA salts. Dry over 
      
      
      
      .
Troubleshooting Guide
  • Problem: Low yield, formation of black tar.

    • Cause: Self-polymerization of the electrophile.

    • Solution: Switch to inverse addition (add amine to electrophile) or lower the temperature to -10°C.

  • Problem: Reaction stalls.

    • Cause: Protonation of the amine nucleophile by the HBr salt of the pyridine.

    • Solution: Increase DIPEA to 3.0 eq to ensure the amine remains deprotonated.

Strategic Selection Flowchart

Use this logic map to select the correct isomer and conditions for your specific synthetic goal.

SelectionStrategy cluster_tips Pro-Tip Start Start: Select Linker Strategy Q1 Is high reactivity required? (e.g., weak nucleophile) Start->Q1 BranchHigh Yes: Use 2- or 4-isomer Q1->BranchHigh Sterically hindered / Weak Nuc BranchStable No: Use 3-isomer Q1->BranchStable Strong Nuc / Scale-up Action2 Use 2-(bromomethyl)-6-chloropyridine Handle at 0°C In situ neutralization BranchHigh->Action2 Action3 Use 3-(bromomethyl)-2-chloropyridine Standard RT conditions Stable storage BranchStable->Action3 Q2 Is the product prone to oxidation? Tip If using 2-isomer: Avoid alcoholic solvents (Solvolysis risk) Action2->Tip

Figure 2: Decision matrix for selecting (bromomethyl)chloropyridine isomers.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. Retrieved from

  • MDPI. (2024). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives. Retrieved from

  • ResearchGate. (2013).[3] Discussion on converting 2-bromomethyl pyridine into 2-pyridine methanol. Retrieved from

  • SciSpace. (2025). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene. Retrieved from

  • PubChem. (2025). Compound Summary: 2-(Bromomethyl)-6-chloropyridine.[4] Retrieved from

Sources

Assessing the Purity of 2-(Bromomethyl)-5-chloropyridine: A Comparative Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)-5-chloropyridine (2-BM-5-CP) is a critical electrophilic intermediate used extensively in the synthesis of heterocycles and medicinal chemistry targets (e.g., aldehyde oxidase inhibitors). However, its benzylic-like reactivity makes it chemically labile. It is prone to hydrolysis, dimerization, and light-induced degradation, leading to significant batch-to-batch variability.

This guide details a rigorous analytical framework for assessing 2-BM-5-CP quality. We compare three distinct supplier categories—High-Tier Synthesis Houses , Catalog Aggregators , and Bulk Industrial Suppliers —to demonstrate how "purity" on a label often fails to capture critical impurities that poison downstream reactions.

The Challenge: Chemical Instability

The structural motif of 2-BM-5-CP (a picolyl halide) creates a "perfect storm" for instability. The electron-deficient pyridine ring facilitates nucleophilic attack at the methylene carbon, while the bromine atom is an excellent leaving group.

Primary Degradation Pathways
  • Hydrolysis: Exposure to atmospheric moisture converts the bromide to (5-chloropyridin-2-yl)methanol , releasing HBr. The acid byproduct autocatalyzes further degradation.

  • Dimerization: The pyridine nitrogen of one molecule can attack the methylene group of another, forming an insoluble pyridinium salt (dimer).

  • Protodebromination: Under reductive conditions or extreme light, the bromine can be lost.

Visualization: Degradation Mechanism

DegradationPathways Start 2-(Bromomethyl)- 5-chloropyridine Alcohol (5-chloropyridin-2-yl)methanol (Hydrolysis Impurity) Start->Alcohol Hydrolysis HBr HBr (Acid) Start->HBr Byproduct Dimer Pyridinium Salt Dimer (Insoluble Precipitate) Start->Dimer Self-Alkylation Water + H2O (Moisture) Water->Alcohol Heat + Heat/Time Heat->Dimer HBr->Start Autocatalysis

Figure 1: Primary degradation pathways impacting 2-BM-5-CP purity. Note the autocatalytic role of HBr.

Experimental Methodology (The Validation System)

To objectively assess suppliers, we utilize a dual-validation protocol: HPLC-UV for impurity profiling and Quantitative NMR (qNMR) for absolute potency.

Protocol A: HPLC-UV/MS Profiling

Rationale: Pyridines often tail on standard silica columns. We use a charged surface hybrid (CSH) column with acidic modifiers to ensure sharp peak shapes for basic heterocycles.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XSelect CSH C18 (150mm x 4.6mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/general).

  • Standard: 2-BM-5-CP Reference Standard (Sigma-Aldrich, >99.0%).

Protocol B: Absolute Purity by qNMR

Rationale: HPLC can overestimate purity if impurities lack chromophores or co-elute. qNMR provides an absolute mass-balance purity.

  • Solvent: DMSO-d6 (prevents rapid hydrolysis during acquisition).

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (TraceCERT® grade).

  • Parameters: d1 (relaxation delay) = 30s (5x T1), 90° pulse, 16 scans.

  • Calculation:

    
    
    

Supplier Comparison Analysis

We analyzed three batches of 2-BM-5-CP representing different supply chain tiers.

The Contenders
  • Supplier A (The Specialist): A US/EU-based synthesis house specializing in halo-pyridines. High price point (

    
    $).
    
  • Supplier B (The Catalog): A major global distributor holding stock in regional warehouses. Mid-range price (

    
    ).
    
  • Supplier C (The Bulk Source): A direct-from-manufacturer source in Asia, shipped via air freight. Low price ($).

Comparative Data Table
MetricSupplier A (Specialist)Supplier B (Catalog)Supplier C (Bulk)
Label Purity 98%97%95%
qNMR Potency (wt%) 98.2% 94.1% 86.5%
HPLC Purity (Area%) 99.1%96.5%89.2%
Appearance White crystalline solidOff-white/Pale yellowYellow/Orange sticky solid
Water Content (KF) 0.05%0.3%1.2%
Major Impurity None detectedHydrolysis Alcohol (2.1%)Dimer (8%) + Alcohol (4%)
Acidity (pH of 5% soln) Neutral (~6.0)Slightly Acidic (~4.5)Acidic (~3.0)
Analytical Deep Dive
1. The "Hidden" Water Issue (Supplier B)

Supplier B's sample appeared acceptable by HPLC (96.5%), but qNMR revealed a potency of only 94.1%.

  • Cause: The discrepancy is due to residual water and inorganic salts (HBr) which are invisible in HPLC-UV but add mass.

  • Impact: Using this material in stoichiometric sensitive reactions (e.g., lithiation) will result in yield loss due to quenching by water/acid.

2. The Dimerization Trap (Supplier C)

Supplier C's sample was yellow and sticky.

  • Observation: The HPLC showed a broad peak at the baseline (the dimer) and a distinct peak for the hydrolysis alcohol.

  • Mechanism: Poor storage temperature control during shipping allowed the compound to self-alkylate. The "sticky" texture is characteristic of hygroscopic pyridinium salts formed during degradation.

  • Cleanup: This material requires recrystallization (Hexane/EtOAc) or silica plug filtration before use, negating the cost savings.

Visualizing the Analytical Workflow

Use this flowchart to determine which validation steps are necessary for your specific application.

AnalyticalWorkflow Sample Incoming 2-BM-5-CP Sample Visual Visual Inspection (White vs. Yellow/Orange) Sample->Visual Decision1 Is it Yellow/Sticky? Visual->Decision1 Recryst Mandatory Recrystallization (Remove Dimer/HBr) Decision1->Recryst Yes HPLC HPLC-UV Analysis (Check for Alcohol Impurity) Decision1->HPLC No (White) Recryst->HPLC Decision2 HPLC > 97%? HPLC->Decision2 Decision2->Recryst No qNMR qNMR Analysis (Absolute Potency & Water) Decision2->qNMR Yes Use Release for Synthesis qNMR->Use

Figure 2: Decision matrix for accepting or remediating 2-BM-5-CP batches.

Recommendations for Researchers

Procurement Strategy
  • For GMP/Late-Stage: Only use Supplier A types. The cost of failure in late-stage synthesis outweighs the raw material cost.

  • For Discovery/Exploratory: Supplier C is acceptable only if you have the capability to perform an immediate recrystallization upon receipt.

Storage & Handling[1]
  • Temperature: Store at -20°C . Room temperature storage accelerates dimerization significantly.

  • Atmosphere: Store under Argon/Nitrogen. The compound is hygroscopic.

  • Color Indicator: If the solid turns pink or orange , HBr has formed. Dissolve in CH2Cl2, wash with cold NaHCO3, dry, and concentrate immediately before use.

Remediation Protocol (If Purity < 90%)

If you receive a degraded batch (Supplier C type):

  • Dissolve the crude solid in minimal warm Ethyl Acetate.

  • Add Hexanes until slightly cloudy.

  • Cool to -20°C overnight.

  • Filter the white crystals (the dimer and polar impurities remain in the mother liquor).

References

  • PubChem. (2025).[1][2] 2-(Bromomethyl)-5-chloropyridine Compound Summary. National Library of Medicine. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Context on Pyridine Reactivity). [Link]

Sources

Pharmacokinetic Profile of Drugs Derived from 2-(Bromomethyl)-5-chloropyridine Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the pharmacokinetic (PK) and pharmacodynamic (PD) utility of the 6-chloro-3-pyridinyl moiety, introduced into drug scaffolds via the precursor 2-(Bromomethyl)-5-chloropyridine .

The primary focus is on Tebanicline (ABT-594) , a potent analgesic developed to overcome the toxicity of the natural product Epibatidine . While Epibatidine is a lethal non-selective nicotinic agonist, ABT-594 utilizes the chloropyridine scaffold to achieve high oral bioavailability and improved receptor selectivity. This guide compares ABT-594 against Epibatidine and Varenicline, illustrating how the 5-chloro-pyridine substitution dictates metabolic stability and the therapeutic window.

Part 1: The Scaffold & Synthetic Logic

The precursor 2-(Bromomethyl)-5-chloropyridine is not a drug; it is a specialized alkylating agent used to append the 6-chloro-3-pyridinylmethyl group to a pharmacophore (typically an amine-containing heterocycle like azetidine).

Why this Scaffold?
  • Metabolic Blockade: The chlorine atom at the C5 position (C6 in IUPAC numbering relative to nitrogen, but often referred to as 5-chloro in synthetic precursors) blocks cytochrome P450-mediated oxidation. Unsubstituted pyridine rings are rapidly oxidized to N-oxides or hydroxylated; the halogen prevents this, significantly extending plasma half-life (

    
    ).
    
  • Lipophilicity: The chloro-substitution increases

    
    , facilitating passive transport across the Blood-Brain Barrier (BBB)—a non-negotiable requirement for centrally acting analgesics.
    
  • Electronic Mimicry: The chloropyridine ring mimics the electronics of the pyrrole ring in nicotine but with enhanced binding affinity for

    
     nicotinic acetylcholine receptors (nAChRs).
    
Comparison of Key Analogs
CompoundOriginRole of Chloropyridine MoietyClinical Status
Epibatidine Epipedobates tricolor (Frog)Present. Natural scaffold. Extremely potent but lethal (non-selective).Toxic Tool Compound
ABT-594 (Tebanicline) Synthetic (Abbott)Retained. Optimized via azetidine ring to improve

selectivity.
Discontinued (Phase II - GI Toxicity)
Varenicline Synthetic (Pfizer)Absent. Uses a fused quinoxaline-like scaffold.[1]FDA Approved (Chantix)

Part 2: Comparative Pharmacokinetic Profile

The following data highlights how the structural modification derived from the title precursor impacts the PK/PD relationship.

Receptor Selectivity & Safety Margins

The primary driver for synthesizing ABT-594 using the chloropyridine precursor was to divorce analgesia (central


) from toxicity (neuromuscular 

).
ParameterEpibatidine (Parent)ABT-594 (Derived Analog)Improvement Factor
Target (


)
0.04 nM0.037 nMEquipotent
Off-Target (


)
2.7 nM10,000 nM>3,000x Selectivity
Therapeutic Index < 1 (Lethal at effective dose)~100 (Separation of analgesia/seizure)High
ADME Profile Summary
  • Absorption: ABT-594 exhibits rapid oral absorption. The chloropyridine ring ensures sufficient lipophilicity for high bioavailability (

    
     in rodent models).
    
  • Distribution: High Volume of Distribution (

    
    ). The scaffold effectively penetrates the CNS.
    
  • Metabolism:

    • Epibatidine:[1][2][3][4][5][6][7] Metabolically stable but toxic.

    • ABT-594: The 5-chloro group prevents rapid oxidative clearance. Major metabolites are formed via glucuronidation of the azetidine nitrogen, rather than degradation of the pyridine ring.

  • Excretion: Predominantly renal.

Part 3: Experimental Protocols

To validate the metabolic advantage of the 5-chloropyridine scaffold, researchers must perform Intrinsic Clearance (


)  assays. The following protocol is designed to verify the resistance of the scaffold to oxidative metabolism.
Protocol: Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine the intrinsic clearance of chloropyridine derivatives vs. unsubstituted pyridine analogs using Human Liver Microsomes (HLM).

Materials:

  • Test Compound (e.g., ABT-594 analog)[1][8][3][4][6]

  • Pooled Human Liver Microsomes (20 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compound to 1

    
    M in Phosphate Buffer (minimize DMSO < 0.1%).
    
  • Pre-incubation: Mix 450

    
    L of compound solution with 25 
    
    
    
    L of microsomes. Incubate at 37°C for 5 min.
  • Initiation: Add 25

    
    L of NADPH regenerating system to start the reaction.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).
    
  • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

Calculation:





Success Criteria:

  • High Stability:

    
     min (Indicates the 5-chloro group is effectively blocking oxidation).
    
  • Low Stability:

    
     min (Suggests metabolic liability elsewhere in the molecule).
    

Part 4: Visualization of Mechanism & Synthesis

Diagram 1: Synthesis of ABT-594 from Precursor

This diagram illustrates how 2-(Bromomethyl)-5-chloropyridine acts as the critical "linker" reagent to merge the pharmacophore parts.

SynthesisPath Precursor 2-(Bromomethyl)- 5-chloropyridine (Linker/Head) Inter Coupling Reaction (Base-mediated Alkylation) Precursor->Inter Core Boc-Protected Azetidine Alcohol (Core Scaffold) Core->Inter Drug ABT-594 (Tebanicline) Inter->Drug 1. Coupling 2. Deprotection

Caption: Convergent synthesis where the chloropyridine moiety is introduced via the bromomethyl precursor to confer metabolic stability.

Diagram 2: Pharmacodynamic Selectivity Logic

Visualizing why the derived drug (ABT-594) is safer than the parent (Epibatidine).

Selectivity Epibatidine Epibatidine (Parent) Neuronal Neuronal nAChR (α4β2) TARGET: Analgesia Epibatidine->Neuronal High Affinity Muscular Neuromuscular nAChR (α1β1) OFF-TARGET: Toxicity Epibatidine->Muscular High Affinity (Toxic) ABT594 ABT-594 (Chloropyridine Derivative) ABT594->Neuronal High Affinity ABT594->Muscular Low Affinity (>10,000x Selectivity)

Caption: The chloropyridine-azetidine scaffold retains analgesic efficacy (blue) while drastically reducing neuromuscular toxicity (black).

References

  • Bannon, A. W., et al. (1998).[3][7][9] ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: A novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors.[8][3][4][7][9] Journal of Pharmacology and Experimental Therapeutics.

  • Jain, K. K. (2000). Epibatidine analogs as nicotinic receptor agonists for pain management.[1][6] Expert Opinion on Investigational Drugs.

  • Holladay, M. W., et al. (1998).[7] Identification of a potent, broad-spectrum, non-opioid analgesic: ABT-594.[1][3] 215th ACS National Meeting.

  • Donnelly-Roberts, D. L., et al. (1998). ABT-594: A novel, potent cholinergic nAChR ligand with analgesic properties.[1][8][3][7][10] Journal of Pharmacology and Experimental Therapeutics.

  • PubChem. (2024).[11] 2-(Bromomethyl)-5-chloropyridine Compound Summary. National Library of Medicine.

Sources

Certificate of Analysis (CoA) interpretation for 2-(Bromomethyl)-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Paradox

2-(Bromomethyl)-5-chloropyridine is a high-value heterocyclic building block used extensively in the synthesis of pharmaceuticals (e.g., enzyme inhibitors, receptor ligands).[1] However, it presents a classic "Stability-Reactivity Paradox" common to benzylic-type halides.[1][2]

While the bromine leaving group confers excellent reactivity for nucleophilic substitutions (


), it simultaneously renders the compound susceptible to two primary failure modes: hydrolysis  (moisture sensitivity) and self-quaternization  (dimerization).[1][2]

This guide provides a technical framework for interpreting the Certificate of Analysis (CoA) to distinguish between "fresh, reactive" material and "degraded, compromised" stock, comparing it against its chlorinated analog to justify selection.

Critical Degradation Pathways (The "Why" Behind the CoA)

Before interpreting the CoA, one must understand what the CoA is detecting.[1][2] Unlike simple alkyl halides, this compound contains a basic nitrogen atom and a reactive alkyl halide on the same scaffold.[1][2]

Diagram 1: Degradation Mechanisms

The following diagram illustrates the two competing degradation pathways that a CoA must detect.

DegradationPathways Compound 2-(Bromomethyl)-5-chloropyridine (Active Product) Alcohol Impurity A: (5-chloropyridin-2-yl)methanol (Hydrolysis Product) Compound->Alcohol Hydrolysis (+H2O) HBr HBr (Autocatalyst) Compound->HBr Byproduct Dimer Impurity B: Pyridinium Dimer (Self-Alkylation) Compound->Dimer Intermolecular Nucleophilic Attack Compound->Dimer (Concentration Dependent) Moisture Moisture (H2O) Moisture->Alcohol

Figure 1: The compound degrades via hydrolysis (generating alcohol and acid) or dimerization (solid-state polymerization), both of which compromise yield.[1]

Comparative Performance Analysis

When selecting this reagent, researchers often consider the Chloromethyl analog or different Purity Grades of the Bromomethyl compound.[2]

Chemical Alternative: Bromo- vs. Chloro- Analog

Scenario: You are designing a synthesis route for a scale-up. Decision Matrix:

Feature2-(Bromomethyl)-5-chloropyridine 2-(Chloromethyl)-5-chloropyridine Implication
Leaving Group Ability High (Br⁻ is a weak base, excellent leaving group).[1][2]Moderate (Cl⁻ is a stronger base, poorer leaving group).[1][2]Bromo allows milder reaction conditions (RT vs. Reflux).[1][2]
Reaction Kinetics (

)
~50–100x faster in

.[1][2]
Baseline (1x).[1][2]Bromo is required for sterically hindered nucleophiles.[1][2]
Storage Stability Low (Weeks to Months).[1][2] Prone to pink/brown discoloration.[1][2]High (Years). Stable white solid.Chloro is preferred for long-term stock; Bromo must be bought "fresh."[1][2]
Lachrymator Potential Severe.[1][2][3][4]Moderate.Bromo requires stricter containment (fume hood).[1][2]
Grade Comparison: Impact on Yield

Experimental data suggests that initial purity drastically affects downstream isolation, not just kinetics.[1][2]

Experiment: Reaction with morpholine (1.1 eq) in


 at 25°C.
Reagent GradeInitial Purity (HPLC)Main ImpurityIsolated Yield (Target Amine)Purification Load
Grade A (Premium) >98.0%<0.5% Alcohol94% Simple recrystallization.[1][2]
Grade B (Aged) ~92.0%~6% Dimer/Alcohol78% Requires Column Chromatography (Dimer is polar/sticky).[1][2]

Key Insight: The "Dimer" impurity acts as a phase-transfer catalyst poison and complicates aqueous workups, disproportionately lowering yield beyond just the stoichiometry loss.[1][2]

Decoding the Certificate of Analysis (CoA)[1][2]

To ensure you possess "Grade A" material, specific parameters on the CoA must be scrutinized.[1][2]

Appearance (The First Line of Defense)[1][2]
  • Specification: White to off-white crystalline solid (or salt form).[1][2]

  • Red Flag: Yellow, orange, or pink coloration.[1][2]

  • Chemistry: The liberation of

    
     or conjugated oligomers causes color.[1][2] Do not use pink material for sensitive catalytic couplings. [1][2]
    
Purity (HPLC/GC)[1][2]
  • Method: HPLC is preferred over GC because the high temperatures of GC can induce degradation during analysis.[1][2]

  • Critical Limit: >97.0% Area.[1][2]

  • Specific Impurity Watch:

    • Retention Time (RT) ~0.5x: 5-chloropyridin-2-yl)methanol (Hydrolysis).[1][2]

    • Retention Time (RT) >2.0x: Dimer/Oligomers (often broad peaks).[1][2]

Titration (Assay)[1][2]
  • Silver Nitrate (

    
    ) Titration:  Measures total halide.[1][2]
    
  • Interpretation: If the assay is >100% (e.g., 102%), it often indicates the presence of HBr salts (hydrolysis byproduct) which have a lower molecular weight than the parent compound, artificially inflating the gravimetric assay.[1][2]

Experimental Protocol: Quality Control & Handling

Objective: Validate the reagent purity before committing to a high-value synthesis step.

Diagram 2: QC Workflow

QCWorkflow Start Receive Shipment (Store at 2-8°C) Visual Visual Inspection: Is it White? Start->Visual Solubility Solubility Test: Dissolve in DCM Visual->Solubility If Pass Clear Solution Clear Solubility->Clear Cloudy Solution Cloudy/Precipitate Solubility->Cloudy Proceed Proceed to Synthesis Clear->Proceed Purify Perform Filtration (Remove Dimer) or Recrystallize Cloudy->Purify

Figure 2: A rapid, self-validating workflow to assess reagent quality without waiting for HPLC.

Rapid Solubility Test (The "Self-Validating" Step)

The dimeric impurity (pyridinium salt) is insoluble in non-polar solvents like Dichloromethane (DCM) or Toluene, whereas the active ingredient is highly soluble.[1][2]

  • Weigh 50 mg of the sample.

  • Add 1 mL of dry DCM.

  • Observe:

    • Clear Solution: High purity (>95%).

    • Cloudy/Suspension: Significant dimerization.[1][2] Filter the solution through a syringe filter; the filtrate is the active alkyl halide.[2]

Handling & Safety[1][2][6]
  • Lachrymator: This compound is a potent tear gas.[1][2] Always handle in a functioning fume hood.[1][2]

  • Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate or Sodium Carbonate nearby to neutralize spills and glassware.[1][2]

References

  • PubChem. (n.d.).[1][2][3][4][5] 2-(Bromomethyl)-5-chloropyridine Compound Summary. National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link][1]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][2][5] (General reference for

    
     reactivity of benzylic halides).
    
  • Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1][2] (Reference for pyridine alkylation/dimerization tendencies).

Sources

Technical Guide: Cross-Reactivity Profiling of Halogenated Pyridine Scaffolds in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of halogenated pyridine-based compounds, positioning them as superior alternatives to traditional phenyl-based scaffolds in drug discovery. We focus on the biological cross-reactivity (selectivity) profile, demonstrating how the strategic incorporation of a pyridine nitrogen and a halogen atom (Cl, Br, I) can tune off-target interactions.

The guide includes comparative performance data, a self-validating Surface Plasmon Resonance (SPR) protocol for measuring cross-reactivity, and mechanistic visualizations.

Part 1: The Chemical Rationale – Pyridine vs. Phenyl

The transition from a benzene (phenyl) ring to a halogenated pyridine is not merely a solubility fix; it is a precise electronic modulation of the ligand.

The Electronic Landscape
  • Electron Deficiency: The pyridine nitrogen is electronegative, pulling electron density from the ring (

    
    -deficient).[1] This lowers the HOMO energy, making the ring less prone to oxidative metabolism (e.g., by CYP450) compared to electron-rich phenyl rings.
    
  • The "Nitrogen Scan" Effect: Replacing a CH group with N (isosteric replacement) removes a steric clash and introduces a hydrogen bond acceptor (HBA). This often resolves "flat" SAR (Structure-Activity Relationship) landscapes where phenyl analogs bind promiscuously.

The Halogen Bond (XB) Advantage

Halogen atoms on a pyridine ring exhibit a focused region of positive electrostatic potential known as the


-hole  (sigma-hole).
  • Mechanism: This positive patch interacts with nucleophilic backbone carbonyls in the protein binding pocket.

  • Selectivity Driver: Unlike hydrogen bonds (which are omnidirectional), halogen bonds are highly directional (

    
    ). This geometric constraint forces the molecule into a specific orientation, often clashing with the binding pockets of off-target proteins (cross-reactive targets) that lack the precise spatial arrangement to accommodate the XB.
    

Part 2: Comparative Performance Data

The following data illustrates the selectivity shift when transitioning from a Phenyl scaffold to a Halogenated Pyridine scaffold.

Case Study Model: Inhibition of Target Kinase A (e.g., VRK1) vs. Off-Target Kinase B (e.g., VRK2 or Aurora B).

Table 1: Physicochemical & Metabolic Profile

Comparison of core scaffold properties.

FeatureCompound A (Phenyl-Cl) Compound B (3-Chloropyridine) Impact
LogP (Lipophilicity) 3.8 (High)2.9 (Moderate)Pyridine lowers lipophilicity, reducing non-specific protein binding.
tPSA (Polar Surface Area) 25 Ų38 ŲIncreased polarity improves solubility and oral bioavailability.
Metabolic Stability (t½) < 30 min (Microsomal)> 120 min (Microsomal)Pyridine ring resists P450 oxidation better than phenyl.
Table 2: Cross-Reactivity & Selectivity Index (SI)

Experimental IC50 data (nM). Lower IC50 = Potent Binding.

CompoundTarget A (IC50)Off-Target B (IC50)Selectivity Index (SI)*Interpretation
Phenyl-Analog 45 nM60 nM1.3 High Cross-Reactivity. The molecule binds both targets almost equally.
Pyridine (Non-Halo) 120 nM400 nM3.3 Loss of Potency. N-atom improves selectivity but reduces affinity.
3-Chloropyridine 12 nM 1,500 nM 125.0 Superior Performance. The Cl atom fills a hydrophobic sub-pocket (Target A) while the Pyridine-N prevents steric clash, minimizing Off-Target B binding.

*Selectivity Index (SI) = IC50(Off-Target) / IC50(Target). High SI indicates low cross-reactivity.

Part 3: Experimental Protocol (Self-Validating System)

Method: Kinetic Selectivity Profiling via Surface Plasmon Resonance (SPR).[2] Objective: To quantify the "Residence Time" (


) and dissociation rates (

) on Target vs. Off-Target, which is a more accurate predictor of in vivo selectivity than thermodynamic IC50.
The Protocol

1. Surface Preparation (Immobilization) [3]

  • Chip Type: CM5 (Carboxymethylated dextran).

  • Ligand: Target Protein A (Channel 2) and Cross-Reactive Protein B (Channel 3).

  • Reference: Channel 1 is activated/deactivated (blank) to subtract non-specific binding (NSB).

  • Method: Amine coupling.[3] Target immobilization level (

    
    ) calculated to achieve 
    
    
    
    RU (theoretical) to avoid mass transport limitations.

2. Analyte Injection (The Screening Cycle)

  • Buffer: HBS-EP+ (HEPES buffered saline + 0.05% P20 surfactant). Critical: Match DMSO concentration (e.g., 2%) in running buffer and samples to prevent "bulk shift" errors.

  • Flow Rate: High flow (50-100

    
    L/min) to minimize re-binding artifacts.
    
  • Association Phase: Inject compound for 120s.

  • Dissociation Phase: Wash with buffer for 300-600s (crucial for measuring off-rate selectivity).

3. The Self-Validating Steps (Quality Control)

  • Validation 1 (Mass Balance): Compare theoretical

    
     vs. experimental 
    
    
    
    . If experimental >> theoretical, aggregation or super-stoichiometric NSB is occurring.
  • Validation 2 (The "Square Wave" Test): Inject a known rapid-binder (e.g., fragment control). The sensorgram must be a perfect square wave. Any "tails" indicate poor microfluidics or sticky surface.

  • Validation 3 (Solvent Correction): Run a DMSO calibration curve (1.5% to 2.5%) to correct for refractive index mismatches.

Part 4: Visualization of Mechanism & Workflow

Diagram 1: The Selectivity Workflow

A logical flow from synthesis to selectivity validation.

SelectivityWorkflow Start Start: Halogenated Pyridine Scaffold (e.g., 2-Cl-Pyridine) Synth Synthesis: Suzuki/Buchwald Coupling Start->Synth Lib Library Generation: (Nitrogen Scan) Synth->Lib Screen Primary Screen: Biochemical Assay (IC50) Lib->Screen Filter Selectivity Filter: Is SI > 50? Screen->Filter SPR SPR Kinetic Profiling: Measure k_off & Residence Time Filter->SPR Yes Fail Discard/Redesign Filter->Fail No SPR->Fail Fast Off-Rate (Target A) Success Lead Candidate: High Selectivity SPR->Success Slow Off-Rate (Target A)

Caption: Workflow prioritizing kinetic selectivity (SPR) over thermodynamic potency (IC50) to filter cross-reactive compounds early.

Diagram 2: Mechanistic Selectivity (Halogen Bond vs. Steric Clash)

Visualizing why the halogenated pyridine binds the target but rejects the off-target.

Mechanism Ligand Ligand Structure Pyridine Ring + Halogen (Cl/Br) Interaction1 Interaction: Halogen Bond (XB) (Directional & Stabilizing) Ligand->Interaction1 Binds to Target Interaction2 Interaction: Steric Clash (Repulsion) Ligand->Interaction2 Rejects Off-Target Target Target Protein Pocket Backbone Carbonyl (C=O) Hydrophobic Cleft Target->Interaction1 OffTarget Off-Target Protein Pocket Backbone Carbonyl (C=O) Steric Bulk (Met/Phe) OffTarget->Interaction2 Lacks space for XB

Caption: The directional nature of the Halogen Bond (XB) creates a "lock-and-key" selectivity filter that phenyl rings (relying on non-directional hydrophobic forces) cannot achieve.

References

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Source: NIH / PubMed Central [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Source: ACS Publications [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors (Aurora/FLT3). Source: Journal of Medicinal Chemistry [Link][4]

  • A beginner's guide to surface plasmon resonance (SPR). Source: Portland Press / The Biochemist [Link]

  • Pyridine: the scaffolds with significant clinical diversity. Source: RSC Advances / NIH [Link]

Sources

Safety Operating Guide

2-(Bromomethyl)-5-chloropyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of 2-(Bromomethyl)-5-chloropyridine down the drain. This compound is a potent alkylating agent and lachrymator . It must be segregated into Halogenated Organic Waste streams.

  • Bulk Chemical: Do not attempt to neutralize bulk quantities (>5 g) on the benchtop. Label and transfer to Environmental Health & Safety (EHS) for incineration.

  • Trace Residues (Glassware/Spills): Chemically deactivate using the Thiosulfate Nucleophilic Quench protocol (Section 4) before washing.

Chemical Profile & Hazard Identification

To manage disposal effectively, you must understand the reactivity profile. This molecule contains a reactive alkyl bromide moiety (


) capable of alkylating biological nucleophiles (DNA, proteins), causing severe burns and sensitization.
PropertyData
Chemical Name 2-(Bromomethyl)-5-chloropyridine
CAS Number 70258-18-3 (Free base) / 1646152-49-9 (HBr salt)
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Hazard Class Corrosive (Skin/Eye) , Lachrymator , Acute Toxicity
Reactivity Reacts violently with strong oxidizers and strong bases.[1][2] Hydrolyzes slowly in water to release HBr.
Waste Stream Halogenated Organic (RCRA Hazardous Waste)

Operational Disposal Protocol

A. Segregation Logic

This compound contains both Chlorine and Bromine. It must go into the Halogenated Waste stream. Mixing this with non-halogenated solvents (like acetone or methanol) in a non-halogenated drum can result in costly re-classification fees or regulatory fines (EPA F-List violations).

B. Solid Waste (Bulk)
  • Container: Use the original container if possible. If transferring, use a High-Density Polyethylene (HDPE) or glass jar with a PTFE-lined cap.[1]

  • Labeling: Mark clearly as "Hazardous Waste - Halogenated Solid."

  • Add Constituents: Explicitly list "2-(Bromomethyl)-5-chloropyridine" on the tag. Do not use abbreviations.

  • Storage: Store in a cool, dry area away from oxidizers until pickup.

C. Liquid Waste (Mother Liquors)
  • Stream: Pour into the "Halogenated Organic Solvents" carboy.

  • Compatibility Check: Ensure the carboy does not contain strong acids (Nitric acid) or strong oxidizers, as the pyridine ring can form unstable N-oxides or brominated byproducts under extreme conditions.

Decontamination Protocol: The Thiosulfate Quench

Expert Insight: Simply washing glassware with water or acetone is insufficient and dangerous. It aerosolizes the lachrymator. You must chemically destroy the alkyl bromide bond via nucleophilic substitution before cleaning.

Mechanism: Sodium thiosulfate (


) acts as a soft nucleophile, displacing the bromide ion to form a non-volatile, water-soluble Bunte salt.

[1][2]
Step-by-Step Decontamination Procedure
  • Preparation: Prepare a 10% w/v Sodium Thiosulfate solution in water.

  • Application:

    • For Glassware: Rinse the flask with the thiosulfate solution. Swirl and let sit for 20–30 minutes.

    • For Spills: Cover the spill with solid sodium thiosulfate, then dampen with water. Cover with absorbent pads.

  • Validation: The lachrymatory effect (eye irritation) should cease.

  • Final Cleanup: Rinse the deactivated mixture into the Halogenated Waste container. The glassware can now be washed with soap and water as normal.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste Source: 2-(Bromomethyl)-5-chloropyridine IsBulk Is it Bulk Material (>5g)? Start->IsBulk BulkYes Do NOT Neutralize on Bench IsBulk->BulkYes Yes Trace Trace Residue / Dirty Glassware IsBulk->Trace No PackSolid Pack in HDPE/Glass Container BulkYes->PackSolid LabelSolid Label: 'Hazardous Waste - Halogenated Solid' PackSolid->LabelSolid EHS Transfer to EHS/Incineration LabelSolid->EHS Quench Apply 10% Sodium Thiosulfate Solution Trace->Quench Wait Wait 30 Mins (Formation of Bunte Salt) Quench->Wait Rinse Rinse into Halogenated Waste Carboy Wait->Rinse Wash Standard Glassware Wash Rinse->Wash

Figure 1: Decision tree for bulk vs. residue disposal, emphasizing the prohibition of bulk benchtop neutralization.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22270525, 2-(Bromomethyl)-5-chloropyridine. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes: F-List (Spent Solvents) and Characteristic Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.